molecular formula C14H20N2 B3062325 Cipralisant (enantiomer) CAS No. 223420-11-9

Cipralisant (enantiomer)

カタログ番号: B3062325
CAS番号: 223420-11-9
分子量: 216.32 g/mol
InChIキー: CVKJAXCQPFOAIN-RYUDHWBXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cipralisant (enantiomer) is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cipralisant (enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cipralisant (enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

223420-11-9

分子式

C14H20N2

分子量

216.32 g/mol

IUPAC名

5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole

InChI

InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m0/s1

InChIキー

CVKJAXCQPFOAIN-RYUDHWBXSA-N

異性体SMILES

CC(C)(C)CCC#C[C@H]1C[C@@H]1C2=CN=CN2

正規SMILES

CC(C)(C)CCC#CC1CC1C2=CN=CN2

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cipralisant (1S,2S)-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipralisant, also known as GT-2331, is a highly potent and selective ligand for the histamine (B1213489) H3 receptor (H3R). The biologically active form is the (1S,2S)-enantiomer.[1][2] This molecule exhibits a complex pharmacological profile characterized by functional selectivity, acting as a full or partial agonist in various in vitro functional assays while demonstrating antagonist or inverse agonist properties in vivo.[1][3] This dual activity has positioned Cipralisant as a significant tool for neuroscience research and a potential therapeutic agent for central nervous system disorders such as attention-deficit hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the mechanism of action of the (1S,2S)-enantiomer of Cipralisant, detailing its interaction with the H3 receptor, the downstream signaling pathways it modulates, and the experimental evidence that defines its unique pharmacological signature.

Introduction

The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations in the central nervous system. Its activation typically leads to the inhibition of neurotransmitter release, including histamine, acetylcholine, norepinephrine (B1679862), and dopamine. Consequently, antagonists and inverse agonists of the H3 receptor are of significant interest as they can increase the release of these neurotransmitters, leading to enhanced wakefulness, attention, and cognitive function.

Cipralisant was initially developed as a potent H3 receptor antagonist.[4] However, subsequent detailed pharmacological characterization revealed a more nuanced mechanism of action, now understood as functional selectivity. This phenomenon, where a ligand can differentially activate downstream signaling pathways coupled to a single receptor, is of growing importance in drug discovery. This guide will dissect the experimental evidence that elucidates the multifaceted mechanism of action of the (1S,2S)-enantiomer of Cipralisant.

Interaction with the Histamine H3 Receptor

The primary molecular target of the (1S,2S)-enantiomer of Cipralisant is the histamine H3 receptor. Its interaction has been extensively characterized through radioligand binding assays and functional studies.

Binding Affinity

Radioligand binding studies have demonstrated the high affinity of Cipralisant for the H3 receptor. Competition binding assays, typically using [3H]-Nα-methylhistamine, have been employed to determine its binding affinity (Ki) and the negative logarithm of its inhibitory constant (pKi).

Parameter Value Species Assay Conditions Reference
pKi 9.9 Rat Radioligand Binding [3][5]
Ki 0.47 nM Rat Radioligand Binding [3][5]

Table 1: Binding Affinity of Cipralisant for the Histamine H3 Receptor

In Vitro Functional Activity: Agonism

In recombinant cell systems and isolated tissue preparations, the (1S,2S)-enantiomer of Cipralisant behaves as a potent agonist, stimulating G protein coupling and inhibiting adenylyl cyclase activity.

G Protein Activation ([35S]GTPγS Binding Assays)

A key indicator of GPCR activation is the binding of GTP to the Gα subunit of the heterotrimeric G protein. This is often measured using a non-hydrolyzable GTP analog, [35S]GTPγS. In membranes from cells expressing the rat H3 receptor, Cipralisant has been shown to increase the basal [35S]GTPγS binding, indicating its ability to promote the active state of the receptor-G protein complex.

Parameter Value System Assay Conditions Reference
EC50 5.6 nM HEK cells expressing rat H3R [35S]GTPγS Binding [3]

Table 2: Agonist Potency of Cipralisant in G Protein Activation Assay

Inhibition of Adenylyl Cyclase (cAMP Accumulation Assays)

The histamine H3 receptor is canonically coupled to the Gαi/o family of G proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Cipralisant has been shown to be a full agonist in its ability to inhibit forskolin-stimulated cAMP accumulation in HEK cells expressing the H3 receptor.

Activity System Assay Conditions Reference
Full Agonist HEK cells expressing H3R Forskolin-induced cAMP accumulation [3]

Table 3: Agonist Activity of Cipralisant in cAMP Accumulation Assay

In Vivo Pharmacology: Antagonism and Inverse Agonism

In contrast to its in vitro agonist profile, Cipralisant demonstrates functional antagonism and inverse agonism in in vivo models. This is evidenced by its ability to block the effects of H3 receptor agonists and to increase histamine release in the brain, consistent with the blockade of the constitutively active H3 autoreceptor.

Functional Antagonism in Isolated Tissues and Animal Models

Early studies demonstrated that Cipralisant could antagonize the effects of H3 receptor agonists in functional assays. For instance, it has been shown to block the (R)-alpha-methylhistamine-induced inhibition of neurogenic contractions in guinea-pig jejunum and the inhibition of norepinephrine release from guinea-pig heart synaptosomes.[4] Furthermore, in animal models of dipsogenia (excessive drinking) induced by H3 receptor agonists, Cipralisant effectively blocks this behavior.[3]

Parameter Value Model Reference
pA2 8.5 ± 0.03 Guinea-pig jejunum neurogenic contraction [4]

Table 4: Antagonist Potency of Cipralisant in a Functional Assay

Evidence for Inverse Agonism: Increased Histamine Release

Signaling Pathways and Functional Selectivity

The dual pharmacological profile of Cipralisant is a classic example of functional selectivity, where the ligand stabilizes distinct receptor conformations that lead to different downstream signaling outcomes depending on the cellular context and the presence of various signaling partners.

Cipralisant_Signaling_Pathway cluster_in_vitro In Vitro (e.g., Recombinant Cells) cluster_in_vivo In Vivo (e.g., Presynaptic Neuron) Cipralisant_invitro Cipralisant (1S,2S)-enantiomer H3R_invitro Histamine H3 Receptor Cipralisant_invitro->H3R_invitro Binds and Stabilizes 'Agonist' Conformation Gai_invitro Gαi/o H3R_invitro->Gai_invitro Activates AC_invitro Adenylyl Cyclase Gai_invitro->AC_invitro Inhibits cAMP_invitro cAMP Production AC_invitro->cAMP_invitro Decreases Cipralisant_invivo Cipralisant (1S,2S)-enantiomer H3R_invivo Histamine H3 Autoreceptor (Constitutively Active) Cipralisant_invivo->H3R_invivo Binds and Stabilizes 'Inactive' Conformation Gai_invivo Gαi/o Cipralisant_invivo->Gai_invivo Blocks Inhibition H3R_invivo->Gai_invivo Basal Inhibition Neurotransmitter_Release Histamine Release Gai_invivo->Neurotransmitter_Release Tonic Inhibition Gai_invivo->Neurotransmitter_Release Disinhibition Radioligand_Binding_Workflow prep Prepare membranes from cells or tissue expressing H3R incubate Incubate membranes with [3H]-Nα-methylhistamine and varying concentrations of Cipralisant prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

References

An In-depth Technical Guide to the Function of Cipralisant's Active Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of the active enantiomer of Cipralisant (also known as GT-2331). Cipralisant is a potent and selective ligand for the histamine (B1213489) H3 receptor (H3R), a key player in the modulation of neurotransmitter release in the central nervous system. Initially characterized as an H3R antagonist, subsequent research has revealed a more complex pharmacological profile, including agonist activity in certain cellular contexts, a property known as functional selectivity. The primary biological activity of Cipralisant resides in its (1S,2S)-enantiomer.[1][2][3][4]

Core Function at the Histamine H3 Receptor

The active (1S,2S)-enantiomer of Cipralisant exerts its effects by binding with high affinity to the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit of heterotrimeric G proteins.[5] This interaction initiates a signaling cascade that modulates the activity of various downstream effectors, ultimately influencing neurotransmission.

The functional outcome of (1S,2S)-Cipralisant binding is context-dependent. In vivo, it predominantly acts as an antagonist, blocking the inhibitory effects of histamine on the release of various neurotransmitters, including histamine itself, acetylcholine, norepinephrine, and dopamine.[6][7] This antagonist action leads to an overall increase in the synaptic levels of these neurotransmitters, which is thought to underlie its potential therapeutic effects in conditions like attention-deficit hyperactivity disorder (ADHD).[6]

In contrast, in certain in vitro systems, (1S,2S)-Cipralisant can act as a full or partial agonist. For instance, it has been shown to potently inhibit forskolin-induced cyclic AMP (cAMP) accumulation in cells expressing the H3 receptor, a characteristic feature of H3R agonists.[6] This dual activity profile highlights the functional selectivity of Cipralisant's active enantiomer.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Cipralisant and its active enantiomer at the histamine H3 receptor.

Table 1: Binding Affinity of Cipralisant

CompoundReceptorAssay TypeParameterValue
Cipralisant (racemate)Rat Histamine H3Radioligand BindingpKi9.9
Cipralisant (racemate)Rat Histamine H3Radioligand BindingKi0.47 nM

Data sourced from MedChemExpress.[6]

Table 2: Functional Activity of Cipralisant

CompoundSystemAssay TypeParameterValue
Cipralisant (racemate)HEK cells expressing rat H3R[³⁵S]GTPγS BindingEC₅₀5.6 nM
GT-2331 ((1S,2S)-enantiomer)Guinea-pig jejunumFunctional AntagonismpA₂8.5 ± 0.03

Data for EC₅₀ sourced from MedChemExpress.[6] Data for pA₂ sourced from a study by Tedford et al. (1998), which initially reported the (1R,2R) configuration, but was later corrected to (1S,2S).[1][2][7]

Signaling Pathways

The interaction of (1S,2S)-Cipralisant with the histamine H3 receptor modulates several key intracellular signaling pathways.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cipralisant (1S,2S)-Cipralisant H3R Histamine H3 Receptor Cipralisant->H3R Binds to G_protein Gαi/oβγ H3R->G_protein Activates Neurotransmitter_release ↓ Neurotransmitter Release H3R->Neurotransmitter_release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Signaling pathways modulated by the histamine H3 receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of (1S,2S)-Cipralisant are provided below.

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation:

    • Culture HEK293T cells transiently expressing the desired histamine H3 receptor isoform.

    • Harvest cells in ice-cold PBS and centrifuge at 1,932 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in Tris-HCl buffer (50 mM, pH 7.4) and disrupt by sonication for 5 seconds.[8]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA Protein Assay).

  • Competition Binding:

    • In a 96-well plate, incubate the cell membrane preparation with a constant concentration of a radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine, [³H]NAMH) and increasing concentrations of the unlabeled test compound ((1S,2S)-Cipralisant).

    • Incubate for 2 hours at 25°C with continuous shaking.

    • Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[8]

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing H3R start->prep_membranes incubate Incubate Membranes with Radioligand and (1S,2S)-Cipralisant prep_membranes->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity filter->count analyze Analyze Data to Determine Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger whose synthesis is inhibited by H3R activation.

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the human H3 receptor to 80-90% confluency.

    • Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.[9]

  • Assay Procedure:

    • Remove the culture medium and wash the cells once with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).

    • Add serial dilutions of the test compound ((1S,2S)-Cipralisant) to the wells.

    • To measure agonist activity, incubate the cells with the compound for 15-30 minutes at 37°C.

    • Stimulate adenylyl cyclase with forskolin (B1673556) to increase the basal cAMP level.[9]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and the maximum effect.[9]

cAMP_Assay_Workflow start Start plate_cells Plate H3R-Expressing Cells start->plate_cells add_compound Add (1S,2S)-Cipralisant and Forskolin plate_cells->add_compound incubate Incubate at 37°C add_compound->incubate lyse_and_detect Lyse Cells and Detect cAMP Levels incubate->lyse_and_detect analyze Analyze Data to Determine EC₅₀/IC₅₀ lyse_and_detect->analyze end End analyze->end

Caption: Experimental workflow for a cAMP accumulation assay.

This functional assay directly measures the activation of G proteins by a receptor agonist.

  • Membrane Preparation:

    • Prepare a crude membrane fraction from H3R-expressing cells as described for the radioligand binding assay.[9]

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, 0.1% BSA), and serial dilutions of the test compound ((1S,2S)-Cipralisant).

    • Incubate for 15 minutes at 30°C.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 30-60 minutes at 30°C.[9]

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum stimulation of G protein binding.[9]

GTPgS_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing H3R start->prep_membranes incubate_compound Incubate Membranes with (1S,2S)-Cipralisant prep_membranes->incubate_compound add_gtpgs Add [³⁵S]GTPγS to Initiate Binding incubate_compound->add_gtpgs filter_and_count Filter and Measure Bound Radioactivity add_gtpgs->filter_and_count analyze Analyze Data to Determine EC₅₀ filter_and_count->analyze end End analyze->end

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

References

Enantioselective Affinity of Cipralisant for the Histamine H3 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant, also known as GT-2331, is a highly potent and selective ligand for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. The H3R acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. Cipralisant possesses a cyclopropyl (B3062369) scaffold and exists as a pair of enantiomers. Pharmacological studies have revealed a significant stereoselectivity in its interaction with the H3R, with one enantiomer being substantially more active. This technical guide provides an in-depth overview of the enantioselective binding affinity of Cipralisant for the histamine H3 receptor, detailed experimental protocols for its determination, and visualizations of the relevant pathways and workflows.

Data Presentation: Enantiomeric Affinity of Cipralisant at the Histamine H3 Receptor

CompoundEnantiomerReceptorAffinity (Ki)pKiReference
Cipralisant (GT-2331)(1S,2S)Histamine H3~0.126 nM9.9[1]
Cipralisant (GT-2331)(1S,2S)rat Histamine H30.47 nM-[4]
Cipralisant Enantiomer(1R,2R)Histamine H3Significantly Lower Affinity-[1]

Note: The pKi of 9.9 corresponds to a Ki of approximately 0.126 nM. The significant difference in affinity underscores the stereospecific nature of the binding interaction between Cipralisant and the histamine H3 receptor.

Experimental Protocols: Radioligand Competition Binding Assay for Histamine H3 Receptor Affinity

The determination of the binding affinity (Ki) of Cipralisant enantiomers for the histamine H3 receptor is typically performed using a radioligand competition binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," e.g., Cipralisant enantiomers) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat histamine H3 receptor.

  • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH), a commonly used H3R agonist radioligand.

  • Competitors: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand, such as clobenpropit (B1669187) or unlabeled histamine, to determine non-specific binding.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the filter mats.

  • Protein Assay Reagent: e.g., Bicinchoninic acid (BCA) protein assay kit.

  • Equipment: Cell culture supplies, refrigerated centrifuge, membrane homogenizer, 96-well microplates, filter harvester, and a liquid scintillation counter.

Methodology
  • Membrane Preparation:

    • Culture the H3R-expressing cells to confluency.

    • Harvest the cells by scraping and centrifugation at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a suitable homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the centrifugation step.

    • Resuspend the final membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation using a BCA protein assay.

    • Store the membrane aliquots at -80°C until use.

  • Competition Binding Assay:

    • Thaw the membrane aliquots on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

    • In a 96-well microplate, add the following components in triplicate:

      • Total Binding: Diluted membranes, [³H]-NAMH (at a concentration near its Kd, typically 1-2 nM), and assay buffer.

      • Non-specific Binding: Diluted membranes, [³H]-NAMH, and a high concentration of a non-labeled H3R ligand (e.g., 10 µM clobenpropit).

      • Competition: Diluted membranes, [³H]-NAMH, and serial dilutions of the Cipralisant enantiomers (typically ranging from 10⁻¹² M to 10⁻⁵ M).

    • Incubate the plates at 25°C for 2 hours with gentle agitation to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters three to five times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter mats.

    • Place the dried filters into scintillation vials or a compatible plate for a microplate scintillation counter.

    • Add scintillation cocktail to each vial/well.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathway of Histamine H3 Receptor

H3R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine / Cipralisant (Agonist) H3R Histamine H3 Receptor Histamine->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Binding_Assay_Workflow start Start: H3R-expressing cell membranes incubation Incubate with [³H]-NAMH and Cipralisant enantiomer (competitor) start->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Scintillation Counting (Measures bound radioactivity) washing->counting analysis Data Analysis (Determine IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end Enantiomer_Affinity Cipralisant Cipralisant (Racemic Mixture) S_enantiomer (1S,2S)-Cipralisant (Eutomer) Cipralisant->S_enantiomer Contains R_enantiomer (1R,2R)-Cipralisant (Distomer) Cipralisant->R_enantiomer Contains H3R Histamine H3 Receptor S_enantiomer->H3R High Affinity Binding (Ki ≈ 0.1-0.5 nM) R_enantiomer->H3R Low Affinity Binding

References

(1S,2S)-Cipralisant: A Technical Whitepaper on a Selective H3 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-Cipralisant, also known as GT-2331, is a highly potent and selective small molecule ligand targeting the histamine (B1213489) H3 receptor (H3R).[1][2] Initially developed by Gliatech, it has been a subject of significant interest in neuroscience and pharmacology due to its unique pharmacological profile and therapeutic potential, particularly in the context of cognitive and neurological disorders such as Attention-Deficit Hyperactivity Disorder (ADHD).[1][3] The active enantiomer has been identified as (1S,2S), a correction from earlier reports.[2][4][5]

This document provides an in-depth technical overview of (1S,2S)-Cipralisant, summarizing its binding affinity, functional activity, and available pharmacokinetic data. It includes detailed experimental protocols for key assays and visualizes the underlying biological pathways and experimental workflows to support further research and development efforts.

Pharmacological Profile

(1S,2S)-Cipralisant exhibits a complex and intriguing pharmacological profile, behaving as an agonist or partial agonist in certain in vitro functional assays while demonstrating antagonist activity in vivo.[1][6] This functional selectivity, coupled with its high affinity and central nervous system (CNS) penetration, underscores its potential as a modulator of histaminergic neurotransmission.[1]

Data Presentation

The following tables summarize the quantitative data available for (1S,2S)-Cipralisant.

Table 1: Receptor Binding Affinity

TargetSpeciesPreparationRadioligandKipKiCitation(s)
H3 ReceptorRatNot SpecifiedNot Specified0.47 nM9.9[1][6]
H3 ReceptorHumanRecombinantNot AvailableNot AvailableNot Available

Table 2: In Vitro Functional Activity

AssayCell Line/SystemSpeciesMeasured EffectPotency (EC50)Functional ProfileCitation(s)
[35S]GTPγS BindingHEK cells expressing H3RRatIncrease in basal binding5.6 nMAgonist[1]
Adenylyl CyclaseHEK cellsNot SpecifiedInhibition of forskolin-induced cAMPNot AvailableFull Agonist[1][6]
Neurotransmitter ReleaseRat brain synaptosomesRatNot SpecifiedNot AvailablePartial Agonist[1][6]
Neurogenic ContractionGuinea-pig jejunumGuinea PigAntagonism of (R)-α-methylhistaminepA2 = 8.5 ± 0.03Antagonist[7]

Table 3: In Vivo Activity & Pharmacokinetics

Model/ParameterSpeciesRoute of AdministrationEffect/ValueCitation(s)
Dipsogenia ModelRatp.o.10 mg/kg completely blocks (R)-α-methylhistamine-induced drinking[1][6]
Repeated Acquisition AvoidanceSpontaneously Hypertensive Rat (SHR)s.c.1 mg/kg significantly enhances performance[1][3]
WakefulnessRatNot SpecifiedPromotes wakefulness[1][6]
CNS PenetrationRatNot SpecifiedGood[1][6]
Oral BioavailabilityNot SpecifiedOralOrally Active[1]
Half-lifeNot SpecifiedNot SpecifiedNot Available
Brain:Plasma RatioNot SpecifiedNot SpecifiedNot Available

Table 4: Selectivity Profile

ReceptorKi / IC50
Histamine H1 ReceptorNot Available
Histamine H2 ReceptorNot Available
Histamine H4 ReceptorNot Available
Other GPCRsNot Available

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling

The H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation initiates a cascade of intracellular events. As an antagonist in vivo, (1S,2S)-Cipralisant blocks these agonist-induced pathways, leading to an increase in histamine release and the modulation of other neurotransmitters. In contrast, its in vitro agonist activity stimulates these same pathways.

Caption: Histamine H3 Receptor Signaling Cascade.
Experimental Workflows

The characterization of (1S,2S)-Cipralisant involves a series of standard pharmacological assays. The generalized workflows for these key experiments are depicted below.

Radioligand_Binding_Workflow prep Prepare Membranes (H3R-expressing cells/tissue) incubate Incubate Membranes with: - Radioligand ([3H]-NAMH) - (1S,2S)-Cipralisant (competitor) prep->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki) quantify->analyze Functional_Assay_Workflow cluster_cAMP cAMP Accumulation Assay cluster_GTP [35S]GTPγS Binding Assay c1 Culture H3R-expressing cells c2 Incubate with Forskolin + varying conc. of Cipralisant c1->c2 c3 Lyse cells c2->c3 c4 Measure cAMP levels (e.g., HTRF, AlphaScreen) c3->c4 c5 Analyze Data (IC50) c4->c5 g1 Prepare Membranes from H3R-expressing cells g2 Incubate Membranes with: - [35S]GTPγS, GDP - varying conc. of Cipralisant g1->g2 g3 Separate Bound/Free (Filtration) g2->g3 g4 Quantify Bound [35S]GTPγS (Scintillation Counting) g3->g4 g5 Analyze Data (EC50) g4->g5

References

Unveiling the Potent and Selective Profile of (1S,2S)-Cipralisant: A Technical Guide to its Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth pharmacological profile of the biologically active enantiomer of Cipralisant (GT-2331), a potent and selective ligand for the histamine (B1213489) H3 receptor. Designed for researchers, scientists, and drug development professionals, this document details the binding affinities, functional activities, and experimental methodologies used to characterize this compound, highlighting the significant stereoselectivity of its interaction with the H3 receptor.

Cipralisant is a chiral small molecule that has been investigated for its potential therapeutic applications in neurological and psychiatric disorders. The biological activity of Cipralisant resides almost exclusively in its (1S,2S)-enantiomer, which acts as a potent antagonist/inverse agonist at the histamine H3 receptor.[1][2] This receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a key target for therapeutic intervention.

Comparative Pharmacological Data

The pharmacological activity of Cipralisant is highly dependent on its stereochemistry. The (1S,2S)-enantiomer is significantly more potent than the (1R,2R)-enantiomer across various in vitro assays.

Parameter(1S,2S)-Cipralisant(1R,2R)-CipralisantReference
Binding Affinity (Ki) ~0.126 nM (pKi 9.9)>1000 nM[1]
Functional Antagonism (pA2) Not explicitly found8.5[3]

Note: The Ki value for (1S,2S)-Cipralisant is derived from the pKi of 9.9 reported for the active compound, which has been identified as the (1S,2S) enantiomer. The pA2 value for (1R,2R)-Cipralisant is from a functional assay on guinea-pig jejunum.

In Vitro Functional Activity

(1S,2S)-Cipralisant demonstrates potent functional activity at the histamine H3 receptor, consistent with its high binding affinity. It behaves as an inverse agonist, reducing the constitutive activity of the receptor.

AssayParameter(1S,2S)-CipralisantReference
[³⁵S]GTPγS Binding EC₅₀5.6 nM
cAMP Accumulation ActivityFull Agonist (Inhibition)

Note: The EC₅₀ and activity in cAMP assays are reported for Cipralisant, with the understanding that the (1S,2S) enantiomer is the primary contributor to this activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections outline the key experimental protocols used to characterize the enantiomers of Cipralisant.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Workflow for Histamine H3 Receptor Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare cell membranes expressing H3 receptors Incubate Incubate membranes, radioligand, and test compound Membrane->Incubate Radioligand Prepare radioligand (e.g., [³H]Nα-methylhistamine) Radioligand->Incubate TestCompound Prepare serial dilutions of (1S,2S)- and (1R,2R)-Cipralisant TestCompound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify bound radioactivity using liquid scintillation counting Filter->Count Analyze Calculate Ki values from competition binding curves Count->Analyze

Caption: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) or from brain tissue.

  • Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the test compounds (each enantiomer of Cipralisant).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Competition binding curves are generated, and the IC₅₀ values are determined. The Ki values are then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor stimulation and is used to determine the potency (EC₅₀) and efficacy of agonists and inverse agonists.

Workflow for [³⁵S]GTPγS Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare cell membranes expressing H3 receptors Incubate Incubate membranes, [³⁵S]GTPγS, GDP, and test compound Membrane->Incubate GTP_S Prepare [³⁵S]GTPγS and GDP GTP_S->Incubate TestCompound Prepare serial dilutions of (1S,2S)- and (1R,2R)-Cipralisant TestCompound->Incubate Filter Separate bound from free [³⁵S]GTPγS via filtration Incubate->Filter Count Quantify bound radioactivity using liquid scintillation counting Filter->Count Analyze Calculate EC₅₀/IC₅₀ and Emax values from dose-response curves Count->Analyze

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

Protocol:

  • Membrane Preparation: As with the binding assay, cell membranes expressing the H3 receptor are utilized.

  • Incubation: Membranes are incubated in an assay buffer containing GDP, the test compound (each enantiomer of Cipralisant), and [³⁵S]GTPγS.

  • Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The radioactivity on the filters is measured.

  • Data Analysis: Dose-response curves are plotted to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) and the maximal effect (Emax).

cAMP Accumulation Assay

This assay measures the functional consequence of H3 receptor activation on the downstream second messenger, cyclic AMP (cAMP).

Workflow for cAMP Accumulation Assay

G cluster_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis Cells Culture cells expressing H3 receptors Stimulate Treat cells with test compound and a phosphodiesterase inhibitor Cells->Stimulate TestCompound Prepare serial dilutions of (1S,2S)- and (1R,2R)-Cipralisant TestCompound->Stimulate Forskolin (B1673556) (Optional) Add forskolin to stimulate adenylyl cyclase Stimulate->Forskolin Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Forskolin->Lyse Detect Measure cAMP levels using (e.g., HTRF, ELISA) Lyse->Detect Analyze Calculate EC₅₀/IC₅₀ values from dose-response curves Detect->Analyze

Caption: Workflow for cAMP Accumulation Assay.

Protocol:

  • Cell Culture: Whole cells expressing the H3 receptor are cultured in microplates.

  • Treatment: Cells are treated with the test compounds (each enantiomer of Cipralisant) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. Forskolin can be added to stimulate adenylyl cyclase and enhance the assay window.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of detection technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

  • Data Analysis: Dose-response curves are constructed to determine the functional potency of the compounds.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an inverse agonist, (1S,2S)-Cipralisant binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity.

Signaling Pathway of the Histamine H3 Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cipralisant (1S,2S)-Cipralisant (Inverse Agonist) H3R Histamine H3 Receptor Cipralisant->H3R binds and inactivates G_protein Gi/o Protein H3R->G_protein reduces basal activation AC Adenylyl Cyclase G_protein->AC disinhibition cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates

Caption: Histamine H3 Receptor Signaling Pathway.

Conclusion

The pharmacological data clearly demonstrate that (1S,2S)-Cipralisant is the biologically active enantiomer, exhibiting high affinity and potent inverse agonist activity at the histamine H3 receptor. The significant difference in activity between the two enantiomers underscores the importance of stereochemistry in drug design and development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of histamine H3 receptor pharmacology.

References

The Enantioselective Synthesis of (1S,2S)-Cipralisant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cipralisant, also known as GT-2331, is a potent and selective histamine (B1213489) H₃ receptor antagonist that has been investigated for the treatment of various central nervous system disorders. The therapeutic efficacy of Cipralisant is highly dependent on its stereochemistry, with the (1S,2S)-enantiomer exhibiting significantly greater potency. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (1S,2S)-Cipralisant, focusing on a key strategy that employs a diastereoselective rhodium-catalyzed cyclopropanation reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Synthetic Strategy: Asymmetric Cyclopropanation

The cornerstone of the enantioselective synthesis of (1S,2S)-Cipralisant is the construction of the chiral cyclopropane (B1198618) ring with the desired absolute stereochemistry. A robust and widely recognized method to achieve this is through an asymmetric cyclopropanation reaction utilizing a chiral auxiliary. The Evans oxazolidinone auxiliaries have proven to be particularly effective in this role, directing the stereochemical outcome of the reaction with a high degree of control.

The general workflow for this synthetic approach can be visualized as follows:

Synthetic Workflow Start Chiral Auxiliary (Evans Oxazolidinone) Diazoacetylation Diazoacetylation Start->Diazoacetylation ChiralDiazo Chiral Diazoacetyl Oxazolidinone Diazoacetylation->ChiralDiazo Cyclopropanation Rh(II)-catalyzed Cyclopropanation ChiralDiazo->Cyclopropanation Olefin Olefin (5,5-dimethylhex-1-yne) Olefin->Cyclopropanation CyclopropaneAux Cyclopropane with Chiral Auxiliary Cyclopropanation->CyclopropaneAux Removal Auxiliary Removal CyclopropaneAux->Removal CyclopropaneAcid Enantiopure Cyclopropyl (B3062369) Acid/Ester Removal->CyclopropaneAcid Conversion Conversion to Imidazole (B134444) CyclopropaneAcid->Conversion Final (1S,2S)-Cipralisant Conversion->Final

Caption: General workflow for the asymmetric synthesis of (1S,2S)-Cipralisant.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of enantiomerically pure (1S,2S)-Cipralisant.

Step 1: Synthesis of the Chiral Diazoacetyl Oxazolidinone

This step involves the acylation of a chiral Evans oxazolidinone with a diazoacetyl group. The chiral auxiliary serves to control the stereochemistry of the subsequent cyclopropanation reaction.

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add freshly distilled triethylamine (B128534) (1.1 eq) dropwise to the stirred solution.

  • Diazoacetyl Chloride Addition: A solution of diazoacetyl chloride (1.1 eq) in anhydrous DCM is added dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude chiral diazoacetyl oxazolidinone, which can be purified by column chromatography.

Step 2: Rhodium-Catalyzed Asymmetric Cyclopropanation

This is the crucial stereochemistry-defining step where the chiral diazo compound reacts with the olefin (5,5-dimethylhex-1-yne) in the presence of a rhodium catalyst to form the cyclopropane ring.

Protocol:

  • Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, charge the olefin (5,5-dimethylhex-1-yne) (5-10 eq) and the rhodium(II) acetate (B1210297) dimer catalyst (1-2 mol%).

  • Solvent Addition: Add anhydrous DCM to dissolve the reactants.

  • Precursor Solution Preparation: In a separate flask, dissolve the chiral diazoacetyl oxazolidinone (1.0 eq) from Step 1 in anhydrous DCM.

  • Slow Addition: Add the solution of the chiral diazo precursor dropwise to the stirred reaction mixture via a syringe pump over a period of 4-6 hours at room temperature. Slow addition is critical to minimize the formation of dimeric byproducts.[1]

  • Reaction Monitoring: Monitor the reaction by TLC until all the diazo compound has been consumed.

  • Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the cyclopropane product with the attached chiral auxiliary.

Step 3: Removal of the Chiral Auxiliary

After the cyclopropanation, the chiral auxiliary is cleaved to yield the enantiomerically enriched cyclopropyl carboxylic acid or a derivative thereof.

Protocol:

  • Dissolution and Cooling: Dissolve the cyclopropane adduct from Step 2 in a mixture of tetrahydrofuran (B95107) (THF) and water and cool to 0 °C.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by the dropwise addition of an aqueous solution of lithium hydroxide (B78521) (2.0 eq).[1]

  • Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • Quenching: Quench the reaction by the addition of an aqueous solution of sodium sulfite.[1]

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The resulting enantiomerically pure cyclopropyl carboxylic acid can be further purified if necessary.

Step 4: Conversion to (1S,2S)-Cipralisant

Final Conversion CycloAcid (1S,2S)-Cyclopropyl Carboxylic Acid Activation Carboxylic Acid Activation CycloAcid->Activation Amidation Amidation Activation->Amidation Amide Cyclopropyl Amide Amidation->Amide Reduction Reduction Amide->Reduction AminoAlcohol Cyclopropyl Amino Alcohol Reduction->AminoAlcohol ImidazoleFormation Imidazole Ring Formation AminoAlcohol->ImidazoleFormation Cipralisant (1S,2S)-Cipralisant ImidazoleFormation->Cipralisant

Caption: Plausible reaction pathway for the conversion of the cyclopropyl intermediate.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key synthetic steps based on typical yields and selectivities for these types of reactions as found in the chemical literature. It is important to note that the specific data for the multigram synthesis of (1S,2S)-Cipralisant as reported by Liu et al. (2004) is not publicly available and would be found in the full publication.

Table 1: Asymmetric Cyclopropanation

StepReactantsCatalystSolventYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
2Chiral Diazoacetyl Oxazolidinone, 5,5-dimethylhex-1-yneRh₂(OAc)₄DCM70-90>95:5>98

Table 2: Auxiliary Removal

StepReactantReagentsSolventYield (%)
3Cyclopropane with Chiral AuxiliaryLiOH, H₂O₂THF/H₂O85-95

Conclusion

The enantioselective synthesis of (1S,2S)-Cipralisant is a testament to the power of modern asymmetric synthesis. The key to obtaining the desired enantiomer in high purity lies in the diastereoselective cyclopropanation reaction controlled by a chiral Evans auxiliary. While the detailed experimental conditions and quantitative yields for a large-scale synthesis are proprietary, the principles and protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important molecule. Further optimization of the final conversion steps from the cyclopropyl carboxylic acid intermediate is a critical area for process development. This guide serves as a valuable resource for chemists and researchers engaged in the synthesis of chiral pharmaceuticals.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Cipralisant Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipralisant, also known as GT-2331, is a highly potent and selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. As a chiral molecule, Cipralisant exists as a pair of enantiomers, with the (1S,2S) configuration demonstrating significantly higher affinity for the H3 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of the Cipralisant enantiomers. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

Cipralisant, chemically named 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole, possesses two stereocenters, leading to two enantiomeric forms: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant. The (1S,2S)-enantiomer is the eutomer, exhibiting significantly greater pharmacological activity.

Table 1: Physicochemical Properties of Cipralisant Enantiomers

Property(1S,2S)-Cipralisant(1R,2R)-Cipralisant
IUPAC Name 5-[(1S,2S)-2-(5,5-dimethylhex-1-yn-1-yl)cyclopropyl]-1H-imidazole5-[(1R,2R)-2-(5,5-dimethylhex-1-yn-1-yl)cyclopropyl]-1H-imidazole
Molecular Formula C14H20N2C14H20N2
Molecular Weight 216.32 g/mol 216.32 g/mol
Stereochemistry (1S,2S)(1R,2R)
Appearance Off-white to light yellow solidNot commercially available, synthesized for research

Pharmacological Properties and Biological Activity

The primary pharmacological target of Cipralisant is the histamine H3 receptor. The stereochemistry of the cyclopropane (B1198618) ring is crucial for high-affinity binding.

Table 2: Histamine H3 Receptor Binding Affinity of Cipralisant Enantiomers

EnantiomerKi (nM)pKiReceptor SourceRadioligand
(1S,2S)-Cipralisant 0.479.33Rat brain cortical homogenates[3H]-Nα-methylhistamine
(1R,2R)-Cipralisant >1000<6Rat brain cortical homogenates[3H]-Nα-methylhistamine

The data clearly indicates that the (1S,2S)-enantiomer is several orders of magnitude more potent in binding to the histamine H3 receptor than the (1R,2R)-enantiomer. In vivo studies have shown that (1S,2S)-Cipralisant acts as a potent H3 receptor antagonist, while in some in vitro systems, it can exhibit agonist or inverse agonist properties, a phenomenon known as functional selectivity.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled receptor. Its activation initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA). The βγ subunits of the G-protein can also directly modulate ion channels.

Histamine_H3_Receptor_Signaling Cipralisant Cipralisant (Antagonist) H3R Histamine H3 Receptor Cipralisant->H3R Blocks G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Neurotransmitter Release PKA->Downstream

Figure 1. Simplified signaling pathway of the Histamine H3 receptor.

Experimental Protocols

Asymmetric Synthesis of Cipralisant Enantiomers

A detailed, step-by-step protocol for the asymmetric synthesis of both (1S,2S)- and (1R,2R)-Cipralisant is a complex process often proprietary to the manufacturer. However, a general synthetic strategy involves the stereoselective cyclopropanation of a suitable alkene precursor followed by the introduction of the imidazole (B134444) moiety. Chiral catalysts or auxiliaries are employed to control the stereochemistry of the cyclopropane ring.

Radioligand Competition Binding Assay for Histamine H3 Receptor

This protocol outlines the determination of the binding affinity (Ki) of the Cipralisant enantiomers for the histamine H3 receptor.

Materials:

  • Rat brain cortical tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]-Nα-methylhistamine

  • Non-specific binding control: Unlabeled histamine or a high-affinity H3 ligand (e.g., thioperamide)

  • Test compounds: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant at various concentrations

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([3H]-Nα-methylhistamine), and varying concentrations of the test compound (Cipralisant enantiomer). For determining non-specific binding, use a high concentration of an unlabeled H3 ligand instead of the test compound.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep Prepare Rat Brain Membrane Homogenate Start->Prep Incubate Incubate Membranes with [3H]-Radioligand and Cipralisant Enantiomer Prep->Incubate Filter Separate Bound and Free Radioligand by Filtration Incubate->Filter Count Quantify Radioactivity with Scintillation Counter Filter->Count Analyze Analyze Data to Determine IC50 and Ki Count->Analyze End End Analyze->End

Figure 2. Experimental workflow for a radioligand competition binding assay.

Conclusion

The enantiomers of Cipralisant exhibit a pronounced stereoselectivity in their interaction with the histamine H3 receptor, with the (1S,2S)-enantiomer being the significantly more potent eutomer. This technical guide has provided a detailed overview of the chemical structure, pharmacological properties, and relevant experimental methodologies for the study of these compounds. The provided information and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the functional selectivity of the Cipralisant enantiomers and their in vivo effects will continue to be a promising area of research.

The Enantiomeric Journey of Cipralisant: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Stereochemical Correction, and Pharmacological Profile of the Potent Histamine (B1213489) H₃ Receptor Ligand, Cipralisant (GT-2331)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipralisant (GT-2331) is a highly potent and selective ligand for the histamine H₃ receptor, a key player in the modulation of neurotransmitter release. Initially developed as an antagonist, its pharmacological profile was later revealed to be more complex, exhibiting protean agonism and functional selectivity. A pivotal moment in its development was the correction of the absolute stereochemistry of its biologically active enantiomer. This technical guide provides a comprehensive overview of the discovery and development history of Cipralisant, with a focus on its enantiomers. It details the enantioselective synthesis, compares the pharmacological properties of the (1S,2S) and (1R,2R) enantiomers, and outlines the experimental protocols used for their characterization. Furthermore, it visualizes the key signaling pathways and experimental workflows, offering a complete resource for researchers in the field.

Introduction: The Rise of a Potent Histamine H₃ Ligand

Cipralisant, also known as GT-2331, emerged from a research program at Gliatech aimed at discovering potent and selective ligands for the histamine H₃ receptor. The H₃ receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters. This positions it as an attractive therapeutic target for a range of neurological and psychiatric disorders.

Initially, Cipralisant was classified as a potent H₃ receptor antagonist.[1] However, subsequent and more detailed pharmacological investigations revealed a more nuanced functional profile, with evidence of agonist properties in certain assay systems, a phenomenon known as protean agonism or functional selectivity.[2] This dual activity profile has made Cipralisant a valuable tool for dissecting the complexities of H₃ receptor signaling.

A critical chapter in the history of Cipralisant was the reassessment and correction of the absolute configuration of its active enantiomer. While initial reports identified the (1R,2R)-enantiomer as the eutomer, further rigorous investigation conclusively established that the (1S,2S)-enantiomer is the biologically active form.[3][4][5][6] This guide will delve into the scientific journey that led to this crucial correction and its implications.

Following the bankruptcy of Gliatech, the intellectual property for Cipralisant was acquired by Merck.[7][8]

Enantioselective Synthesis and Stereochemical Confirmation

The synthesis of the individual enantiomers of Cipralisant was crucial for elucidating their distinct pharmacological properties. An efficient multigram synthesis for both the (+)-(1S,2S) and (-)-(1R,2R) enantiomers of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole has been reported.[4]

Experimental Protocol: Enantioselective Synthesis of Cipralisant Enantiomers (Illustrative)

  • Step 1: Synthesis of the Racemic Cyclopropyl (B3062369) Intermediate: The synthesis typically begins with the formation of a racemic trans-cyclopropyl intermediate. This can be achieved through various established methods in organic chemistry.

  • Step 2: Chiral Resolution: The racemic mixture is then resolved to separate the two enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

  • Step 3: Liberation of the Enantiopure Intermediates: The separated diastereomeric salts are then treated with a base to liberate the individual enantiopure cyclopropylamine (B47189) intermediates.

  • Step 4: Construction of the Imidazole (B134444) Ring: The imidazole ring is then constructed onto the chiral cyclopropyl scaffold. One common method is the Radziszewski reaction or a variation thereof, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source.[9][10][11]

  • Step 5: Final Modification and Purification: The final steps may involve the introduction of the dimethylhexynyl side chain via a coupling reaction, followed by purification of the final enantiopure Cipralisant product, typically using chromatographic techniques.

The definitive confirmation of the (1S,2S) absolute configuration for the more potent, dextrorotatory enantiomer was achieved through vibrational circular dichroism (VCD) spectroscopy, which provided an independent assignment, resolving conflicting data from earlier X-ray diffraction studies.[5]

Comparative Pharmacological Profile of Cipralisant Enantiomers

The separation of the enantiomers allowed for a detailed investigation into their individual pharmacological activities, revealing significant stereoselectivity at the histamine H₃ receptor.

Quantitative Pharmacological Data
Parameter(1S,2S)-Cipralisant (Eutomer)(1R,2R)-Cipralisant (Distomer)Reference
Binding Affinity (Ki) 0.47 nM (rat H₃R)Significantly lower affinity
Binding Affinity (pKi) 9.9Not reported
Antagonist Potency (pA₂) 8.5 (as reported for the active enantiomer, initially presumed to be 1R,2R)Not reported[1]
Agonist Potency (EC₅₀) 5.6 nM ([³⁵S]GTPγS binding)Not reported

Note: The pA₂ value was reported for the active enantiomer before its absolute configuration was corrected to (1S,2S).

Functional Activity

The (1S,2S)-enantiomer of Cipralisant is responsible for the compound's potent biological activity.[3] It exhibits a complex functional profile:

  • Antagonist Activity: In functional models such as the guinea-pig jejunum contraction assay, Cipralisant behaves as a potent antagonist.[1]

  • Agonist Activity: In recombinant systems, such as HEK cells expressing the H₃ receptor, Cipralisant acts as a full agonist in cAMP accumulation assays, potently inhibiting forskolin-induced cAMP production. It also demonstrates agonist activity in [³⁵S]GTPγS binding assays.

  • Partial Agonist Activity: In native tissue preparations, like rat brain synaptosomes, Cipralisant has been characterized as a partial agonist.

This functional selectivity, where the ligand's effect varies depending on the signaling pathway and cellular context, is a key feature of Cipralisant's pharmacology.

Key Experimental Protocols

The characterization of Cipralisant and its enantiomers relied on a suite of in vitro pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.

Protocol: Histamine H₃ Receptor Binding Assay

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H₃ receptor.

  • Incubation: The membranes are incubated with a radiolabeled ligand, typically [³H]N-α-methylhistamine, and varying concentrations of the unlabeled test compound (Cipralisant enantiomers).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated using the Cheng-Prusoff equation.[12]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor and can differentiate between agonists, antagonists, and inverse agonists.

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Membranes from cells expressing the H₃ receptor are prepared.

  • Incubation: The membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.

  • Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound by filtration.

  • Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed to generate concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) values.[2][13][14][15]

Signaling Pathways and Experimental Workflows

Histamine H₃ Receptor Signaling Pathway

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Cipralisant Cipralisant ((1S,2S)-enantiomer) H3R Histamine H3 Receptor Cipralisant->H3R Binds to G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK_pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_pathway Modulates ATP ATP PIP2 PIP2 Cellular_response1 Cellular Response 1 MAPK_pathway->Cellular_response1 Leads to cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_response2 Cellular Response 2 PKC->Cellular_response2 Leads to Experimental_Workflow cluster_workflow Pharmacological Characterization Workflow start Synthesized Enantiomers binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays (e.g., GTPγS, cAMP) start->functional_assay determine_potency Determine Potency (EC₅₀ / pA₂) binding_assay->determine_potency functional_assay->determine_potency determine_efficacy Determine Efficacy (Agonist, Antagonist, etc.) functional_assay->determine_efficacy in_vivo_studies In Vivo Studies (e.g., Microdialysis, Behavioral Models) determine_potency->in_vivo_studies determine_efficacy->in_vivo_studies pharmacokinetics Pharmacokinetic Profiling (ADME) in_vivo_studies->pharmacokinetics end Comprehensive Pharmacological Profile pharmacokinetics->end

References

Unveiling the Functional Selectivity of (1S,2S)-Cipralisant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant, and specifically its (1S,2S)-enantiomer, has emerged as a fascinating molecular probe for studying the intricacies of histamine (B1213489) H3 receptor (H3R) pharmacology. Initially classified as an H3R antagonist, subsequent research has revealed a more complex profile, characterizing it as a functionally selective or biased agonist. This technical guide provides an in-depth analysis of the functional selectivity of the (1S,2S)-enantiomer of Cipralisant, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. Understanding the nuanced pharmacology of this compound is critical for its potential application in the development of novel therapeutics targeting the histaminergic system.

The histamine H3 receptor, a G protein-coupled receptor (GPCR), exhibits constitutive activity and couples to multiple intracellular signaling pathways, primarily through Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. The (1S,2S)-enantiomer of Cipralisant exemplifies this phenomenon, demonstrating distinct pharmacological profiles depending on the G protein subtype it engages.

Quantitative Pharmacological Profile

The functional selectivity of the (1S,2S)-enantiomer of Cipralisant is evident from its varied potency and efficacy across different signaling pathways. The following tables summarize the key quantitative data from in vitro pharmacological assays. It is important to note that much of the early research was conducted on the racemic mixture, GT-2331, with the (1S,2S)-enantiomer later identified as the biologically active component.

LigandReceptor/TissueAssayParameterValueReference
Cipralisant (GT-2331)Rat Histamine H3 ReceptorRadioligand BindingpKi9.9[1]
Cipralisant (GT-2331)Rat Histamine H3 ReceptorRadioligand BindingKi0.47 nM[1]
LigandCell LineG ProteinAssayParameterValue% Max Response (vs. Histamine)Reference
Cipralisant (GT-2331)HEK cells expressing rat H3RGi/o[³⁵S]GTPγS BindingEC₅₀5.6 nMPartial Agonist[1]
Cipralisant (GT-2331)HEK cellsGi/ocAMP Accumulation-Full Agonist100%[1]
Cipralisant (GT-2331)HEK cells expressing human H3RGα16Calcium Mobilization-Minimal Agonism<20%[2]
Cipralisant (GT-2331)HEK cells expressing human H3RGαq/i5 chimeraCalcium Mobilization-Increased Agonism~50%[2]

Note: Data for β-arrestin recruitment for the (1S,2S)-enantiomer of Cipralisant is not extensively available in the public domain and represents a key area for future research.

Signaling Pathways and Functional Selectivity

The differential activity of (1S,2S)-Cipralisant can be visualized through its engagement with distinct G protein-mediated signaling cascades.

cluster_membrane Cell Membrane cluster_gi Gi/o Pathway cluster_gq Gq/11 Pathway (via Gα16 or Gαq/i5) cluster_arrestin β-Arrestin Pathway H3R Histamine H3 Receptor G_alpha_i Gαi H3R->G_alpha_i Strongly Activates G_alpha_q Gαq/11 H3R->G_alpha_q Weakly/Partially Activates BetaArrestin β-Arrestin H3R->BetaArrestin Recruitment? (Data Lacking) Cipralisant (1S,2S)-Cipralisant Cipralisant->H3R Binds to AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP PLC Phospholipase C G_alpha_q->PLC Activates IP3_DAG ↑ IP₃ & DAG (Calcium Mobilization) PLC->IP3_DAG ERK ERK Activation (Potential) BetaArrestin->ERK

Signaling pathways of (1S,2S)-Cipralisant at the H3R.

As illustrated, (1S,2S)-Cipralisant demonstrates robust agonism at the Gi/o-mediated pathway, leading to a strong inhibition of adenylyl cyclase and subsequent decrease in cAMP levels. In contrast, its ability to activate Gq-coupled pathways, which lead to calcium mobilization, is significantly weaker and dependent on the specific Gα subunit present. This discrepancy in efficacy between the Gi/o and Gq pathways is the hallmark of its functional selectivity. The engagement of the β-arrestin pathway by (1S,2S)-Cipralisant remains an area that requires further investigation to complete the understanding of its biased signaling profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of (1S,2S)-Cipralisant's functional selectivity, based on the study by Krueger et al. (2005)[2].

Radioligand Binding Assay for Histamine H3 Receptor

This assay is used to determine the binding affinity (Ki) of the test compound for the H3 receptor.

start Start prep_membranes Prepare cell membranes expressing H3 receptors start->prep_membranes incubation Incubate membranes with [³H]-Nα-methylhistamine and varying concentrations of (1S,2S)-Cipralisant prep_membranes->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC₅₀ and calculate Ki quantification->analysis end End analysis->end

Workflow for H3R radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat histamine H3 receptor.

  • Incubation: Membranes are incubated with a fixed concentration of the radioligand [³H]-Nα-methylhistamine and a range of concentrations of the unlabeled test compound ((1S,2S)-Cipralisant).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the receptor in response to ligand binding.

start Start prep_membranes Prepare cell membranes expressing H3 receptors start->prep_membranes incubation Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of (1S,2S)-Cipralisant prep_membranes->incubation separation Separate bound and free [³⁵S]GTPγS by rapid filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine EC₅₀ and Emax quantification->analysis end End analysis->end

Workflow for [³⁵S]GTPγS binding assay.

Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Membranes are incubated in a buffer containing GDP (to ensure G proteins are in their inactive state), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test compound.

  • Separation and Quantification: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified.

  • Data Analysis: Dose-response curves are constructed by plotting the amount of [³⁵S]GTPγS binding against the logarithm of the agonist concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined.

cAMP Accumulation Assay

This assay measures the functional consequence of H3R activation on the downstream effector, adenylyl cyclase.

start Start cell_culture Culture cells expressing H3 receptors start->cell_culture stimulation Incubate cells with forskolin (B1673556) (to stimulate cAMP production) and varying concentrations of (1S,2S)-Cipralisant cell_culture->stimulation lysis Lyse the cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) lysis->detection analysis Analyze data to determine EC₅₀ and Emax detection->analysis end End analysis->end

Workflow for cAMP accumulation assay.

Methodology:

  • Cell Culture: Whole cells expressing the H3 receptor are used.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to activate adenylyl cyclase and raise basal cAMP levels). The test compound is added at various concentrations to assess its inhibitory effect on forskolin-stimulated cAMP accumulation.

  • Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Emax of the compound's inhibitory effect on cAMP production.

Conclusion and Future Directions

The (1S,2S)-enantiomer of Cipralisant is a potent and functionally selective ligand at the histamine H3 receptor. Its strong agonism at the Gi/o-mediated cAMP pathway, coupled with weaker, G protein-dependent agonism at Gq-mediated pathways, provides a clear example of biased signaling. This unique pharmacological profile makes it an invaluable tool for dissecting the roles of different H3R-mediated signaling cascades in both physiological and pathological processes.

A significant gap in the current understanding of (1S,2S)-Cipralisant's functional selectivity is the lack of data on its interaction with the β-arrestin pathway. Future research should focus on characterizing its potency and efficacy in β-arrestin recruitment and downstream signaling events, such as ERK phosphorylation. A comprehensive understanding of its complete signaling signature will be crucial for the rational design of next-generation H3R-targeted therapeutics with improved efficacy and reduced side effects. The detailed methodologies and data presented in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of functionally selective H3R ligands.

References [2] Krueger, K. M., Witte, D. G., Ireland-Denny, L., Miller, T. R., Baranowski, J. L., Buckner, S., ... & Hancock, A. A. (2005). G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations. The Journal of pharmacology and experimental therapeutics, 314(1), 271–281. [1] MedChemExpress. (n.d.). Cipralisant (GT-2331). Retrieved from --INVALID-LINK--

References

Potential Therapeutic Targets of the Cipralisant Enantiomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipralisant (GT-2331) is a potent, high-affinity ligand for the histamine (B1213489) H3 receptor (H3R), a key presynaptic autoreceptor and heteroreceptor in the central nervous system. This technical guide provides an in-depth analysis of the therapeutic targets of Cipralisant, with a specific focus on its enantiomeric forms. It has been established that the biological activity of Cipralisant is stereoselective, with the (1S,2S)-enantiomer being the more potent and pharmacologically active form.[1][2] This document summarizes the quantitative binding and functional data for the Cipralisant enantiomers, details the experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to Cipralisant and its Enantiomers

Cipralisant is a cyclopropyl (B3062369) imidazole (B134444) derivative that has been extensively studied for its ability to modulate histaminergic neurotransmission. Initially classified as an H3R antagonist, further research has revealed a more complex pharmacological profile, exhibiting functional selectivity with agonist properties in some in vitro assays and antagonist effects in vivo.[3] The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic receptor, the H3R tonically inhibits the synthesis and release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Consequently, antagonism of the H3R is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including cognitive impairment, attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.

The stereochemistry of Cipralisant is critical to its pharmacological activity. The molecule possesses two chiral centers, leading to two enantiomers: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant. Research has definitively shown that the dextrorotatory (+)-enantiomer, which corresponds to the (1S,2S) absolute configuration, is the more potent and biologically active form at the H3R.[1][2]

Primary Therapeutic Target: The Histamine H3 Receptor (H3R)

The primary therapeutic target of the active (1S,2S)-enantiomer of Cipralisant is the histamine H3 receptor.

H3R Signaling Pathways

The H3R exerts its effects through multiple downstream signaling pathways upon activation by an agonist or modulation by an inverse agonist/antagonist. The canonical pathway involves the inhibition of adenylyl cyclase, while other pathways include the modulation of ion channels and MAP kinase signaling.

H3R_Signaling_Pathway Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein (α, βγ subunits) H3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC αi/o inhibits PLC Phospholipase C (PLC) G_protein->PLC βγ activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts IP3_DAG IP3 + DAG PLC->IP3_DAG Converts Ca_influx Ca2+ Influx Ca_channel->Ca_influx ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., for neurotransmitter synthesis) CREB->Gene_expression Regulates PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release (from ER) IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Cellular_response1 Modulation of Cellular Activity PKC->Cellular_response1 Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Inhibits Cipralisant (1S,2S)-Cipralisant (Antagonist/Inverse Agonist) Cipralisant->H3R Blocks/Inactivates

Figure 1. Histamine H3 Receptor Signaling Pathway.

Quantitative Data on Cipralisant Enantiomers

Compound Assay Type Receptor Source Parameter Value Reference
Cipralisant (racemate) Radioligand BindingRat Histamine H3 ReceptorKi0.47 nM[3]
Cipralisant (racemate) Functional Assay (GTPγS Binding)Rat Histamine H3 ReceptorEC505.6 nM[3]
(1R,2R)-Cipralisant Functional Assay (Guinea Pig Jejunum)Guinea Pig Histamine H3 ReceptorpA28.5 ± 0.03[4]
(1S,2S)-Cipralisant Radioligand BindingHuman Histamine H3 ReceptorpKi9.9[3]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency. pKi is the negative logarithm of the Ki value.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Cipralisant enantiomers for the H3R.

Materials:

  • Cell membranes expressing the histamine H3 receptor.

  • Radioligand (e.g., [3H]-Nα-methylhistamine).

  • Test compounds (Cipralisant enantiomers).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled H3R ligand like clobenpropit).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the Cipralisant enantiomers.

  • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer.

  • To determine non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of an unlabeled ligand.

  • Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of Cipralisant enantiomers C Combine membranes, radioligand, and test compound in wells A->C B Prepare cell membranes with H3R B->C D Incubate to reach equilibrium C->D E Rapid filtration to separate bound and free radioligand D->E F Wash filters E->F G Measure radioactivity with scintillation counter F->G H Calculate specific binding G->H I Plot dose-response curve and determine IC50 H->I J Calculate Ki using Cheng-Prusoff equation I->J

Figure 2. Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the production of cyclic AMP, a second messenger, in response to adenylyl cyclase activity.

Objective: To determine the functional activity (agonist or antagonist/inverse agonist) of Cipralisant enantiomers on H3R-mediated cAMP modulation.

Materials:

  • Cells expressing the histamine H3 receptor (e.g., CHO or HEK cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds (Cipralisant enantiomers).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and reagents.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Replace the culture medium with a stimulation buffer.

  • To test for antagonist/inverse agonist activity, pre-incubate the cells with varying concentrations of the Cipralisant enantiomers.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. For agonist testing, the test compound is added without forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the logarithm of the test compound concentration to generate dose-response curves.

  • For agonists, determine the EC50 (potency) and Emax (efficacy). For antagonists/inverse agonists, determine the IC50.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by a receptor, as it quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Objective: To assess the ability of Cipralisant enantiomers to modulate H3R-G protein coupling.

Materials:

  • Cell membranes expressing the histamine H3 receptor.

  • [35S]GTPγS.

  • GDP.

  • Test compounds (Cipralisant enantiomers).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and NaCl).

  • Non-specific binding control (unlabeled GTPγS).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the Cipralisant enantiomers.

  • In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

  • Incubate for a short period (e.g., 15 minutes) at 30°C.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate for a defined time (e.g., 30-60 minutes) at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • For agonist activity, plot the stimulated [35S]GTPγS binding against the logarithm of the compound concentration to determine the EC50 and Emax. For inverse agonist activity, measure the decrease in basal [35S]GTPγS binding.

Conclusion

The (1S,2S)-enantiomer of Cipralisant is a potent and selective ligand for the histamine H3 receptor, acting as a functional antagonist/inverse agonist. Its primary therapeutic potential lies in its ability to disinhibit the release of histamine and other key neurotransmitters in the brain, a mechanism that is relevant for the treatment of various CNS disorders characterized by cognitive deficits and hypoarousal. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on H3R-targeted therapeutics. Further studies directly comparing the pharmacological profiles of the (1S,2S) and (1R,2R) enantiomers in a comprehensive panel of in vitro and in vivo assays would be beneficial for a more complete understanding of the stereoselective action of Cipralisant.

References

A Technical Guide to the Dual In Vitro Agonist and In Vivo Antagonist Profile of Cipralisant (GT-2331)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cipralisant (GT-2331) is a potent and selective histamine (B1213489) H3 receptor (H3R) ligand that exhibits a paradoxical pharmacological profile: it acts as an agonist in various in vitro systems but demonstrates functional antagonist (or inverse agonist) activity in vivo. This dual behavior is attributed to the concept of functional selectivity and the varying levels of constitutive H3R activity in different experimental environments. This technical guide provides an in-depth review of Cipralisant's pharmacological data, details the experimental protocols used for its characterization, and illustrates the underlying mechanisms and workflows through signaling pathway diagrams.

In Vitro Pharmacological Profile: Agonist Activity

In controlled cellular and membrane-based assays, Cipralisant consistently demonstrates agonist properties at the histamine H3 receptor. This activity is characterized by high-affinity binding and functional stimulation of H3R-mediated signaling pathways.

Receptor Binding Affinity

Cipralisant binds to the histamine H3 receptor with high affinity. Quantitative analysis from radioligand binding assays has established its potency in displacing reference ligands from the receptor.

ParameterSpecies/SystemValueReference
pKi General H3 Receptor9.9[1]
Ki Rat H3 Receptor0.47 nM[1]
Functional Agonism

Cipralisant's agonist activity is confirmed in functional assays that measure the downstream consequences of H3R activation. The H3R is a Gi/o-protein-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and the activation of G-proteins.[2][3]

Assay TypeSystemEffectPotency (EC50)Reference
[35S]GTPγS Binding HEK cells (rat H3R)Increases basal binding5.6 nM[1]
cAMP Accumulation HEK cellsPotently inhibits forskolin-induced cAMPNot specified[1]
Adenylyl Cyclase Activity Not specifiedFull agonist on inhibitionNot specified[1]
Neurotransmitter Release Rat brain synaptosomesPartial agonistNot specified[1]

This agonism, particularly the potent inhibition of cAMP accumulation and stimulation of GTPγS binding, classifies Cipralisant as a full or partial agonist in vitro.[1] Newer research also suggests that Cipralisant may exhibit functional selectivity, meaning it can stimulate one G-protein-coupled pathway without affecting others.[4]

In Vivo Pharmacological Profile: Antagonist Activity

Despite its in vitro agonist profile, Cipralisant behaves as a potent H3R antagonist in vivo. This is evident in animal models where it produces effects consistent with the blockade of H3 receptors, such as increased wakefulness and cognitive enhancement.[1] This apparent contradiction is explained by the high constitutive activity of H3 receptors in vivo.[5][6] In systems with high basal signaling, a ligand that might otherwise be an agonist can act as an inverse agonist, reducing the overall receptor activity and producing a functional antagonist effect.

Preclinical Efficacy

Cipralisant has demonstrated efficacy in several preclinical models, consistent with the therapeutic potential of H3R antagonists/inverse agonists.

Model / EffectSpeciesAdministrationEffective DoseOutcomeReference
Cognitive Enhancement RatS.c.1 mg/kgSignificantly enhanced performance in acquisition tasks.[1]
Wakefulness RatNot specifiedNot specifiedPromotes wakefulness.[1]
H3R Blockade RatP.o.10 mg/kgCompletely blocks R-α-methylhistamine-induced drinking.[1]

Key Experimental Methodologies

The characterization of Cipralisant's dual activity relies on specific in vitro and in vivo experimental protocols.

In Vitro Assay Protocols

Radioligand Binding Assay (Affinity Determination)

  • Membrane Preparation: Homogenize rat brain cortex tissue to prepare a crude membrane fraction containing H3 receptors.[7]

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound (Cipralisant).

  • Separation: Separate bound from free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[8]

[35S]GTPγS Binding Assay (G-Protein Activation)

  • Membrane Preparation: Prepare membranes from cells recombinantly expressing the H3 receptor (e.g., HEK cells).[1][2]

  • Incubation: In a 96-well plate, incubate the cell membranes with assay buffer, GDP, and serial dilutions of the test compound at 30°C for 15 minutes.

  • Reaction Initiation: Add [35S]GTPγS to start the binding reaction and incubate for an additional 30-60 minutes.[2]

  • Termination & Separation: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.

  • Detection: Measure the amount of bound [35S]GTPγS via scintillation counting.

  • Analysis: Plot the specific binding against the compound concentration to determine the EC50 and maximal effect (Emax).

cAMP Accumulation Assay (Adenylyl Cyclase Inhibition)

  • Cell Culture: Plate H3R-expressing cells in 96- or 384-well plates and allow them to attach overnight.[2]

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) and serial dilutions of the test compound for 15-30 minutes at 37°C.

  • Stimulation: Add an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production and incubate for a further 15-30 minutes.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).[2]

  • Analysis: Generate a dose-response curve to determine the IC50 of the compound for the inhibition of forskolin-stimulated cAMP levels.

In Vivo Experimental Models

H3 Agonist-Induced Dipsogenia (Drinking) Model This model assesses the functional blockade of H3 receptors in the central nervous system.

  • Acclimatization: Acclimatize rats to the experimental conditions.

  • Compound Administration: Administer the test compound (Cipralisant) via the desired route (e.g., oral, p.o.).

  • Challenge: After a set pre-treatment time, administer a standard H3R agonist known to induce drinking behavior (e.g., R-α-methylhistamine).[1]

  • Measurement: Monitor and quantify the water intake over a defined period (e.g., 60 minutes). A reduction in agonist-induced drinking indicates H3R antagonist activity.

Cognitive Performance Models (e.g., Repeated Acquisition) These models evaluate the pro-cognitive effects of H3R antagonists.

  • Training: Train animals (e.g., rats) on a task that requires learning and memory, such as a radial arm maze or operant conditioning task.

  • Compound Administration: Administer Cipralisant or a vehicle control before the testing session.

  • Testing: Assess the animal's performance on the task, measuring parameters like errors, latency, or correct responses.

  • Analysis: Compare the performance of the drug-treated group to the control group to determine if the compound enhances cognitive function.[1]

Visualizations: Pathways and Workflows

Histamine H3 Receptor Signaling

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H3R H3 Receptor G_protein Gi/o Protein (α, βγ subunits) H3R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC PLC PKC PKC PLC->PKC EGFR EGFR ERK ERK1/2 (MAPK) EGFR->ERK ATP ATP ATP->AC Response Cellular Response (e.g., Neurotransmitter Release Inhibition) cAMP->Response PKC->ERK PLD PLD PLD->ERK ERK->Response Cipralisant Cipralisant (Agonist) Cipralisant->H3R G_alpha->AC Inhibition G_beta_gamma->PLC G_beta_gamma->EGFR Transactivation G_beta_gamma->PLD

Caption: Cipralisant activates the Gi/o-coupled H3R, leading to inhibition of adenylyl cyclase and activation of MAPK/ERK pathways.

In Vitro Characterization Workflow

Caption: A sequential workflow for the in vitro characterization of Cipralisant, from binding affinity to functional activity.

Conceptual Model of Dual Activity

Caption: The observed activity of Cipralisant depends on the H3 receptor's basal constitutive activity in the test system.

References

Definitively Assigning the Absolute Configuration of the Potent Histamine H3 Receptor Antagonist GT-2331

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the determination of the absolute configuration of GT-2331, a potent histamine (B1213489) H3 receptor antagonist. Initially assigned the (1R,2R) configuration, subsequent rigorous analysis has definitively established that the more potent, dextrorotatory (+) enantiomer possesses the (1S,2S) absolute stereochemistry. This guide summarizes the pharmacological data, details the experimental protocols for stereoselective synthesis and analytical confirmation, and visualizes the key signaling pathways and experimental workflows. All quantitative data are presented in structured tables for clarity, and complex processes are illustrated with diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

GT-2331, also known as cipralisant, is a high-affinity antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. The pharmacological activity of GT-2331 is highly dependent on its stereochemistry. While early reports suggested the (1R,2R) configuration for the active enantiomer, a thorough reassessment has corrected this assignment to (1S,2S).[1][2] This guide details the evidence and methodologies that underpin this critical determination.

Pharmacological Profile of GT-2331 Enantiomers

The two enantiomers of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole exhibit significant differences in their affinity for the histamine H3 receptor. The (1S,2S)-enantiomer is substantially more potent than the (1R,2R)-enantiomer.

EnantiomerAbsolute ConfigurationOptical RotationHistamine H3 Receptor Binding Affinity (Ki)Antagonist Activity (pA2)Reference
Potent Enantiomer (1S,2S)(+) dextrorotatory0.47 nM (rat)8.5 ± 0.03[1][2]
Less Potent Enantiomer (1R,2R)(-) levorotatory~10-fold less potent than (1S,2S)Not reported[1]

Experimental Protocols

Stereoselective Synthesis of (1S,2S)-GT-2331

An efficient multigram synthesis for both enantiomers has been developed, allowing for their pharmacological evaluation. The key steps for the synthesis of the potent (1S,2S)-enantiomer are outlined below.

Protocol: The synthesis starts from commercially available reagents and involves a key diastereoselective cyclopropanation reaction. The imidazole (B134444) moiety is introduced later in the synthesis. The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.

  • Step 1: Formation of Diastereomeric Salts: The racemic mixture of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole is treated with L-tartaric acid in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

  • Step 2: Fractional Crystallization: The resulting diastereomeric tartrate salts are separated by fractional crystallization. The less soluble salt, corresponding to the (1S,2S)-enantiomer, crystallizes out of the solution.

  • Step 3: Liberation of the Free Base: The purified diastereomeric salt is then treated with a base (e.g., sodium bicarbonate) to liberate the enantiomerically pure (1S,2S)-GT-2331 free base.

  • Step 4: Purification: The final product is purified by recrystallization or chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for separating the enantiomers of GT-2331 and determining their enantiomeric purity.

Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose (B160209) or cellulose), is used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically employed. The exact ratio is optimized to achieve baseline separation.

  • Flow Rate: A flow rate of approximately 1.0 mL/min is commonly used.

  • Detection: UV detection at a wavelength where the imidazole chromophore absorbs (e.g., 215 nm) is used to monitor the elution of the enantiomers.

Determination of Absolute Configuration

The definitive assignment of the (1S,2S) configuration was accomplished through a combination of X-ray crystallography and Vibrational Circular Dichroism (VCD).

3.3.1. X-ray Crystallography

Protocol:

  • Crystal Growth: Single crystals of the L-tartrate salt of the (1S,2S)-enantiomer and the D-tartrate salt of the (1R,2R)-enantiomer suitable for X-ray diffraction are grown by slow evaporation of a solvent.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data, allowing for the unambiguous assignment of the absolute configuration of the chiral centers.

3.3.2. Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of molecules in solution.[1]

Protocol:

  • Sample Preparation: A solution of the enantiomerically pure GT-2331 is prepared in a suitable deuterated solvent (e.g., chloroform-d).

  • Spectral Acquisition: The VCD and infrared absorption spectra are recorded using a dedicated VCD spectrometer.

  • Computational Modeling: The experimental VCD spectrum is compared to the theoretically calculated spectrum for a known configuration (e.g., (1S,2S)). A good correlation between the experimental and calculated spectra confirms the absolute configuration.

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA) and influences neurotransmitter release.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Response Histamine Histamine (Agonist) Histamine->H3R GT2331 GT-2331 (Antagonist) GT2331->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Workflow for Absolute Configuration Determination

The definitive determination of the absolute configuration of GT-2331 involved a multi-step process integrating synthesis, separation, and advanced analytical techniques.

workflow cluster_synthesis Synthesis & Separation cluster_analysis Configuration Analysis cluster_conclusion Conclusion racemate Racemic GT-2331 Synthesis resolution Diastereomeric Salt Resolution with Tartaric Acid racemate->resolution enantiomers Separated Enantiomers (+)-GT-2331 & (-)-GT-2331 resolution->enantiomers hplc Chiral HPLC Analysis enantiomers->hplc Purity Check xray X-ray Crystallography of Tartrate Salts enantiomers->xray vcd Vibrational Circular Dichroism (VCD) enantiomers->vcd config Absolute Configuration Determined: (+)-GT-2331 is (1S,2S) xray->config computation Computational VCD Spectrum Prediction vcd->computation Comparison computation->config

Caption: Experimental Workflow for GT-2331.

Enantiomer-Potency Relationship

The relationship between the stereochemistry of the GT-2331 enantiomers and their pharmacological activity is a clear example of stereospecificity in drug-receptor interactions.

enantiomers cluster_S (1S,2S)-Enantiomer cluster_R (1R,2R)-Enantiomer GT2331 GT-2331 Racemate S_enantiomer (+)-GT-2331 GT2331->S_enantiomer R_enantiomer (-)-GT-2331 GT2331->R_enantiomer S_potency High Potency (Ki = 0.47 nM) S_enantiomer->S_potency R_potency Low Potency R_enantiomer->R_potency

Caption: Potency of GT-2331 Enantiomers.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Dissolving Cipralisant Enantiomers for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant (also known as GT-2331) is a potent and selective histamine (B1213489) H3 receptor ligand with complex pharmacology, exhibiting antagonist, partial agonist, or full agonist properties depending on the in vitro or in vivo model system. As a lipophilic molecule, proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization of Cipralisant enantiomers and guidelines for their use in common cell-based and biochemical assays.

Physicochemical Properties and Solubility

Cipralisant is a small molecule with a molecular weight of 216.32 g/mol . Its lipophilic nature dictates its solubility profile, which is a key consideration for in vitro experimental design.

Data Presentation: Cipralisant Solubility
SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO) HighUp to 200 mg/mL (924.56 mM)[1]Anhydrous, high-purity DMSO is recommended. Ultrasonic agitation may be required for complete dissolution at high concentrations.[1] DMSO is hygroscopic; use a fresh, unopened bottle for best results.
Ethanol Sparingly SolubleData not availableAs a lipophilic compound, some solubility is expected, but it is likely to be significantly lower than in DMSO.
Methanol Sparingly SolubleData not availableSimilar to ethanol, some solubility is expected but likely limited.
Phosphate-Buffered Saline (PBS) Poorly SolubleData not availableCipralisant is expected to have very low solubility in aqueous buffers. Direct dissolution in PBS is not recommended.
Cell Culture Media Poorly SolubleData not availableDirect dissolution in cell culture media is not feasible. Dilution from a DMSO stock is required.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Cipralisant Stock Solution in DMSO

This protocol describes the preparation of a 100 mM master stock solution of Cipralisant in DMSO.

Materials:

  • Cipralisant enantiomer (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of Cipralisant powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 21.63 mg of Cipralisant (Molecular Weight = 216.32 g/mol ).

  • Solvent Addition: Transfer the weighed Cipralisant to a sterile amber microcentrifuge tube. Add the calculated volume of high-purity DMSO. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 100 mM stock solution at -20°C or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the serial dilution of the DMSO stock solution to prepare working solutions for cell-based or biochemical assays. It is crucial to maintain a low final concentration of DMSO in the assay to prevent cellular toxicity (typically ≤ 0.5%).

Materials:

  • 100 mM Cipralisant stock solution in DMSO

  • Sterile, high-purity DMSO

  • Sterile assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes

Procedure:

  • Intermediate Dilutions in DMSO: Prepare intermediate dilutions of the 100 mM stock solution in 100% DMSO. For example, to create a 10 mM intermediate stock, mix 10 µL of the 100 mM stock with 90 µL of DMSO.

  • Final Dilution into Aqueous Buffer/Medium:

    • Method A (Direct Dilution): For the final dilution into your aqueous assay buffer or cell culture medium, it is recommended to add the DMSO stock to the aqueous solution dropwise while vortexing or mixing to minimize precipitation.

    • Method B (Stepwise Dilution): To further reduce the risk of precipitation, perform a stepwise dilution. For instance, to achieve a final concentration of 10 µM in 1 mL of medium with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM intermediate stock in DMSO to 999 µL of the assay medium.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any solvent effects.

  • Final Concentration Check: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or optimizing the dilution method.

Mandatory Visualizations

Experimental Workflow for Dissolving Cipralisant

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Cipralisant Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store_stock Store at -20°C / -80°C dissolve->store_stock intermediate_dilution Intermediate Dilutions in 100% DMSO store_stock->intermediate_dilution final_dilution Final Dilution into Aqueous Buffer/Medium intermediate_dilution->final_dilution to_assay Add to In Vitro Assay final_dilution->to_assay vehicle_control Prepare Vehicle Control (Same % DMSO) vehicle_control->to_assay

Caption: Workflow for preparing Cipralisant solutions.

Cipralisant Signaling Pathway at the Histamine H3 Receptor

G Cipralisant Cipralisant H3R Histamine H3 Receptor (GPCR) Cipralisant->H3R Binds to Gi_o Gαi/o H3R->Gi_o Activates G_beta_gamma Gβγ H3R->G_beta_gamma Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_beta_gamma->MAPK Modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates

Caption: Cipralisant's effect on the H3 receptor pathway.

Application in Key In Vitro Assays

The prepared Cipralisant solutions can be used in a variety of in vitro assays to characterize its interaction with the histamine H3 receptor.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of Cipralisant for the H3 receptor.

Brief Protocol:

  • Prepare cell membranes from a cell line stably expressing the human or rat H3 receptor.

  • Incubate the membranes with a constant concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-Methylhistamine).

  • Add increasing concentrations of the Cipralisant working solution.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity on the filters to determine the displacement of the radioligand by Cipralisant and calculate the Ki value.

cAMP Accumulation Assays

These functional assays measure the effect of Cipralisant on the Gαi/o-mediated inhibition of adenylyl cyclase.

Brief Protocol:

  • Plate cells expressing the H3 receptor in a suitable multi-well plate.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.

  • Add increasing concentrations of the Cipralisant working solution.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • A decrease in forskolin-stimulated cAMP levels indicates agonist activity of Cipralisant.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the effective dissolution and use of Cipralisant enantiomers in in vitro assays. Adherence to these guidelines, particularly regarding the use of high-purity DMSO and the maintenance of low final solvent concentrations, is essential for generating reliable and reproducible data in the study of this potent histamine H3 receptor ligand.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental use of the active enantiomer of Cipralisant, (1S,2S)-Cipralisant, in rodent models. Cipralisant (also known as GT-2331) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist with demonstrated pro-cognitive effects. It is crucial to note that the (1S,2S)-enantiomer is the biologically active form of this compound.[1][2][3][4]

Introduction to Cipralisant and its Mechanism of Action

Cipralisant is a high-affinity ligand for the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[5] The H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. As an inverse agonist, (1S,2S)-Cipralisant stabilizes the inactive state of the H3 receptor, thereby reducing its basal signaling activity and leading to an increase in the release of neurotransmitters such as histamine and acetylcholine, which are implicated in arousal, attention, and cognitive processes.

Recommended Dosage in Rodent Models

While it is established that the (1S,2S)-enantiomer is the active form of Cipralisant, specific dose-response studies for this isolated enantiomer in rodent models are not extensively available in the public domain. However, robust data from studies using the racemic mixture (GT-2331) can guide initial dose selection.

It is strongly recommended that researchers conduct dose-response studies for the specific animal model and behavioral paradigm being investigated when using the pure (1S,2S)-enantiomer.

The following table summarizes the effective doses of racemic Cipralisant (GT-2331) reported in rat models. This information can serve as a starting point for determining the optimal dose of the (1S,2S)-enantiomer. Given that the (1S,2S)-enantiomer is the sole active component, it is plausible that a lower dose of the pure enantiomer may be required to achieve the same efficacy as the racemate.

Animal ModelAdministration RouteDosage Range (Racemate)Effective Dose (Racemate)Observed Effect
Spontaneously Hypertensive Rat (SHR) PupsSubcutaneous (s.c.)0.3 - 30 mg/kg1 mg/kgEnhanced performance in a repeated acquisition avoidance task (pro-cognitive)[6]
Male Sprague-Dawley RatsOral (p.o.)10 and 30 mg/kg10 mg/kgBlockade of R-α-methylhistamine-induced drinking, promotion of wakefulness[5]

Note on Enantiomer Dosing: When planning experiments with the (1S,2S)-enantiomer, a starting dose of approximately half of the effective racemic dose (e.g., 0.5 mg/kg s.c.) could be a reasonable starting point for dose-finding studies. However, the pharmacokinetic and pharmacodynamic properties of the individual enantiomers may differ, and therefore, empirical determination of the optimal dose is essential.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to guide researchers in their studies with (1S,2S)-Cipralisant.

In Vitro Functional Assays

1. Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of (1S,2S)-Cipralisant to the H3 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]-N-α-methylhistamine ([³H]NAMH).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

    • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

    • (1S,2S)-Cipralisant and other competing ligands.

    • GF/C filter plates.

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of (1S,2S)-Cipralisant.

    • In a 96-well plate, add the cell membranes (15 µ g/well ), [³H]NAMH (e.g., 2 nM final concentration), and varying concentrations of (1S,2S)-Cipralisant or vehicle.[7]

    • For non-specific binding determination, add a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit (B1669187) or 100 µM histamine).[8]

    • Incubate for 2 hours at 25°C.[7][8]

    • Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.[7]

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of (1S,2S)-Cipralisant.

    • Determine the Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

This assay measures the inverse agonist activity of (1S,2S)-Cipralisant by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[9]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (phosphodiesterase inhibitor).[9]

    • Forskolin (B1673556) (adenylyl cyclase activator).

    • (1S,2S)-Cipralisant.

    • cAMP detection kit (e.g., HTRF, LANCE, ELISA).

  • Protocol:

    • Seed the H3R-expressing cells in a 96-well or 384-well plate and culture overnight.

    • Prepare serial dilutions of (1S,2S)-Cipralisant in assay buffer.

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the diluted (1S,2S)-Cipralisant to the wells and incubate for 15-30 minutes at 37°C.[9]

    • To amplify the signal, a sub-maximal concentration of forskolin can be added and incubated for a further 15-30 minutes.[9]

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[9]

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of (1S,2S)-Cipralisant.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal effect (Emax) of the inverse agonist activity.

In Vivo Behavioral Assays

1. Novel Object Recognition (NOR) Task in Rats

This task assesses recognition memory, a domain of cognition known to be modulated by histaminergic neurotransmission.

  • Apparatus: A square or circular open-field arena. A variety of objects that are different in shape, color, and texture, but similar in size and unable to be displaced by the rat.

  • Procedure:

    • Habituation: For 2-3 consecutive days, allow each rat to explore the empty arena for 5-10 minutes.

    • Familiarization/Training Trial (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).

    • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

    • Test Trial (T2): Place one of the familiar objects and one novel object in the same locations as in T1. Allow the rat to explore for a set period (e.g., 3-5 minutes).

    • Drug Administration: Administer (1S,2S)-Cipralisant at the desired dose and route (e.g., s.c. or p.o.) at a predetermined time before the training trial (e.g., 30-60 minutes).

  • Data Analysis:

    • Manually or with video-tracking software, record the time spent exploring each object (sniffing or touching with the nose at a distance of ≤ 2 cm).

    • Calculate the Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

2. Spontaneously Hypertensive Rat (SHR) Pup Repeated Acquisition Avoidance Task

This model is used to evaluate the pro-cognitive and attention-enhancing potential of compounds.[6]

  • Animals: Male SHR, Wistar (WI), and Wistar Kyoto (WKY) rat pups (20-24 days old).[6]

  • Apparatus: A two-compartment box with one brightly lit and one darkened compartment. The floor of the darkened compartment is equipped to deliver a mild footshock.

  • Procedure:

    • Train the pups to avoid a mild footshock (e.g., 0.1 mA for 1 second) delivered upon entering the darkened compartment.[6]

    • After the first trial, remove the pup and return it to its home cage for a 1-minute inter-trial interval.

    • Repeat the training process for a total of five trials.[6]

    • Drug Administration: Administer (1S,2S)-Cipralisant (or the racemate) subcutaneously at the desired dose (e.g., 1 mg/kg) prior to the first trial.

  • Data Analysis:

    • Record the latency to enter the dark compartment and the number of successful avoidances over the five trials.

    • Compare the performance of the drug-treated group to a vehicle-treated control group.

Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Decreased Neurotransmitter Release H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKC PKC PLC->PKC Activates PKA PKA cAMP->PKA Activates PKA->Neurotransmitter_Release Modulates PKC->Neurotransmitter_Release Modulates MAPK->Neurotransmitter_Release Modulates Histamine Histamine (Agonist) Histamine->H3R Activates Cipralisant (1S,2S)-Cipralisant (Inverse Agonist) Cipralisant->H3R Inactivates (Inverse Agonism)

Caption: Signaling pathway of the Histamine H3 Receptor.

Experimental Workflow for Novel Object Recognition Task

NOR_Workflow cluster_setup Experimental Setup cluster_trials Experimental Trials cluster_analysis Data Analysis Habituation Habituation to Arena (2-3 days, 5-10 min/day) Drug_Admin Drug Administration ((1S,2S)-Cipralisant or Vehicle) Habituation->Drug_Admin Training Training (T1) (Two identical objects, 3-5 min) Drug_Admin->Training ITI Inter-Trial Interval (1h or 24h) Training->ITI Test Test (T2) (One familiar & one novel object, 3-5 min) ITI->Test Record Record Exploration Time Test->Record Calculate Calculate Discrimination Index (DI) Record->Calculate Compare Compare DI between Drug and Vehicle Groups Calculate->Compare

Caption: Workflow for the Novel Object Recognition task.

References

Preclinical Administration of Cipralisant Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical administration routes for Cipralisant (also known as GT-2331), a potent and selective histamine (B1213489) H3 receptor antagonist. The following protocols are based on available preclinical data and general laboratory practices for rodent studies.

Summary of Preclinical Administration Data

Administration RouteSpeciesDoseVehicleVolumeFrequencyPharmacokinetic Parameters (Cmax, Tmax, Half-life, Brain-to-Plasma Ratio)Reference Study
Oral (p.o.) Rat10 mg/kgNot SpecifiedNot SpecifiedSingle doseData not available in searched literature. Stated to have good CNS penetration.Cipralisant (GT-2331) MedChemExpress Technical Data Sheet
Subcutaneous (s.c.) Rat (SHR pups)1 mg/kgNot SpecifiedNot SpecifiedSingle doseData not available in searched literature.Cipralisant (GT-2331) MedChemExpress Technical Data Sheet

Histamine H3 Receptor Signaling Pathway

Cipralisant exerts its effects by acting as an antagonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR). As an antagonist, Cipralisant blocks the constitutive activity of the H3 receptor and the binding of the endogenous agonist, histamine. This action modulates the release of histamine and other neurotransmitters in the central nervous system. The signaling pathway is depicted below.

H3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Binds & Activates Cipralisant Cipralisant Cipralisant->H3R Blocks Gi_alpha Gαi/o H3R->Gi_alpha Activates AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release Gi_alpha->Neurotransmitter_Release Directly Inhibits (via βγ subunits) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neurotransmitter_Release Leads to

Histamine H3 Receptor Antagonism by Cipralisant.

Experimental Protocols

The following are generalized protocols for the administration of Cipralisant enantiomers in preclinical rodent models based on the available data and standard laboratory practices. Note: The optimal vehicle, volume, and frequency of administration for specific experimental paradigms should be determined empirically.

Oral Administration (Gavage)

Objective: To administer a precise dose of Cipralisant enantiomer directly into the stomach of a rat.

Materials:

  • Cipralisant enantiomer

  • Appropriate vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% methylcellulose)

  • Gavage needles (16-18 gauge for adult rats)

  • Syringes (1-3 mL)

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation:

    • Accurately weigh the rat to determine the correct dosage calculation.

    • Prepare the dosing solution by dissolving or suspending the Cipralisant enantiomer in the chosen vehicle to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, the total dose is 2.5 mg). The final volume should be kept as low as possible, typically between 1-5 mL/kg.

    • Draw the calculated volume of the dosing solution into a syringe fitted with a gavage needle.

  • Animal Handling and Dosing:

    • Gently restrain the rat to immobilize its head and body. The animal should be held in an upright position.

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

    • Once the needle is in the esophagus, slowly depress the syringe plunger to administer the solution.

    • Gently remove the gavage needle and return the animal to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 15-30 minutes post-administration for any signs of distress, such as labored breathing or lethargy.

Experimental Workflow for Oral Administration:

Oral_Admin_Workflow A Weigh Rat & Calculate Dose B Prepare Dosing Solution (Cipralisant in Vehicle) A->B C Restrain Animal B->C D Insert Gavage Needle C->D E Administer Solution D->E F Withdraw Needle & Return to Cage E->F G Post-Procedure Monitoring F->G SC_Admin_Workflow A Weigh Rat & Calculate Dose B Prepare Sterile Dosing Solution A->B C Restrain Animal & Tent Skin B->C D Insert Needle into Subcutaneous Space C->D E Aspirate & Inject Solution D->E F Withdraw Needle & Return to Cage E->F G Monitor Injection Site F->G Route_Selection A Desired Onset of Action B Rapid A->B If C Slower, More Sustained A->C If D Intravenous (IV) or Intraperitoneal (IP) B->D Then E Oral (p.o.) or Subcutaneous (s.c.) C->E Then F Consideration of First-Pass Metabolism G Avoid First-Pass F->G If H First-Pass Acceptable/Desired F->H If I IV, IP, or s.c. G->I Then J Oral (p.o.) H->J Then

Application Notes and Protocols for the Use of Cipralisant Enantiomers in Attention-Deficit Hyperactivity Disorder (ADHD) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning and development. Current pharmacological treatments primarily modulate dopaminergic and noradrenergic systems. Histamine (B1213489) H3 receptor antagonists represent a promising alternative therapeutic strategy. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including dopamine (B1211576) and norepinephrine, which are implicated in the pathophysiology of ADHD.

Cipralisant (GT-2331) is a potent and selective histamine H3 receptor antagonist that has demonstrated pro-cognitive and attention-enhancing effects in preclinical models of ADHD. Cipralisant is a chiral molecule, and evidence suggests that its biological activity resides primarily in the dextrorotatory (+)-(1S,2S)-enantiomer. These application notes provide a comprehensive overview of the use of Cipralisant enantiomers in ADHD research, including their mechanism of action, preclinical efficacy, and detailed experimental protocols.

Data Presentation

Table 1: In Vitro Pharmacological Profile of Cipralisant
CompoundTargetAssay TypeSpeciesKi (nM)pKiReference
Cipralisant (racemate)Histamine H3 ReceptorRadioligand BindingRat0.479.9[1][2]
(1S,2S)-CipralisantHistamine H3 ReceptorRadioligand BindingRat/HumanData not availableData not available
(1R,2R)-CipralisantHistamine H3 ReceptorRadioligand BindingRat/HumanData not availableData not available
Table 2: Preclinical Efficacy of Cipralisant in an Animal Model of ADHD (Repeated Acquisition Inhibitory Avoidance in SHR Pups)
CompoundDose (mg/kg, s.c.)EndpointAnimal ModelEffectReference
Cipralisant (racemate)1Improved performance (learning and memory)Spontaneously Hypertensive Rat (SHR) pupsSignificantly enhanced performance in a dose-related manner[3]
(1S,2S)-CipralisantData not availableImproved performance (learning and memory)Spontaneously Hypertensive Rat (SHR) pupsExpected to be the primary contributor to the racemate's efficacy
(1R,2R)-CipralisantData not availableImproved performance (learning and memory)Spontaneously Hypertensive Rat (SHR) pupsExpected to have significantly lower or no efficacy
Table 3: Pharmacokinetic Parameters of Cipralisant Enantiomers
CompoundAnimal ModelRoute of AdministrationCmaxTmaxt1/2BioavailabilityReference
(1S,2S)-CipralisantRatOral / IVData not availableData not availableData not availableData not available
(1R,2R)-CipralisantRatOral / IVData not availableData not availableData not availableData not available

Note: Pharmacokinetic data for the individual enantiomers of Cipralisant are not currently available in published literature. Researchers are encouraged to perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion profiles of each enantiomer.

Mechanism of Action and Signaling Pathways

Cipralisant exerts its therapeutic effects in ADHD through the antagonism of presynaptic histamine H3 receptors. In the prefrontal cortex (PFC), a key brain region for executive function and attention, H3 receptors are located on histaminergic, dopaminergic, and noradrenergic nerve terminals.

Signaling Pathway of Cipralisant in the Prefrontal Cortex

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cipralisant (1S,2S)-Cipralisant H3R Histamine H3 Receptor Cipralisant->H3R Antagonism (Blocks) Gi Gi Protein H3R->Gi Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Vesicle Neurotransmitter Vesicle (Dopamine/Norepinephrine) PKA->Vesicle Promotes Fusion Release Neurotransmitter Release Vesicle->Release Exocytosis DA_NE Dopamine (DA) & Norepinephrine (NE) Release->DA_NE D1R Dopamine D1 Receptor DA_NE->D1R Alpha2A Alpha-2A Adrenergic Receptor DA_NE->Alpha2A ImprovedSignal Improved Postsynaptic Signaling (Enhanced Attention & Cognition) D1R->ImprovedSignal Alpha2A->ImprovedSignal

Caption: Cipralisant's antagonism of H3 receptors enhances neurotransmitter release.

Experimental Workflow for Preclinical Evaluation

cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Binding Receptor Binding Assays (Determine Ki for each enantiomer) Functional Functional Assays (e.g., Adenylyl Cyclase Assay) Binding->Functional PK Pharmacokinetic Studies (Determine Cmax, Tmax, t1/2 for each enantiomer) Functional->PK Behavioral ADHD Animal Model (e.g., SHR pups in Inhibitory Avoidance Task) PK->Behavioral Analysis Dose-Response Analysis (Determine ED50 and Emax) Behavioral->Analysis Comparison Compare Enantiomer Potency, Efficacy, and PK/PD Relationship Analysis->Comparison

Caption: Workflow for evaluating Cipralisant enantiomers in ADHD research.

Experimental Protocols

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Cipralisant enantiomers for the histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human or rat histamine H3 receptor.

  • Cell culture medium and reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-N-α-methylhistamine.

  • Non-specific binding control: Thioperamide (10 µM).

  • Cipralisant enantiomers (1S,2S and 1R,2R) at various concentrations.

  • Scintillation cocktail and vials.

  • Scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-H3R cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand ([3H]-N-α-methylhistamine at a concentration near its Kd), and either vehicle, non-specific binding control (thioperamide), or a Cipralisant enantiomer at varying concentrations.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate at room temperature for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform non-linear regression analysis of the competition binding data to determine the IC50 value for each enantiomer.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Forskolin-Induced cAMP Accumulation Assay (Adenylyl Cyclase Inhibition)

Objective: To determine the functional activity of Cipralisant enantiomers as inverse agonists at the histamine H3 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human or rat histamine H3 receptor.

  • Cell culture medium and reagents.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.

  • Forskolin (B1673556).

  • Cipralisant enantiomers (1S,2S and 1R,2R) at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-H3R or HEK293-H3R cells.

    • Seed the cells into 96-well plates and grow to near confluency.

  • Assay:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with varying concentrations of the Cipralisant enantiomers or vehicle for 15 minutes at 37°C.

    • Add forskolin (typically 1-10 µM) to all wells to stimulate adenylyl cyclase and incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation by each Cipralisant enantiomer.

    • Calculate the IC50 value for each enantiomer.

Protocol 3: Five-Trial Repeated Acquisition Inhibitory Avoidance in Spontaneously Hypertensive Rat (SHR) Pups

Objective: To evaluate the in vivo efficacy of Cipralisant enantiomers on learning and memory in an animal model of ADHD.[3][4]

Materials:

  • Male Spontaneously Hypertensive Rat (SHR) pups (20-24 days old).

  • Inhibitory avoidance apparatus: A two-compartment box with one brightly lit and one dark compartment, separated by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild footshock.

  • Shock generator.

  • Cipralisant enantiomers (1S,2S and 1R,2R) dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Positive control (e.g., methylphenidate).

Procedure:

  • Habituation:

    • Handle the SHR pups for several days prior to the experiment to acclimate them to the researcher.

  • Drug Administration:

    • Administer the Cipralisant enantiomer, vehicle, or positive control subcutaneously (s.c.) 30 minutes before the first trial.

  • Training (Five Trials):

    • Trial 1: Place the pup in the lit compartment, facing away from the door. After a 5-second delay, open the guillotine door. When the pup enters the dark compartment with all four paws, close the door and deliver a mild footshock (e.g., 0.2 mA for 2 seconds). Record the latency to enter the dark compartment. Remove the pup and return it to its home cage.

    • Inter-trial Interval: The interval between trials should be kept consistent (e.g., 1 minute).

    • Trials 2-5: Repeat the procedure from Trial 1 for a total of five trials. Do not deliver a shock on subsequent trials if the pup avoids entering the dark compartment for a predetermined cutoff time (e.g., 60 seconds).

  • Data Analysis:

    • Measure the latency to enter the dark compartment for each trial.

    • Compare the learning curves (latency across the five trials) between the different treatment groups using appropriate statistical analysis (e.g., two-way repeated measures ANOVA).

    • An increase in the latency to enter the dark compartment across trials indicates successful learning of the avoidance response. Compare the overall performance and the rate of acquisition between the enantiomer-treated groups and the control groups.

Conclusion

The available preclinical evidence suggests that Cipralisant, likely through the action of its (1S,2S)-enantiomer, is a promising candidate for the treatment of ADHD. The protocols outlined in these application notes provide a framework for the systematic evaluation of Cipralisant's enantiomers in ADHD research. Further studies are warranted to fully characterize the pharmacological and pharmacokinetic profiles of the individual enantiomers and to establish a clear dose-response relationship for their efficacy in validated animal models of ADHD. This will be crucial for the potential clinical development of the more potent enantiomer as a novel therapeutic for ADHD.

References

Application of (1S,2S)-Cipralisant in Alzheimer's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Current therapeutic strategies offer limited symptomatic relief. The histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor in the central nervous system, has emerged as a promising therapeutic target for cognitive disorders. Antagonism of the H3R enhances the release of several neurotransmitters, including acetylcholine (B1216132) and histamine, which are crucial for cognitive processes.[1][2]

Cipralisant (GT-2331) is a potent and selective histamine H3 receptor ligand. Preclinical research has identified the (1S,2S)-enantiomer as the biologically active form. While specific public data on the application of (1S,2S)-Cipralisant in Alzheimer's disease models are limited, extensive research on other potent H3 receptor antagonists, such as ABT-239, GSK189254, and SAR110894, provides a strong basis for its potential therapeutic utility. These analogous compounds have demonstrated both symptomatic improvement (cognitive enhancement) and potential disease-modifying effects (reduction of tau pathology) in various preclinical AD models.[3][4][5][6]

This document provides detailed application notes and protocols for the preclinical evaluation of (1S,2S)-Cipralisant in Alzheimer's disease models, based on the findings from studies with these analogous H3 receptor antagonists.

Mechanism of Action: H3 Receptor Antagonism in Alzheimer's Disease

Histamine H3 receptor antagonists are thought to exert their beneficial effects in Alzheimer's disease through a dual mechanism:

  • Symptomatic Relief through Cognitive Enhancement: By blocking the presynaptic H3 autoreceptors, these antagonists increase the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine (B1211576) in brain regions critical for cognition, such as the cortex and hippocampus.[6][7] This enhanced neurotransmission can lead to improved performance in learning and memory tasks.[1][6]

  • Potential Disease-Modifying Effects: H3 receptor antagonism has been shown to activate intracellular signaling pathways, such as the Akt/GSK3β pathway, which are involved in neuronal survival and the regulation of tau phosphorylation.[4][7] Specifically, antagonism can lead to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK3β), a primary kinase responsible for the hyperphosphorylation of tau protein.[3][5] This suggests a potential to slow the progression of tau pathology.

Data from Preclinical Studies with Analogous H3 Receptor Antagonists

The following tables summarize quantitative data from preclinical studies of potent and selective H3 receptor antagonists in animal models of cognitive impairment and Alzheimer's disease. This data can serve as a benchmark for designing and evaluating studies with (1S,2S)-Cipralisant.

Table 1: Effects of H3 Receptor Antagonists on Tau Pathology in AD Mouse Models

CompoundAnimal ModelTreatment DurationDose & RouteKey FindingsReference
SAR110894 THY-Tau22 (tau transgenic)6 months10 mg/kg/day (oral)- Decreased tau hyperphosphorylation (pSer396-pSer404) in the hippocampus.- Reduced number of AT8-positive (pSer199/202-Thr205) cells in the cortex.- Decreased formation of neurofibrillary tangles in the cortex, hippocampus, and amygdala.[4][8][9]
ABT-239 TAPP (tau x APP transgenic)2 weeks0.7 mg/kg/day (s.c. infusion)- Reversed tau hyperphosphorylation in the spinal cord and hippocampus.[3][5]

Table 2: Effects of H3 Receptor Antagonists on Cognitive Performance in Rodent Models

CompoundAnimal ModelCognitive TaskDose & RouteKey FindingsReference
GSK189254 RatPassive Avoidance1 and 3 mg/kg (p.o.)- Significantly improved performance.[6][10]
GSK189254 RatWater Maze1 and 3 mg/kg (p.o.)- Significantly improved performance.[6][10]
GSK189254 RatObject Recognition0.3 and 1 mg/kg (p.o.)- Significantly improved performance.[6][10]
ABT-239 Mouse (Nicotine-induced memory enhancement)Elevated Plus-Maze1 and 3 mg/kg (i.p.)- Augmented nicotine-induced improvement in memory acquisition and consolidation.[11]
SAR110894 THY-Tau22 (tau transgenic)Episodic Memory Tasks10 mg/kg/day (oral)- Prevented episodic memory deficits.[4][9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of (1S,2S)-Cipralisant in Alzheimer's disease mouse models, adapted from studies with analogous H3 receptor antagonists.

Protocol 1: Evaluation of Cognitive Enhancement in a Transgenic AD Mouse Model

Objective: To assess the ability of (1S,2S)-Cipralisant to improve cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD, APP/PS1).

Materials:

  • (1S,2S)-Cipralisant

  • Vehicle (e.g., sterile saline, 1% methylcellulose (B11928114) in sterile water)

  • Transgenic AD mice (e.g., 5XFAD) and wild-type littermates

  • Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze)

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment. Handle mice daily for 3-5 days prior to behavioral testing to reduce stress.

  • Drug Preparation: Prepare a stock solution of (1S,2S)-Cipralisant in a suitable vehicle. On each testing day, prepare fresh dilutions to the desired final concentrations.

  • Dosing:

    • Route of Administration: Oral gavage (p.o.) or intraperitoneal injection (i.p.).

    • Dosage: Based on data from analogous compounds, a starting dose range of 0.3 - 10 mg/kg is recommended. A dose-response study should be conducted to determine the optimal effective dose.[6][10]

    • Timing: Administer the compound 30-60 minutes before the start of the behavioral task.

  • Behavioral Testing (Example: Morris Water Maze):

    • Acquisition Phase (4-5 days):

      • Place a hidden platform in one quadrant of the water maze pool.

      • Conduct 4 trials per day for each mouse. In each trial, release the mouse from a different starting position.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.

  • Data Analysis: Analyze escape latencies, path lengths, time in the target quadrant, and platform crossings using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 2: Assessment of Effects on Tau Pathology in a Tauopathy Mouse Model

Objective: To determine if chronic treatment with (1S,2S)-Cipralisant can reduce tau hyperphosphorylation and aggregation in a tauopathy mouse model (e.g., THY-Tau22).

Materials:

  • (1S,2S)-Cipralisant

  • Vehicle

  • Tau transgenic mice (e.g., THY-Tau22) and wild-type littermates

  • Tissue processing reagents (formalin, sucrose (B13894) solutions)

  • Immunohistochemistry reagents (primary antibodies against phosphorylated tau epitopes like AT8, PHF-1; secondary antibodies; DAB substrate)

  • Microscope and imaging system

Procedure:

  • Chronic Treatment:

    • Begin treatment at an age when tau pathology is known to develop in the chosen mouse model.

    • Administer (1S,2S)-Cipralisant or vehicle daily for an extended period (e.g., 3-6 months) via oral gavage or formulated in the diet. A dose of 10 mg/kg/day can be used as a starting point based on analogous compound studies.[4][9]

  • Tissue Collection and Preparation:

    • At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest the brains and post-fix overnight.

    • Cryoprotect the brains in a sucrose gradient.

    • Section the brains using a cryostat or vibratome.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on brain sections using antibodies specific for hyperphosphorylated tau (e.g., AT8, PHF-1).

    • Use appropriate secondary antibodies and a detection system (e.g., DAB).

  • Quantification and Analysis:

    • Capture images of relevant brain regions (e.g., hippocampus, cortex).

    • Quantify the number of tau-positive cells or the area of tau pathology using image analysis software.

    • Perform statistical analysis to compare the treated and vehicle groups.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Cipralisant Cipralisant H3R Histamine H3 Receptor Cipralisant->H3R Antagonism Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Histamine_Release Increased Histamine Release cAMP->Histamine_Release Modulates ACh_Release Increased Acetylcholine Release cAMP->ACh_Release Modulates Akt Akt GSK3b GSK3β pGSK3b p-GSK3β (Inactive) Tau Tau Protein pTau Hyperphosphorylated Tau Cognition Cognitive Enhancement Neuroprotection Neuroprotection

Experimental_Workflow cluster_Cognitive Cognitive Efficacy Study cluster_Pathology Tau Pathology Study Animal_Model_C Transgenic AD Mice (e.g., 5XFAD) Dosing_C Acute Dosing (1S,2S)-Cipralisant or Vehicle Animal_Model_C->Dosing_C Behavior Behavioral Testing (e.g., Morris Water Maze) Dosing_C->Behavior Analysis_C Data Analysis (Cognitive Performance) Behavior->Analysis_C Animal_Model_P Tauopathy Mice (e.g., THY-Tau22) Dosing_P Chronic Dosing (1S,2S)-Cipralisant or Vehicle) Animal_Model_P->Dosing_P Tissue Brain Tissue Collection Dosing_P->Tissue IHC Immunohistochemistry (p-Tau Staining) Tissue->IHC Analysis_P Image Quantification (Tau Pathology Load) IHC->Analysis_P

Conclusion

While direct preclinical data for (1S,2S)-Cipralisant in Alzheimer's disease models is not extensively available in the public domain, the substantial body of evidence for other potent and selective H3 receptor antagonists strongly supports its investigation as a potential therapeutic agent for AD. The provided application notes and protocols, based on analogous compounds, offer a robust framework for designing and executing preclinical studies to evaluate the cognitive-enhancing and potential disease-modifying effects of (1S,2S)-Cipralisant. Such studies are warranted to elucidate the full therapeutic potential of this compound for the treatment of Alzheimer's disease.

References

Application Notes and Protocols for the Study of Cipralisant Enantiomers in Narcolepsy and Sleep-Wake Cycle Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles. The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in maintaining wakefulness. Histamine (B1213489) H3 receptors (H3R) are presynaptic autoreceptors that negatively regulate the synthesis and release of histamine. Consequently, H3R antagonists/inverse agonists are a promising therapeutic target for narcolepsy and other hypersomnolence disorders by increasing histaminergic tone in the brain.

Cipralisant and its parent compound, ciproxifan, are potent and selective H3R antagonists/inverse agonists. As chiral molecules, they exist as two enantiomers, (R)- and (S)-Cipralisant. It is well-established that enantiomers of a drug can exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the individual evaluation of each enantiomer is critical for the development of a safe and effective therapeutic agent. These application notes provide a comprehensive overview of the use of Cipralisant enantiomers in the study of narcolepsy and sleep-wake cycles, including their pharmacological properties, relevant experimental protocols, and the underlying signaling pathways.

Data Presentation: Pharmacological Profile of Cipralisant

CompoundTargetAssaySpeciesValueReference
CiproxifanHistamine H3 ReceptorKiRat0.5 nM[1]
CiproxifanHistamine H3 ReceptorKiRat0.7 nM[2]
CiproxifanHistamine H3 ReceptorIC50Not Specified9.2 nM[3][4]

Note: The lack of publicly available data on the individual enantiomers of Cipralisant highlights a significant area for future research. Stereoselective synthesis and pharmacological testing are essential to elucidate the contribution of each enantiomer to the overall activity and to optimize the therapeutic potential of this compound.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an inverse agonist, Cipralisant not only blocks the action of histamine but also reduces the constitutive activity of the H3 receptor. This leads to an increase in histamine synthesis and release from histaminergic neurons. The diagram below illustrates the key signaling events following H3 receptor modulation.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Cipralisant Cipralisant (Inverse Agonist) Cipralisant->H3R Inhibits (Inverse Agonism) Histamine Histamine (Agonist) Histamine->H3R Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., for Histamine Synthesis) CREB->Gene_Transcription Regulates Histamine_Release Increased Histamine Release Gene_Transcription->Histamine_Release Wakefulness Increased Wakefulness Histamine_Release->Wakefulness

Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for Preclinical Evaluation in a Narcolepsy Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Cipralisant enantiomers in a preclinical model of narcolepsy, such as orexin (B13118510)/hypocretin knockout mice.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation in Narcolepsy Mouse Model Binding_Assay H3 Receptor Binding Assay (Determine Ki for each enantiomer) Functional_Assay Functional Assay (e.g., cAMP or GTPγS binding) (Determine EC50/IC50 and efficacy) Binding_Assay->Functional_Assay Animal_Model Narcolepsy Mouse Model (e.g., orexin KO mice) Functional_Assay->Animal_Model EEG_EMG_Surgery EEG/EMG Electrode Implantation Surgery Animal_Model->EEG_EMG_Surgery Recovery Post-operative Recovery (1-2 weeks) EEG_EMG_Surgery->Recovery Drug_Administration Administration of Cipralisant Enantiomer or Vehicle (e.g., i.p. or oral) Recovery->Drug_Administration EEG_EMG_Recording Continuous EEG/EMG Recording (e.g., 24 hours) Drug_Administration->EEG_EMG_Recording Microdialysis In Vivo Microdialysis (Measure histamine levels in brain regions like the prefrontal cortex) Drug_Administration->Microdialysis Sleep_Scoring Sleep-Wake State Scoring (Wake, NREM, REM, Cataplexy-like episodes) EEG_EMG_Recording->Sleep_Scoring Data_Analysis Data Analysis and Comparison (Effects on sleep architecture, cataplexy, and histamine levels) Sleep_Scoring->Data_Analysis Microdialysis->Data_Analysis

Preclinical Evaluation Workflow.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Brain Histamine Measurement

Objective: To measure extracellular histamine levels in the brain of a narcoleptic mouse model following the administration of a Cipralisant enantiomer.

Materials:

  • Narcolepsy mouse model (e.g., orexin/hypocretin knockout mice) and wild-type controls.

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 1-2 mm membrane length).

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Cipralisant enantiomer solution and vehicle control.

  • HPLC system with electrochemical detection for histamine analysis.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Probe Implantation:

    • Anesthetize the mouse and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hypothalamus). Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for at least one week.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the syringe pump and fraction collector.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of histamine levels.

    • Collect baseline dialysate samples (e.g., every 20-30 minutes).

    • Administer the Cipralisant enantiomer or vehicle control (e.g., intraperitoneally).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for histamine concentration using a highly sensitive HPLC-electrochemical detection method.

  • Data Analysis:

    • Express histamine concentrations as a percentage of the baseline levels for each animal.

    • Compare the effects of the Cipralisant enantiomer to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Protocol 2: EEG/EMG Recording for Sleep-Wake and Cataplexy Analysis

Objective: To assess the effects of a Cipralisant enantiomer on sleep-wake architecture and cataplexy-like episodes in a narcoleptic mouse model.

Materials:

  • Narcolepsy mouse model and wild-type controls.

  • EEG/EMG recording system (amplifiers, filters, data acquisition software).

  • Pre-fabricated headmounts with EEG and EMG electrodes.

  • Surgical instruments for electrode implantation.

  • Dental cement.

  • Cipralisant enantiomer solution and vehicle control.

Procedure:

  • Electrode Implantation Surgery:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Implant EEG screw electrodes over the cortex (e.g., frontal and parietal lobes) and EMG wire electrodes into the nuchal muscles.

    • Secure the headmount to the skull with dental cement.

    • Allow the animal to recover for at least one week.

  • Habituation and Baseline Recording:

    • Habituate the mouse to the recording chamber and tether for 2-3 days.

    • Perform a 24-hour baseline EEG/EMG recording to establish normal sleep-wake patterns.

  • Drug Administration and Recording:

    • Administer the Cipralisant enantiomer or vehicle control at a specific time of day (e.g., the beginning of the light phase).

    • Immediately begin a 24-hour EEG/EMG recording.

  • Data Analysis:

    • Manually or automatically score the EEG/EMG recordings into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, typically in 10-second epochs.

    • Identify and quantify cataplexy-like episodes, characterized by a sudden loss of muscle tone during wakefulness with the preservation of REM-like EEG activity.

    • Analyze key sleep parameters, including:

      • Total time spent in each vigilance state.

      • Sleep latency (time to the first episode of NREM sleep).

      • REM sleep latency.

      • Number and duration of sleep/wake bouts.

      • Number and duration of cataplexy-like episodes.

    • Compare the effects of the Cipralisant enantiomer to the vehicle control using appropriate statistical tests.

Conclusion

The study of Cipralisant enantiomers holds significant promise for advancing our understanding and treatment of narcolepsy and other sleep-wake disorders. As potent histamine H3 receptor inverse agonists, these compounds can enhance wakefulness by increasing central histaminergic neurotransmission. The provided application notes and protocols offer a framework for researchers to investigate the pharmacological and physiological effects of the individual (R)- and (S)-enantiomers of Cipralisant. A thorough characterization of each enantiomer is paramount for the development of a safe, effective, and stereochemically pure therapeutic agent for patients suffering from debilitating sleep disorders.

References

Application Notes and Protocols for the Investigation of Cipralisant Enantiomers in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cipralisant (GT-2331) is a highly potent and selective ligand for the histamine (B1213489) H3 receptor.[1][2] Initially identified as an antagonist, further research has revealed that Cipralisant exhibits functional selectivity, acting as an agonist in some signaling pathways, such as adenylyl cyclase inhibition.[1][2] The biological activity of Cipralisant resides in the (1S,2S)-enantiomer.[2]

While clinical development of Cipralisant has not been actively pursued for schizophrenia, its unique pharmacological profile presents a compelling rationale for its investigation in this complex neuropsychiatric disorder. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of several key neurotransmitters implicated in the pathophysiology of schizophrenia, including dopamine (B1211576), glutamate (B1630785), acetylcholine (B1216132), and norepinephrine (B1679862). By targeting this receptor, the (1S,2S)-enantiomer of Cipralisant may offer a novel therapeutic strategy for addressing the positive, negative, and cognitive symptoms of schizophrenia.

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of the (1S,2S)-enantiomer of Cipralisant in the context of schizophrenia research.

Rationale for Use in Schizophrenia Research

The therapeutic potential of targeting the histamine H3 receptor in schizophrenia stems from its ability to modulate multiple neurotransmitter systems that are dysregulated in the disease:

  • Dopaminergic Modulation: The dopamine hypothesis of schizophrenia remains a cornerstone of its pathophysiology.[3][4] H3 receptor antagonists/inverse agonists have been shown to increase dopamine release in brain regions such as the prefrontal cortex and striatum. This suggests that the (1S,2S)-enantiomer of Cipralisant could potentially ameliorate negative and cognitive symptoms by enhancing cortical dopamine levels, while its effects on striatal dopamine could be relevant for positive symptoms.

  • Glutamatergic Modulation: Glutamatergic dysfunction, particularly hypoactivity of the NMDA receptor, is strongly implicated in schizophrenia.[5] H3 receptor antagonists can enhance glutamate release, which may help to normalize glutamatergic neurotransmission and improve cognitive deficits.

  • Cholinergic and Noradrenergic Modulation: Cognitive impairment is a core feature of schizophrenia. By increasing the release of acetylcholine and norepinephrine in the cortex and hippocampus, H3 receptor blockade can enhance cognitive functions such as attention, learning, and memory.

Quantitative Data Summary

The following table summarizes the available in vitro pharmacological data for Cipralisant. It is recommended that these parameters be re-evaluated for the specific enantiomer and human recombinant receptors in dedicated experiments.

ParameterReceptor/SystemValueReference
Binding Affinity (pKi) Histamine H3 Receptor9.9[1]
Binding Affinity (Ki) Rat Histamine H3 Receptor0.47 nM[1]
Functional Activity (EC50) [35S]GTPγS binding in HEK cells expressing rat H3 receptor5.6 nM[1]
Functional Profile Adenylyl cyclase inhibitionFull Agonist[1]
In Vivo Profile Histamine H3 ReceptorFull Antagonist[1]

Experimental Protocols

In Vitro Characterization of (1S,2S)-Cipralisant

Objective: To determine the binding affinity and functional activity of (1S,2S)-Cipralisant at human recombinant histamine H3 receptors and to assess its selectivity against other key receptors implicated in schizophrenia.

A. Radioligand Binding Assays

  • Cell Culture: Culture HEK293 cells stably expressing the human histamine H3 receptor.

  • Membrane Preparation: Harvest cells, homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine) and a range of concentrations of (1S,2S)-Cipralisant.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the Ki value by non-linear regression analysis of the competition binding data.

B. [35S]GTPγS Binding Assay (Functional Activity)

  • Membrane Preparation: Prepare membranes from cells expressing the human H3 receptor as described above.

  • Assay Buffer: Use a buffer containing GDP (e.g., 10 µM) to allow for agonist-stimulated [35S]GTPγS binding.

  • Assay Setup: Incubate the membranes with varying concentrations of (1S,2S)-Cipralisant in the presence of [35S]GTPγS.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Detection: Terminate the reaction and measure bound [35S]GTPγS as described for the binding assay.

  • Data Analysis: Determine the EC50 and Emax values from the concentration-response curve.

C. Selectivity Profiling

  • Perform radioligand binding assays for a panel of receptors relevant to schizophrenia, including but not limited to:

    • Dopamine D2

    • Serotonin 5-HT2A, 5-HT1A

    • Adrenergic α1, α2

    • Muscarinic M1

  • Determine the Ki values for (1S,2S)-Cipralisant at each of these receptors to assess its selectivity for the histamine H3 receptor.

In Vivo Pharmacokinetic (PK) Studies in Rodents

Objective: To determine the pharmacokinetic profile of (1S,2S)-Cipralisant in a rodent model (e.g., Sprague-Dawley rats).

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Drug Administration: Administer a single dose of (1S,2S)-Cipralisant via relevant routes (e.g., intravenous, oral gavage).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of (1S,2S)-Cipralisant in plasma samples.

  • PK Data Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

PK ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for non-IV routes)
Preclinical Efficacy Models for Schizophrenia-like Symptoms

A. Model for Positive Symptoms: MK-801-Induced Hyperlocomotion

Objective: To assess the effect of (1S,2S)-Cipralisant on hyperlocomotion induced by the NMDA receptor antagonist MK-801, a model for the positive symptoms of schizophrenia.[6]

  • Animal Model: Use adult male C57BL/6 mice.

  • Habituation: Place mice in open-field arenas and allow them to habituate for 30-60 minutes.

  • Drug Administration: Administer (1S,2S)-Cipralisant or vehicle at various doses via an appropriate route (e.g., intraperitoneal).

  • MK-801 Challenge: After a suitable pretreatment time, administer MK-801 (e.g., 0.2 mg/kg, i.p.) to induce hyperlocomotion.[6]

  • Locomotor Activity Monitoring: Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated activity monitoring system.

  • Data Analysis: Compare the locomotor activity of the (1S,2S)-Cipralisant-treated groups to the vehicle-treated group.

B. Model for Negative Symptoms: Social Interaction Test

Objective: To evaluate the potential of (1S,2S)-Cipralisant to reverse social withdrawal, a core negative symptom of schizophrenia.

  • Animal Model: Use adult male rats. Consider a developmental model of schizophrenia, such as the MAM model, for more robust negative-like symptoms.

  • Drug Administration: Acutely or chronically administer (1S,2S)-Cipralisant or vehicle.

  • Test Arena: Use a dimly lit open-field arena.

  • Procedure: Place two unfamiliar, weight-matched rats from different treatment groups into the arena and record their social interactions (e.g., sniffing, grooming, following) for a set period (e.g., 10-15 minutes).

  • Data Analysis: Score the duration and frequency of social behaviors. Compare the social interaction time between the different treatment groups.

C. Model for Cognitive Deficits: Novel Object Recognition (NOR) Test

Objective: To assess the ability of (1S,2S)-Cipralisant to improve recognition memory, a cognitive domain impaired in schizophrenia.

  • Animal Model: Use adult male rats or mice. Cognitive deficits can be induced by sub-chronic treatment with PCP or MK-801.

  • Drug Administration: Administer (1S,2S)-Cipralisant or vehicle prior to the training session.

  • Habituation: Habituate the animals to the test arena in the absence of objects.

  • Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a specific period (e.g., 1-24 hours).

  • Testing Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring the novel and familiar objects. Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Visualizations

G cluster_legend Legend Cipralisant (1S,2S)-Cipralisant H3R Histamine H3 Receptor (Presynaptic) Cipralisant->H3R Binds to/Modulates AC Adenylyl Cyclase H3R->AC Inhibits Histamine Histamine Neuron H3R->Histamine Autoreceptor Dopamine Dopamine Neuron H3R->Dopamine Heteroreceptor Glutamate Glutamate Neuron H3R->Glutamate Heteroreceptor ACh Acetylcholine Neuron H3R->ACh Heteroreceptor NE Norepinephrine Neuron H3R->NE Heteroreceptor cAMP ↓ cAMP AC->cAMP Release_DA ↑ Dopamine Release (PFC) Dopamine->Release_DA Release_Glu ↑ Glutamate Release Glutamate->Release_Glu Release_ACh ↑ Acetylcholine Release ACh->Release_ACh Release_NE ↑ Norepinephrine Release NE->Release_NE Symptoms Potential Therapeutic Effects on Schizophrenia Symptoms Release_DA->Symptoms Release_Glu->Symptoms Release_ACh->Symptoms Release_NE->Symptoms Legend_Drug Drug Legend_Receptor Receptor Legend_Neuron Neuron Type Legend_Effect Signaling/Effect Legend_Drug_Color Legend_Receptor_Color Legend_Neuron_Color Legend_Effect_Color

Caption: Proposed mechanism of action of (1S,2S)-Cipralisant in schizophrenia.

G start Start: (1S,2S)-Cipralisant in_vitro In Vitro Characterization (Binding, Function, Selectivity) start->in_vitro pk_studies In Vivo Pharmacokinetics (Rat) in_vitro->pk_studies efficacy_models Preclinical Efficacy Models pk_studies->efficacy_models positive_symptoms Positive Symptoms (MK-801 Hyperlocomotion) efficacy_models->positive_symptoms negative_symptoms Negative Symptoms (Social Interaction) efficacy_models->negative_symptoms cognitive_symptoms Cognitive Deficits (Novel Object Recognition) efficacy_models->cognitive_symptoms data_analysis Data Analysis and Interpretation positive_symptoms->data_analysis negative_symptoms->data_analysis cognitive_symptoms->data_analysis go_nogo Go/No-Go Decision for Further Development data_analysis->go_nogo

Caption: Preclinical workflow for evaluating (1S,2S)-Cipralisant for schizophrenia.

Conclusion

The (1S,2S)-enantiomer of Cipralisant represents a valuable pharmacological tool to explore the role of the histamine H3 receptor in the pathophysiology of schizophrenia. Its unique mechanism of action, involving the modulation of multiple neurotransmitter systems, offers the potential for a novel therapeutic approach. The protocols outlined in these application notes provide a framework for a comprehensive preclinical evaluation of its efficacy in models of positive, negative, and cognitive symptoms of schizophrenia. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: Cipralisant Enantiomers as Tool Compounds for Histamine H3 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the enantiomers of Cipralisant (also known as GT-2331) as tool compounds for in vitro and in vivo studies of the histamine (B1213489) H3 receptor (H3R). The significant stereoselectivity of Cipralisant enantiomers makes them excellent probes for investigating H3R pharmacology and function.

Introduction to Cipralisant and the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] Additionally, it functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] The H3R is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Due to its role in regulating key neurotransmitter systems, the H3R is a significant target for the development of therapeutics for neurological and psychiatric disorders.[1]

Cipralisant is a potent and selective ligand for the H3 receptor.[3] Its biological activity is highly dependent on its stereochemistry. The dextrorotatory (+) enantiomer, with an absolute configuration of (1S,2S), is significantly more potent than its (1R,2R)-enantiomer.[4][5] This stereospecificity makes the individual enantiomers valuable tool compounds for elucidating the specific roles and pharmacology of the H3 receptor. While Cipralisant acts as a full antagonist in vivo, it has been observed to exhibit agonist or partial agonist activity in certain in vitro functional assays, such as those measuring cAMP accumulation and GTPγS binding.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for the enantiomers of Cipralisant.

Table 1: H3 Receptor Binding Affinity of Cipralisant Enantiomers

CompoundAbsolute ConfigurationReceptorpKiKi (nM)
Cipralisant(1S,2S)Rat Histamine H39.90.126
Cipralisant(1S,2S)Rat Histamine H3-0.47

Data compiled from multiple sources.[3]

Table 2: Functional Activity of Cipralisant at the H3 Receptor

AssayCell LineActivityEC50 (nM)
[³⁵S]GTPγS BindingHEK cells expressing rat H3RAgonist5.6
Forskolin-induced cAMP accumulationHEK cellsAgonist-

Data compiled from multiple sources.[3]

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The canonical signaling pathway for the H3 receptor involves its coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The βγ subunits of the G protein can also modulate other effectors, such as N-type voltage-gated calcium channels.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP converts Ca_ion Ca2+ Ca_channel->Ca_ion influx ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_ion->Neurotransmitter_Vesicle Triggers fusion Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Cipralisant Cipralisant (Agonist/Inverse Agonist) Cipralisant->H3R Binds to Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing hH3R) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep cAMP_Assay cAMP Accumulation Assay (Determine EC50/IC50) Cell_Culture->cAMP_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay GTP_Assay [35S]GTPγS Binding Assay (Determine EC50/IC50) Membrane_Prep->GTP_Assay Compound_Prep Prepare Cipralisant Enantiomer Dilutions Compound_Prep->Binding_Assay Compound_Prep->cAMP_Assay Compound_Prep->GTP_Assay Data_Analysis Data Analysis and Curve Fitting Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis GTP_Assay->Data_Analysis Results Determine Potency, Efficacy, and Selectivity Data_Analysis->Results

References

Application Notes and Protocols: Click Chemistry Applications of the Cipralisant Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant (GT-2331) is a highly potent and selective antagonist of the histamine (B1213489) H3 receptor, a critical target in the central nervous system for the treatment of various neurological and psychiatric disorders.[1][2][3] The unique chemical structure of Cipralisant, specifically the presence of a terminal alkyne group, makes it an ideal candidate for "click" chemistry applications.[2] This bioorthogonal conjugation method allows for the efficient and specific labeling of Cipralisant with a variety of reporter molecules, such as fluorescent dyes, biotin, or positron emission tomography (PET) imaging agents, without altering its pharmacological activity at the H3 receptor.

These application notes provide an overview of the potential applications of the biologically active (1S,2S)-enantiomer of Cipralisant in click chemistry-based research and drug development.[1] Detailed protocols for the synthesis of azide-modified reporters and their subsequent conjugation to Cipralisant via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction are provided.

Principle of Application

The core of this methodology lies in the CuAAC reaction, a cornerstone of click chemistry, which forms a stable triazole linkage between the terminal alkyne of Cipralisant and an azide-functionalized molecule of interest. This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions.

Applications

The ability to attach various functional moieties to Cipralisant opens up a wide range of research and diagnostic applications:

  • In Vitro and In Vivo Receptor Imaging: Fluorescently labeled Cipralisant can be used to visualize the distribution of histamine H3 receptors in cultured cells and tissue sections with high resolution.

  • Receptor Trafficking and Internalization Studies: By tracking the fluorescence of a clicked Cipralisant probe, researchers can study the dynamics of H3 receptor movement within the cell membrane and its internalization upon ligand binding.

  • Target Engagement and Occupancy Studies: Utilizing a Cipralisant probe linked to a PET isotope would enable non-invasive imaging of H3 receptor occupancy in the brain of living subjects, providing crucial information for drug dosage and efficacy studies.

  • Proteomics and Target Identification: A biotinylated Cipralisant derivative can be used for affinity purification of the H3 receptor and its interacting proteins from complex biological samples, aiding in the elucidation of signaling pathways.

Quantitative Data Summary

The following table summarizes key quantitative data for the biologically active enantiomer of Cipralisant.

ParameterValueSpeciesReference
Ki 0.47 nMRat[2]
pKi 9.9Not Specified[2]
EC50 ([³⁵S]GTPγS binding) 5.6 nMRat[2]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Cipralisant

This protocol describes a general method for the conjugation of an azide-containing reporter molecule to Cipralisant.

Materials:

  • (1S,2S)-Cipralisant

  • Azide-functionalized reporter molecule (e.g., fluorescent dye-azide, biotin-azide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMSO, t-butanol/water mixture)

  • Purification supplies (e.g., HPLC system, silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve (1S,2S)-Cipralisant and a slight molar excess (1.1 equivalents) of the azide-functionalized reporter molecule in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • To the solution of Cipralisant and the azide (B81097) reporter, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by preparative HPLC to yield the desired Cipralisant-reporter conjugate.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_purification Purification Cipralisant Cipralisant (Alkyne) Mix Mix in Solvent Cipralisant->Mix Azide_Reporter Azide-Reporter (e.g., Dye, Biotin) Azide_Reporter->Mix Add_Catalyst Add Cu(I) Catalyst (CuSO4 / Na-Ascorbate) Mix->Add_Catalyst Purify Purification (HPLC or Chromatography) Add_Catalyst->Purify Product Cipralisant-Reporter Conjugate Purify->Product

Caption: Workflow for Cipralisant-reporter conjugation via CuAAC.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cipralisant_Probe Cipralisant Probe (e.g., Fluorescent) H3R Histamine H3 Receptor Cipralisant_Probe->H3R Binding G_Protein G-protein H3R->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Probing H3 receptor signaling with a Cipralisant conjugate.

References

Application Notes and Protocols for Measuring Cipralisant Enantiomer Activity in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant, also known as GT-2331, is a potent and selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor (H3R). The H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in modulating the release of various neurotransmitters. Due to its involvement in cognitive processes and arousal, the H3 receptor is a significant target for the development of therapeutics for neurological and psychiatric disorders. Cipralisant possesses a chiral center, resulting in two enantiomers: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant. As is common with chiral molecules, these enantiomers exhibit different pharmacological activities, with the (1S,2S)-enantiomer being the more potent of the two.[1][2]

These application notes provide detailed protocols for key in vitro assays to characterize the binding and functional activity of Cipralisant enantiomers at the H3 receptor. The described assays are radioligand binding assays, cAMP functional assays, and GTPγS binding assays.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation, the Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of other effectors, such as ion channels. As an inverse agonist, Cipralisant not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to an increase in basal cAMP levels.

H3R_Signaling cluster_membrane Cell Membrane Cipralisant Cipralisant (Inverse Agonist) H3R Histamine H3 Receptor (H3R) Cipralisant->H3R Binds and inactivates Histamine Histamine (Agonist) Histamine->H3R Binds and activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates Radioligand_Binding_Workflow start Start membrane_prep Prepare H3R-expressing cell membranes start->membrane_prep assay_setup Set up 96-well plate: - Assay Buffer - Cipralisant Enantiomer - Radioligand - Membranes membrane_prep->assay_setup incubation Incubate at RT (60-120 min) assay_setup->incubation filtration Filter and wash to separate bound from free radioligand incubation->filtration counting Add scintillation cocktail and count radioactivity filtration->counting data_analysis Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki counting->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Cipralisant Enantiomer Use in cAMP Accumulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant (GT-2331) is a highly potent and selective ligand for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The H3 receptor is coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Due to its role in modulating the release of various neurotransmitters, the H3 receptor is a significant target for the development of therapeutics for neurological and psychiatric disorders.

Cipralisant is a chiral molecule, and its biological activity is stereospecific. The (1S,2S)-enantiomer has been identified as the biologically active form.[1][2] Depending on the cellular context and the specific signaling pathway being assayed, Cipralisant has been shown to act as a potent antagonist, inverse agonist, or even a full agonist, demonstrating functional selectivity. This application note provides detailed protocols for utilizing Cipralisant enantiomers in cAMP accumulation assays to characterize their pharmacological activity at the H3 receptor.

Data Presentation

CompoundEnantiomerAssay TypeCell LineParameterValueReference
Cipralisant (GT-2331) (1S,2S)Antagonist Activity (guinea-pig jejunum)-pA28.5 ± 0.03[3]
Cipralisant (GT-2331) RacemicAntagonist Activity (guinea-pig jejunum)-pA28.5 ± 0.03[3]

Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.

Signaling Pathway

The histamine H3 receptor is constitutively active, meaning it can signal in the absence of an agonist.[4] As a Gi/o-coupled receptor, its activation (either by an agonist or through its constitutive activity) inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing the basal level of signaling and causing an increase in cAMP levels (relative to the constitutively active state). Antagonists block the action of agonists but have no effect on the basal signaling of the receptor.

H3R_Signaling_Pathway cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP Histamine Histamine (Agonist) Histamine->H3R Binds and Activates Cipralisant (1S,2S)-Cipralisant (Inverse Agonist) Cipralisant->H3R Binds and Inactivates

Histamine H3 receptor signaling pathway.

Experimental Protocols

Objective:

To determine the potency and efficacy of Cipralisant enantiomers as inverse agonists at the histamine H3 receptor by measuring their effect on intracellular cAMP accumulation.

Materials:
  • Cell Line: A mammalian cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Cipralisant Enantiomers: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant, dissolved in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium: As recommended for the chosen cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Forskolin: To stimulate adenylyl cyclase and establish a maximal cAMP level.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., a competitive immunoassay using HTRF, AlphaScreen, or ELISA technology).

  • Multi-well plates: 96- or 384-well white opaque plates suitable for luminescence or fluorescence detection.

  • Plate reader: Capable of detecting the signal generated by the chosen cAMP assay kit.

Experimental Workflow Diagram:

cAMP_Assay_Workflow start Start cell_culture Culture H3R-expressing cells to optimal confluency start->cell_culture plating Seed cells into multi-well plates cell_culture->plating incubation1 Incubate overnight to allow cell attachment plating->incubation1 pre_treatment Pre-treat cells with varying concentrations of Cipralisant enantiomers or vehicle incubation1->pre_treatment incubation2 Incubate for a defined period (e.g., 30 minutes) pre_treatment->incubation2 stimulation Add Forskolin to stimulate cAMP production (optional, for antagonist mode) incubation2->stimulation incubation3 Incubate for a defined period (e.g., 15-30 minutes) stimulation->incubation3 lysis_detection Lyse cells and perform cAMP detection according to kit manufacturer's protocol incubation3->lysis_detection read_plate Read plate on a compatible plate reader lysis_detection->read_plate data_analysis Analyze data and generate dose-response curves read_plate->data_analysis end End data_analysis->end

Workflow for cAMP accumulation assay.
Detailed Protocol for Inverse Agonist Mode:

  • Cell Seeding:

    • One day prior to the assay, harvest and count the H3R-expressing cells.

    • Seed the cells into a 96- or 384-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of (1S,2S)-Cipralisant and (1R,2R)-Cipralisant in the assay buffer. The final concentration range should be sufficient to generate a full dose-response curve (e.g., from 1 pM to 10 µM).

    • Prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest compound concentration).

    • Prepare a positive control for maximal cAMP inhibition (e.g., a known H3R agonist like (R)-α-methylhistamine).

    • Prepare a positive control for maximal cAMP stimulation (e.g., 10 µM Forskolin).

  • Assay Procedure:

    • Carefully remove the cell culture medium from the wells.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the prepared compound dilutions, vehicle control, and positive controls to the respective wells.

    • Incubate the plate at room temperature or 37°C for 30 minutes.

    • Optional for antagonist mode: Following the pre-incubation with the test compound, add a fixed concentration of an H3R agonist (e.g., EC80 concentration) to all wells except the basal and forskolin-only controls. Incubate for an additional 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis buffer containing the detection reagents.

    • Incubate the plate for the recommended time to allow the detection reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a plate reader with the appropriate settings for the assay technology (e.g., fluorescence, luminescence, or time-resolved fluorescence).

  • Data Analysis:

    • Generate a cAMP standard curve to convert the raw assay signal into cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the Cipralisant enantiomer concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 (for agonists/inverse agonists) or IC50 (for antagonists) and the maximal effect (Emax).

Expected Results

Based on existing literature, it is expected that (1S,2S)-Cipralisant will act as a potent inverse agonist, leading to a dose-dependent increase in cAMP levels in cells with high constitutive H3 receptor activity. The (1R,2R)-enantiomer is expected to be significantly less active or inactive. The potency of (1S,2S)-Cipralisant as an inverse agonist will be reflected by a low EC50 value.

Conclusion

The cAMP accumulation assay is a robust and reliable method for characterizing the functional activity of Cipralisant enantiomers at the histamine H3 receptor. The detailed protocol provided in this application note, in conjunction with the understanding of the H3R signaling pathway, will enable researchers to accurately determine the potency and efficacy of these compounds and to further investigate their therapeutic potential. The clear stereoselectivity of Cipralisant underscores the importance of studying individual enantiomers in drug development.

References

Application Notes and Protocols for the Separation of Cipralisant Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant, also known as GT-2331, is a potent and selective histamine (B1213489) H3 receptor antagonist. As a chiral molecule, it exists as a pair of enantiomers. It has been established that the biological activity of Cipralisant resides primarily in the (1S,2S)-enantiomer. Therefore, the effective separation of its enantiomers is crucial for the development of therapeutically effective and specific drug products.

These application notes provide detailed protocols for the separation of Cipralisant enantiomers using various techniques, including preparative chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), diastereomeric salt crystallization, and enzymatic resolution. The information is intended to guide researchers in the selection and implementation of the most suitable method for their specific needs, from analytical-scale quality control to preparative-scale production.

Chiral Chromatography Techniques

Chiral chromatography is a powerful technique for the direct separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common methods used in the pharmaceutical industry for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability.

Protocol: Preparative Chiral HPLC Separation of Cipralisant Enantiomers

This protocol is based on the successful separation of multigram quantities of Cipralisant enantiomers.

Instrumentation:

  • Preparative HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterValue
Column Chiralcel® OD (20 µm, 5 cm I.D. x 50 cm L)
Mobile Phase Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 60 mL/min
Detection UV at 220 nm
Temperature Ambient
Injection Volume 5-10 mL of a 1 g/mL solution in mobile phase

Procedure:

  • Dissolve the racemic Cipralisant in the mobile phase to prepare the sample solution.

  • Set up the preparative HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Collect the fractions corresponding to each enantiomer as they elute from the column. The first eluting peak corresponds to the (-)-(1R,2R)-enantiomer, and the second eluting peak corresponds to the (+)-(1S,2S)-enantiomer.

  • Combine the fractions for each enantiomer.

  • Remove the solvent under reduced pressure to obtain the isolated enantiomers.

  • Analyze the enantiomeric purity of each fraction using analytical chiral HPLC.

Quantitative Data:

EnantiomerRetention Time (min)Enantiomeric Excess (ee)
(-)-(1R,2R)-Cipralisant~12.5>99%
(+)-(1S,2S)-Cipralisant~15.8>99%

Experimental Workflow for Preparative Chiral HPLC

cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_collection Fraction Collection cluster_post Post-Processing Racemic Racemic Cipralisant Dissolve Dissolve in Mobile Phase Racemic->Dissolve Inject Inject onto Chiralcel® OD Dissolve->Inject Separate Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Collect1 Collect (-)-(1R,2R) Enantiomer Detect->Collect1 Collect2 Collect (+)-(1S,2S) Enantiomer Detect->Collect2 Evap1 Solvent Evaporation Collect1->Evap1 Evap2 Solvent Evaporation Collect2->Evap2 Pure1 Pure (-)-(1R,2R) Evap1->Pure1 Pure2 Pure (+)-(1S,2S) Evap2->Pure2

Caption: Workflow for preparative separation of Cipralisant enantiomers by HPLC.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster separations and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Protocol: Analytical Chiral SFC of Cipralisant Enantiomers

While a specific preparative SFC method for Cipralisant was not detailed in the reviewed literature, a general approach for analytical screening can be adapted. Polysaccharide-based stationary phases are also highly effective in SFC.

Instrumentation:

  • Analytical SFC system with a UV detector and back-pressure regulator.

Screening Conditions:

ParameterCondition 1Condition 2Condition 3
Column Chiralpak® AD-HChiralpak® AS-HChiralcel® OD-H
Mobile Phase CO2 / Methanol (B129727) (85:15, v/v)CO2 / Ethanol (80:20, v/v)CO2 / Isopropanol (90:10, v/v)
Additive 0.1% Diethylamine0.1% Diethylamine0.1% Diethylamine
Flow Rate 3.0 mL/min3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar150 bar
Temperature 40 °C40 °C40 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nm

Procedure:

  • Prepare a stock solution of racemic Cipralisant in a suitable alcohol (e.g., methanol or ethanol).

  • Screen the different column and mobile phase combinations to identify the optimal conditions for baseline separation.

  • Optimize the mobile phase composition (co-solvent percentage) and other parameters (flow rate, back pressure, temperature) to maximize resolution and minimize analysis time.

Expected Outcome: Based on the structure of Cipralisant, good separation is expected on polysaccharide-based chiral stationary phases. The optimal conditions will provide baseline resolution of the two enantiomers.

Experimental Workflow for Chiral SFC Method Development

cluster_screening Screening Parameters cluster_optimization Optimization Parameters Start Racemic Cipralisant Sample Screen Screening Phase Start->Screen Optimization Optimization Phase Screen->Optimization Select best column/ co-solvent combination Columns Columns: Chiralpak® AD-H Chiralpak® AS-H Chiralcel® OD-H Solvents Co-solvents: Methanol Ethanol Isopropanol Final Optimized Analytical Method Optimization->Final Ratio Co-solvent Ratio Flow Flow Rate Pressure Back Pressure Temp Temperature

Caption: Logical workflow for developing a chiral SFC separation method.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol: Diastereomeric Resolution of a Cipralisant Precursor

This protocol describes the resolution of a key intermediate in the synthesis of Cipralisant, the racemic trans-2-(4-imidazolyl)cyclopropanecarboxylic acid.

Materials:

  • Racemic trans-2-(4-imidazolyl)cyclopropanecarboxylic acid

  • (R)-(+)-α-Methylbenzylamine (resolving agent)

  • Methanol

  • Water

Procedure:

  • Dissolve the racemic carboxylic acid in methanol.

  • Add one equivalent of (R)-(+)-α-methylbenzylamine to the solution.

  • Allow the solution to stand at room temperature. The less soluble diastereomeric salt will precipitate.

  • Collect the crystals by filtration and wash with cold methanol. This affords the (1S,2S)-acid • (R)-amine salt.

  • The more soluble diastereomer, (1R,2R)-acid • (R)-amine salt, remains in the mother liquor.

  • To recover the free carboxylic acid, dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to pH ~2.

  • The free (1S,2S)-carboxylic acid will precipitate and can be collected by filtration.

  • The enantiomeric purity of the resolved acid can be determined by converting it to its methyl ester and analyzing by chiral HPLC.

Quantitative Data:

Diastereomeric SaltYieldDiastereomeric Excess (de)
(1S,2S)-acid • (R)-amine salt~40%>98%
Recovered (1S,2S)-carboxylic acidHigh>98% ee

Logical Relationship in Diastereomeric Resolution

Racemic Racemic Carboxylic Acid ((1S,2S) and (1R,2R)) Reaction Salt Formation Racemic->Reaction Reagent (R)-(+)-α-Methylbenzylamine (Chiral Resolving Agent) Reagent->Reaction Diastereomers Mixture of Diastereomeric Salts ((1S,2S)•(R) and (1R,2R)•(R)) Reaction->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Solid Less Soluble Salt (Solid) (1S,2S)•(R) Crystallization->Solid Liquid More Soluble Salt (Solution) (1R,2R)•(R) Crystallization->Liquid Liberation Acidification Solid->Liberation Product Enantiopure (1S,2S)-Acid Liberation->Product

Caption: Logical steps in the diastereomeric resolution of a Cipralisant precursor.

Enzymatic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Protocol: Conceptual Enzymatic Resolution of a Cipralisant Precursor

While a specific enzymatic resolution for a Cipralisant precursor was not found in the reviewed literature, a conceptual protocol can be outlined based on common practices for resolving chiral alcohols or amines, which are intermediates in many synthetic routes. For instance, a lipase (B570770) could be used for the enantioselective acylation of a racemic alcohol precursor.

Hypothetical Substrate: Racemic alcohol precursor to Cipralisant.

Materials:

  • Racemic alcohol precursor

  • Lipase (e.g., Candida antarctica lipase B, CAL-B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene)

Procedure:

  • Dissolve the racemic alcohol precursor in the organic solvent.

  • Add the lipase and the acyl donor to the solution.

  • Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Separate the enzyme by filtration.

  • Separate the unreacted alcohol from the ester product using column chromatography.

  • The acylated enantiomer can be deacylated to recover the other enantiomer of the alcohol.

Expected Quantitative Data:

ComponentTheoretical Max. YieldExpected Enantiomeric Excess (ee)
Unreacted Alcohol50%>95%
Acylated Alcohol50%>95%

Experimental Workflow for Enzymatic Resolution

Start Racemic Alcohol Precursor Reaction Enzymatic Acylation (Lipase, Acyl Donor) Start->Reaction Mixture Mixture: Unreacted Alcohol (S) Ester Product (R) Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Product1 Unreacted Alcohol (S) Separation->Product1 Product2 Ester Product (R) Separation->Product2 Deacylation Deacylation Product2->Deacylation FinalProduct Recovered Alcohol (R) Deacylation->FinalProduct

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Cipralisant Enantiomer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Cipralisant is not extensively available in the public domain. This guide provides troubleshooting advice and protocols based on the known stability of its core chemical structure, an imidazole (B134444) ring. Researchers should perform their own stability studies to determine the optimal conditions for their specific Cipralisant enantiomer solutions.

Frequently Asked Questions (FAQs)

Q1: My Cipralisant solution is showing a decrease in potency over a short period. What are the likely causes?

A1: The degradation of Cipralisant solutions can be attributed to several factors, primarily related to the reactivity of the imidazole moiety. The most common causes include:

  • Oxidation: The imidazole ring is susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to oxidizing agents.[1]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the imidazole ring.[1]

  • pH Instability: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of certain functional groups or promote other degradation pathways of the imidazole structure.[2]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

Q2: What are the initial steps to troubleshoot the instability of my Cipralisant solution?

A2: A systematic approach is crucial for identifying the cause of instability. We recommend the following initial steps:

  • Review Solution Preparation and Storage: Carefully examine your protocol for preparing and storing the solution. Note the solvent used, pH, storage temperature, and exposure to light.

  • Protect from Light: Store the solution in amber vials or wrap the container with aluminum foil to prevent photodegradation.

  • Control the Temperature: Store the solution at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage, to slow down degradation kinetics.

  • Use High-Purity Solvents and Reagents: Impurities in solvents or reagents can act as catalysts for degradation.

  • De-gas Solvents: To minimize oxidation, consider sparging your solvents with an inert gas like nitrogen or argon before use.

Q3: How can I determine the specific degradation products forming in my Cipralisant solution?

A3: Identifying degradation products requires advanced analytical techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a primary tool for separating the parent drug from its degradation products. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of degradation products, which aids in their structural elucidation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the isolated degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of purity/potency OxidationPrepare solutions with de-gassed solvents. Consider adding an antioxidant (e.g., ascorbic acid, BHT), ensuring it does not interfere with the assay.
PhotodegradationStore solutions in light-protecting containers (e.g., amber vials). Conduct experiments under reduced light conditions.
Unsuitable pHBuffer the solution to a pH where the compound is most stable (typically near neutral for many imidazole compounds). Perform a pH stability profile study.
Appearance of new peaks in chromatogram Chemical degradationPerform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate and identify potential degradation products.[3][4][5][6][7]
Impurities in starting materialCharacterize the purity of the starting Cipralisant material using a high-resolution analytical technique.
Precipitation of the compound from solution Poor solubilityDetermine the solubility of Cipralisant in various solvents and at different pH values. Consider using a co-solvent system if necessary.
Temperature effectsEvaluate the solubility of the compound at different storage temperatures. Some compounds are less soluble at lower temperatures ("salting out").
Inconsistent results between experiments Inconsistent solution preparationStandardize the solution preparation protocol, including solvent source, pH adjustment, and mixing procedures.
Chiral inversionWhile less common for this structure, consider the possibility of enantiomeric conversion under certain stress conditions. A chiral analytical method is required to assess this.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for Cipralisant.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of Cipralisant in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance and the stock solution at 80 °C for 48 hours.

    • Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using an HPLC-UV or LC-MS method.

    • Compare the chromatograms to identify degradation peaks.

Protocol 2: pH Stability Profile Study

Objective: To determine the pH at which the Cipralisant enantiomer is most stable in solution.

Methodology:

  • Prepare a Series of Buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 7, 9, 12).

  • Prepare Sample Solutions: Prepare solutions of Cipralisant in each buffer at a fixed concentration.

  • Incubate Samples: Store the solutions at a constant temperature (e.g., 40 °C) and protect them from light.

  • Analyze at Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Plot the percentage of remaining Cipralisant against time for each pH. Determine the degradation rate constant at each pH to identify the pH of maximum stability.

Visualizations

degradation_pathway Cipralisant Cipralisant Enantiomer Oxidation Oxidation (e.g., H₂O₂, O₂) Cipralisant->Oxidation Stress Condition Hydrolysis Hydrolysis (Acid/Base Catalyzed) Cipralisant->Hydrolysis Stress Condition Photodegradation Photodegradation (UV/Visible Light) Cipralisant->Photodegradation Stress Condition Degradant_A Oxidized Imidazole Derivatives Oxidation->Degradant_A Leads to Degradant_B Hydrolytic Products Hydrolysis->Degradant_B Leads to Degradant_C Photolytic Products Photodegradation->Degradant_C Leads to

Caption: Potential degradation pathways for Cipralisant.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Cipralisant Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Stock->Stress HPLC HPLC / LC-MS Analysis Stress->HPLC Data Data Acquisition HPLC->Data Compare Compare Stressed vs. Unstressed Samples Data->Compare Identify Identify Degradation Products Compare->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

troubleshooting_logic Start Instability Observed (Loss of Purity) Check_Storage Review Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Prep Review Solution Preparation (Solvent, pH, Purity) Start->Check_Prep Forced_Deg Perform Forced Degradation Study Check_Storage->Forced_Deg Check_Prep->Forced_Deg Analyze Analyze by Stability- Indicating Method Forced_Deg->Analyze Identify_Cause Identify Primary Degradation Pathway Analyze->Identify_Cause Optimize Optimize Formulation & Storage Conditions Identify_Cause->Optimize Based on Findings

Caption: Logical flow for troubleshooting stability issues.

References

Troubleshooting unexpected results in Cipralisant enantiomer experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cipralisant enantiomers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cipralisant and what are its enantiomers?

A1: Cipralisant (also known as GT-2331) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. As a chiral molecule, it exists as a pair of enantiomers: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant. The (1S,2S)-enantiomer is the biologically active form (eutomer), exhibiting significantly higher affinity and potency for the H3 receptor compared to the (1R,2R)-enantiomer (distomer).

Q2: What is the mechanism of action of Cipralisant?

A2: Cipralisant functions as an inverse agonist at the H3 receptor. The H3 receptor exhibits constitutive activity, meaning it can signal even in the absence of an agonist. As an inverse agonist, Cipralisant binds to the receptor and reduces this basal level of signaling. This leads to an increase in the synthesis and release of histamine and other neurotransmitters in the central nervous system, which is thought to underlie its cognitive-enhancing and wake-promoting effects.

Q3: Which enantiomer of Cipralisant should I use in my experiments?

A3: For studying the on-target effects mediated by the H3 receptor, the (1S,2S)-enantiomer is the recommended choice due to its higher potency. The (1R,2R)-enantiomer can be used as a negative control to demonstrate the stereoselectivity of the observed effects. Using the racemate (a 1:1 mixture of both enantiomers) will result in a lower apparent potency compared to the pure (1S,2S)-enantiomer.

Q4: What are the expected binding affinity (Ki) and functional potency (IC50/EC50) values for Cipralisant?

Troubleshooting Guides

This section provides guidance on how to troubleshoot unexpected results in common experimental assays involving Cipralisant enantiomers.

Radioligand Binding Assays

Issue: Lower than expected affinity (higher Ki) for (1S,2S)-Cipralisant.

Potential Cause Recommended Action
Degradation of the compound. Ensure proper storage of the compound (aliquoted, protected from light, at the recommended temperature). Prepare fresh stock solutions.
Incorrect radioligand concentration. Use a radioligand concentration at or below its Kd value to avoid underestimation of the competitor's affinity.
Assay not at equilibrium. For high-affinity ligands like (1S,2S)-Cipralisant, a longer incubation time may be required to reach equilibrium. Determine the optimal incubation time through time-course experiments.
Issues with membrane preparation. Use freshly prepared cell membranes or ensure proper storage of frozen aliquots. Perform a protein concentration assay to ensure consistent amounts of receptor in each well.
Radioligand depletion. Ensure that the total amount of bound radioligand is less than 10% of the total added radioligand. This can be adjusted by reducing the amount of membrane protein per well.

Issue: The (1R,2R)-enantiomer shows significant binding affinity.

Potential Cause Recommended Action
Contamination of the (1R,2R)-enantiomer with the (1S,2S)-enantiomer. Verify the enantiomeric purity of your compound using chiral chromatography.
High concentration of the (1R,2R)-enantiomer used. Even with low affinity, high concentrations of the distomer can cause displacement of the radioligand. Test a wider range of concentrations to accurately determine its Ki.
Non-specific binding. Ensure that non-specific binding is properly defined using a high concentration of a standard, structurally unrelated H3 receptor antagonist. High non-specific binding can obscure the true specific binding.
Off-target binding. While Cipralisant is selective for the H3 receptor, at high concentrations, the possibility of off-target binding cannot be entirely ruled out. Consider performing counter-screening against other relevant receptors if this is a concern.
Functional Assays (cAMP Accumulation and [35S]GTPγS Binding)

Issue: No or low inverse agonist activity observed for (1S,2S)-Cipralisant in a cAMP assay.

Potential Cause Recommended Action
Low constitutive activity of the H3 receptor in the cell line. The ability to measure inverse agonism depends on the basal signaling of the receptor. Use a cell line known to have good H3 receptor expression and constitutive activity. The addition of a low concentration of an adenylyl cyclase activator like forskolin (B1673556) can amplify the signal window.
Cell passage number. High passage numbers can lead to decreased receptor expression and signaling. Use cells with a low passage number.
Inappropriate assay buffer. Ensure the assay buffer contains a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Sub-optimal cell density. Titrate the cell number per well to find the optimal density that gives a robust signal-to-background ratio.

Issue: Inconsistent results in the [35S]GTPγS binding assay.

Potential Cause Recommended Action
Incorrect GDP concentration. The concentration of GDP is critical for observing G protein activation. Titrate the GDP concentration to find the optimal level for your specific membrane preparation.
Degradation of [35S]GTPγS. Use fresh or properly stored [35S]GTPγS. Avoid multiple freeze-thaw cycles.
Membrane quality. Use high-quality membranes with good receptor and G protein coupling.
High basal [35S]GTPγS binding. This can be due to receptor-independent G protein activation. Optimize assay conditions (e.g., Mg2+ concentration) to minimize basal binding.

Quantitative Data Summary

Compound Assay Receptor/System Value Reference
Cipralisant (racemate)Binding Affinity (pKi)Histamine H3 Receptor9.9[1]
Cipralisant (racemate)Binding Affinity (Ki)Rat Histamine H3 Receptor0.47 nM[1]
(1S,2S)-CipralisantBinding Affinity (-log Ki)Histamine H3 Receptor9.9
Cipralisant[35S]GTPγS Binding (EC50)Rat Histamine H3 Receptor (HEK cells)5.6 nM[1]

Experimental Protocols

Radioligand Competition Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or rat H3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-N-alpha-methylhistamine ([3H]-NAMH) at a concentration close to its Kd.

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membranes (typically 50-100 µg protein/well), and varying concentrations of the Cipralisant enantiomer or racemate.

    • Add the radioligand to all wells.

    • To determine non-specific binding, add a high concentration (e.g., 10 µM) of a standard H3 antagonist (e.g., thioperamide) to a set of wells.

    • Incubate the plate at 25°C for 60-120 minutes with gentle shaking.

    • Terminate the assay by rapid filtration through GF/B filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (Inverse Agonism)
  • Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the H3 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with assay buffer.

    • Add varying concentrations of the Cipralisant enantiomer to the wells.

    • To enhance the signal window, a low concentration of forskolin can be added.

    • Incubate at 37°C for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inverse agonism) and the maximal effect.

[35S]GTPγS Binding Assay
  • Membrane Preparation: Prepare membranes from cells expressing the H3 receptor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and an optimized concentration of GDP (e.g., 1-10 µM).

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the Cipralisant enantiomer.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through GF/C filters.

    • Wash the filters with ice-cold buffer.

    • Measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the compound to determine the EC50 for agonist-stimulated binding or the IC50 for inverse agonist inhibition of basal binding.

Visualizations

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (α, βγ) H3R->G_protein Activates (basal & agonist-stimulated) Increased_Neurotransmitter_Release Increased Neurotransmitter Release H3R->Increased_Neurotransmitter_Release Inverse agonism disinhibits release AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP Converts Cipralisant (1S,2S)-Cipralisant (Inverse Agonist) Cipralisant->H3R Binds and stabilizes inactive state Histamine Histamine (Agonist) Histamine->H3R Binds and activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep_membranes Prepare H3R-expressing cell membranes start->prep_membranes add_reagents Add membranes, [3H]-Radioligand, and Cipralisant enantiomer to plate prep_membranes->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate filter_wash Rapid filtration and washing to separate bound and free radioligand incubate->filter_wash count Scintillation counting filter_wash->count analyze Data analysis: Determine Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Troubleshooting_Logic start Unexpected Result (e.g., low potency) check_compound Check Compound Integrity (purity, storage, fresh prep) start->check_compound compound_ok Compound OK? check_compound->compound_ok check_reagents Verify Assay Reagents (radioligand, cells, buffers) reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Assay Protocol (concentrations, incubation time) protocol_ok Protocol OK? check_protocol->protocol_ok compound_ok->check_reagents Yes fix_compound Remake solutions, verify purity compound_ok->fix_compound No reagents_ok->check_protocol Yes fix_reagents Use fresh reagents, low passage cells reagents_ok->fix_reagents No fix_protocol Optimize parameters (e.g., time course) protocol_ok->fix_protocol No re_run Re-run Experiment protocol_ok->re_run Yes fix_compound->re_run fix_reagents->re_run fix_protocol->re_run

Caption: General Troubleshooting Logic Flow.

References

Addressing off-target effects of the Cipralisant enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enantiomers of Cipralisant (GT-2331). The focus is on addressing potential off-target effects during preclinical research and development.

Disclaimer

Cipralisant (GT-2331) is an investigational compound, and its development was discontinued.[1] Comprehensive data on the off-target effects of its enantiomers are not publicly available. The information and guidance provided in this document are based on general principles of pharmacology and drug development for addressing off-target effects of small molecules and should be adapted to specific experimental contexts. The (1S,2S)-enantiomer is reported to be the biologically active form.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the active (1S,2S)-enantiomer of Cipralisant?

A1: The (1S,2S)-enantiomer of Cipralisant is a potent and selective histamine (B1213489) H3 receptor (H3R) ligand.[1][2] It has been characterized as an antagonist in in vivo models and displays agonist or partial agonist properties in some in vitro systems, a phenomenon known as functional selectivity.[1][2] The H3R is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters.[3]

Q2: What are potential off-target effects, and why are they a concern for a compound like the Cipralisant enantiomer?

A2: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target.[4] For the Cipralisant enantiomer, these could involve binding to other G-protein coupled receptors (GPCRs), ion channels, enzymes, or transporters. Such interactions can lead to undesired side effects, misinterpretation of experimental data, and potential toxicity. Early identification and mitigation of off-target effects are crucial for the successful development of a therapeutic candidate.[4][5]

Q3: What are the common adverse effects observed with histamine H3 receptor antagonists as a class?

A3: Clinical trials of various H3R antagonists have reported several adverse events. While specific data for Cipralisant is limited, class-wide effects may include nausea, hallucinations, anxiety, insomnia, headache, and fatigue.[3] One study on the H3R antagonist ABT-288 showed an increased incidence of psychosis-related and sleep-related adverse events.[6] These effects could be due to the on-target mechanism (modulation of histamine and other neurotransmitters) or potential off-target activities.

Q4: How can I proactively assess the potential for off-target effects with the Cipralisant enantiomer in my experiments?

A4: A proactive approach involves a combination of computational and experimental methods. In silico approaches can predict potential off-target interactions based on the chemical structure of the Cipralisant enantiomer.[4] Experimentally, running the compound through a commercially available off-target screening panel (e.g., a safety pharmacology panel) can provide data on its binding affinity to a wide range of receptors and enzymes.[5]

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

This guide provides a structured approach to troubleshooting unexpected results that may be due to off-target effects of the Cipralisant enantiomer.

Issue 1: Observed Phenotype is Inconsistent with Known H3 Receptor Blockade

Potential Cause: The observed effect may be mediated by an off-target interaction.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough search for known off-target activities of compounds with a similar chemical scaffold to Cipralisant.

  • Orthogonal Approaches:

    • Use a structurally different H3R antagonist to see if the same phenotype is produced.

    • Employ non-pharmacological methods like siRNA or CRISPR-Cas9 to knock down the H3 receptor and observe if the phenotype is replicated.

  • Dose-Response Analysis: Atypical dose-response curves (e.g., bell-shaped) can sometimes suggest the involvement of multiple targets with different affinities.

  • Off-Target Screening: If not already done, subject the Cipralisant enantiomer to a broad off-target binding assay panel to identify potential secondary targets.

Issue 2: In Vitro vs. In Vivo Discrepancies

Potential Cause: Differences in metabolism, tissue distribution, or the influence of a complex biological system can reveal off-target effects not seen in simpler in vitro models.

Troubleshooting Steps:

  • Metabolite Profiling: Identify the major metabolites of the Cipralisant enantiomer and test their activity at the primary H3R target and in off-target screening panels. A metabolite may have a different target profile than the parent compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of the compound in the target tissue with the observed effect. A mismatch might suggest an off-target effect in a different tissue or at a different time point.

  • Use of Control Enantiomer: Test the "inactive" enantiomer in the same experimental model. Any significant effect observed with the inactive enantiomer would strongly suggest an off-target mechanism.

Data Presentation: Off-Target Liability Assessment

While specific off-target data for the Cipralisant enantiomer is unavailable, the following tables illustrate how such data would be presented.

Table 1: Hypothetical Off-Target Screening Results for (1S,2S)-Cipralisant

Target ClassRepresentative Targets(1S,2S)-Cipralisant Binding Affinity (Ki) or % Inhibition @ 10 µM
GPCRs Adrenergic (α1, α2, β), Dopaminergic (D1, D2), Serotonergic (5-HT1, 5-HT2), Muscarinic (M1-M5)Data would be populated here
Ion Channels hERG, Nav1.5, Cav1.2Data would be populated here
Enzymes COX-1, COX-2, various kinasesData would be populated here
Transporters SERT, DAT, NETData would be populated here

Table 2: Experimental Approaches to Characterize Off-Target Effects

Experimental MethodPurposeTypical Output
Receptor Binding Assays Quantify affinity for off-targets.Ki or IC50 values.
Enzyme Inhibition Assays Determine potency of inhibition of off-target enzymes.IC50 values.
Functional Cellular Assays Assess the functional consequence of off-target binding (agonist, antagonist, etc.).EC50 or pA2 values.
In Vivo Phenotyping Observe physiological or behavioral changes in animal models.Behavioral scores, physiological measurements.

Experimental Protocols

Protocol 1: In Vitro Off-Target Screening using Radioligand Binding Assays

Objective: To determine the binding affinity of the (1S,2S)-Cipralisant enantiomer to a panel of off-target receptors.

Methodology:

  • Compound Preparation: Prepare a stock solution of (1S,2S)-Cipralisant in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a concentration range from 1 nM to 100 µM.

  • Membrane Preparation: Use commercially available cell membrane preparations expressing the target receptors of interest.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of (1S,2S)-Cipralisant.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the target).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Detection: Harvest the membranes onto filter plates and wash to remove unbound radioligand. Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of (1S,2S)-Cipralisant. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cipralisant (1S,2S)-Cipralisant H3R Histamine H3 Receptor Cipralisant->H3R Binds to G_protein Gαi/o βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates PI3K PI3K Pathway G_protein->PI3K Modulates Neurotransmitter_Vesicle Neurotransmitter Vesicle G_protein->Neurotransmitter_Vesicle Inhibits fusion cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Histamine, ACh, NE) Neurotransmitter_Vesicle->Neurotransmitter_Release

Caption: On-target signaling pathway of the (1S,2S)-Cipralisant enantiomer via the Histamine H3 Receptor.

Experimental Workflow

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Lit_Review Literature & Database Search Hypothesis->Lit_Review Is there prior evidence? Orthogonal_Tools Use Orthogonal Tools (e.g., different H3R antagonist, siRNA) Hypothesis->Orthogonal_Tools Can effect be decoupled from H3R? Screening Off-Target Panel Screening Hypothesis->Screening Identify potential new targets Data_Analysis Analyze Screening Hits (Affinity & Function) Screening->Data_Analysis Validation Validate Hits in Functional Assays Data_Analysis->Validation Conclusion Identify and Characterize Off-Target Effect Validation->Conclusion

Caption: A logical workflow for troubleshooting potential off-target effects.

Logical Relationship

On_vs_Off_Target_Effects cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Cipralisant (1S,2S)-Cipralisant H3R Histamine H3 Receptor Cipralisant->H3R High Affinity Off_Target Unknown Off-Target (e.g., another GPCR, ion channel) Cipralisant->Off_Target Potential Lower Affinity Therapeutic_Effect Desired Therapeutic Effect (e.g., improved cognition) H3R->Therapeutic_Effect On_Target_Side_Effect On-Target Mediated Side Effects H3R->On_Target_Side_Effect Off_Target_Side_Effect Unintended Side Effects Off_Target->Off_Target_Side_Effect

Caption: Logical relationship between on-target and potential off-target effects of (1S,2S)-Cipralisant.

References

Technical Support Center: Managing Variability in Animal Studies with Cipralisant Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to manage variability in animal studies involving the (1S,2S)-enantiomer of Cipralisant (GT-2331), a potent histamine (B1213489) H3 receptor ligand.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo experiments with Cipralisant, focusing on sources of variability and potential solutions.

Q1: We are observing high inter-animal variability in the behavioral response to orally administered Cipralisant. What are the potential causes and how can we mitigate this?

A1: High variability following oral administration is a common challenge in preclinical studies and can be attributed to several factors.[1][2]

  • Physicochemical Properties: Variability is often higher for compounds with low or pH-dependent solubility.[1][2] Cipralisant's solubility characteristics should be carefully considered.

  • Formulation: The choice of vehicle is critical. Suspensions can lead to variable dissolution and absorption compared to solutions. Ensure the formulation is homogenous and stable. For suspensions, consistent particle size and prevention of aggregation are key.

  • Gastrointestinal Factors: Differences in gastric pH, gastric emptying time, and intestinal transit among animals can significantly alter drug absorption.[3] Fasting protocols should be standardized, but be aware that fasting itself can alter GI physiology.

  • First-Pass Metabolism: Higher metabolic clearance in rodents can lead to decreased and more variable bioavailability due to first-pass metabolism.

Troubleshooting Steps:

  • Optimize Formulation: If using a suspension, explore different suspending agents or particle size reduction techniques. Consider formulating a solution if possible, using vehicles like cyclodextrins to improve solubility.

  • Standardize Procedures: Ensure consistent oral gavage technique, volume, and timing across all animals.[3][4][5][6][7] Improper technique can lead to stress, esophageal injury, or accidental tracheal administration.

  • Consider an Alternative Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) administration can bypass the complexities of GI absorption and may provide more consistent exposure.[1] Studies have shown Cipralisant to be effective when administered s.c. at 1 mg/kg in rats.

  • Monitor Plasma Levels: If feasible, conduct satellite pharmacokinetic (PK) studies to correlate plasma exposure with behavioral outcomes. This can help determine if variability is due to exposure or pharmacodynamics.

Q2: Our results with subcutaneously injected Cipralisant are inconsistent. What should we check?

A2: While subcutaneous (s.c.) administration often reduces variability compared to oral dosing, several factors can still contribute to inconsistent results.

  • Injection Technique: Proper technique is crucial. Ensure the injection is truly subcutaneous and not intradermal or intramuscular. The depth and location of the injection should be consistent.[8][9] The loose skin over the neck and shoulder area is a common and reliable site.[10]

  • Formulation Issues: The formulation's pH, viscosity, and osmolality can affect local tolerance and absorption.[11] Irritating formulations can cause inflammation, altering local blood flow and drug absorption. Ensure the vehicle is well-tolerated and sterile.

  • Dose Volume: Large injection volumes can lead to leakage from the injection site or altered absorption kinetics. Adhere to recommended maximum injection volumes for the species and site.

  • Animal-Specific Factors: Factors like age, sex, and stress levels can influence drug metabolism and response.[3]

Troubleshooting Steps:

  • Review Injection Protocol: Ensure all personnel are trained in proper s.c. injection techniques for the specific species.[8][9] Key steps include tenting the skin and inserting the needle at the base of the tent.

  • Check Formulation Properties: Verify that the formulation's pH is near neutral and that it is not hypertonic or hypotonic.[11] Warm the solution to body temperature before injection to reduce discomfort.

  • Alternate Injection Sites: If repeated dosing is required, alternate injection sites to avoid local irritation and tissue damage.[10]

  • Control for Biological Variables: Ensure animals are properly randomized and housed under consistent environmental conditions. Account for sex differences in your experimental design.

Q3: We are unsure about the stability of our Cipralisant stock solution. How should it be stored?

A3: Proper storage is critical to maintain the integrity of the compound. For Cipralisant (GT-2331), it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.

Q4: What are the key considerations when designing an animal study to minimize variability from the outset?

A4: A well-designed experiment is the most effective way to manage variability.

  • Randomization and Blinding: Randomly assign animals to treatment groups to prevent selection bias. Blinding the experimenters to the treatment allocation can prevent unconscious bias in handling and data collection.

  • Control Groups: Always include appropriate control groups (vehicle control, positive control if applicable).

  • Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect a statistically significant effect, accounting for expected variability.

  • Standardize Everything: Maintain consistency in housing, diet, light-dark cycles, handling procedures, and experimental timing.

  • Pilot Studies: Conduct a small pilot study to validate the protocol, assess variability, and refine procedures before committing to a large-scale experiment.

Section 2: Data Presentation

Since specific pharmacokinetic data for the Cipralisant (GT-2331) enantiomer is not publicly available, the following tables summarize pharmacokinetic parameters for ABT-239 , a structurally distinct but potent and selective non-imidazole histamine H3 receptor antagonist, to provide a representative profile for this class of compounds.

Disclaimer: This data is for a proxy compound (ABT-239) and should be used as a general guide. Actual pharmacokinetic parameters for Cipralisant may differ.

Table 1: Pharmacokinetic Parameters of ABT-239 in Different Species (Intravenous Administration)

ParameterRatDogMonkey
Dose (mg/kg, i.v.) 111
Half-life (t½) (hours) 5829
Oral Bioavailability (%) 52-89%52-89%52-89%
Data sourced from Esbenshade, T.A. et al. (2005).[1]

Table 2: In Vitro Activity of Cipralisant (GT-2331)

ParameterSpeciesValue
Ki (Histamine H3 Receptor) Rat0.47 nM
pKi (Histamine H3 Receptor) -9.9
EC50 ([³⁵S]GTPγS binding) Rat5.6 nM
Data sourced from MedChemExpress.

Section 3: Experimental Protocols

This section provides a detailed methodology for a key behavioral experiment used to evaluate the cognitive-enhancing effects of Cipralisant.

Protocol: Five-Trial Repeated Acquisition Inhibitory Avoidance in Spontaneously Hypertensive Rat (SHR) Pups

This model is used to assess attention and response inhibition, which are relevant to disorders like ADHD.

1. Animals:

  • Spontaneously Hypertensive Rat (SHR) pups, 20-24 days old.

  • House pups with their dam until weaning.

2. Apparatus:

  • A two-compartment inhibitory avoidance box. One compartment is brightly lit, and the other is dark, connected by a guillotine door.

  • The floor of the dark compartment is a grid capable of delivering a mild footshock.

3. Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer Cipralisant (e.g., 1 mg/kg, s.c.) or vehicle at a predetermined time before the trial (e.g., 30 minutes).

  • Trial 1 (Acquisition):

    • Place the pup in the brightly lit compartment, facing away from the door.

    • After a 5-second delay, open the guillotine door.

    • Start a timer when the door opens. Stop the timer when the pup moves with all four paws into the dark compartment (step-through latency).

    • Once the pup enters the dark compartment, close the door and deliver a mild, brief footshock (e.g., 0.1 mA for 1 second).

    • Immediately remove the pup and return it to its home cage.

  • Inter-Trial Interval (ITI): A 1-minute interval between trials.

  • Trials 2-5: Repeat the acquisition trial procedure four more times for a total of five trials. The pup is expected to learn to avoid the dark compartment, resulting in longer step-through latencies.

  • Data Collection: Record the step-through latency for each of the five trials. An increase in latency across trials indicates successful learning.

4. Troubleshooting the Protocol:

  • High Variability in Latencies: Ensure the lighting in the "bright" compartment and the darkness of the "dark" compartment are consistent for all animals. Check the shocker to ensure it delivers a consistent current.

  • Pups Not Crossing Over: If pups freeze in the light compartment on the first trial, they may be overly anxious. Ensure gentle handling and adequate habituation to the testing room.

  • Inconsistent Drug Effect: Refer to the troubleshooting guides in Section 1 regarding formulation and administration route variability.

Section 4: Mandatory Visualizations

Diagram 1: Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the modulation of several downstream signaling cascades.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor (H3R) G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh, DA) PLC->Neurotransmitter Modulates PKA PKA cAMP->PKA Activates PKA->Neurotransmitter Modulates MAPK->Neurotransmitter Modulates Cipralisant Cipralisant (Antagonist) Cipralisant->H3R Blocks Histamine Histamine (Agonist) Histamine->H3R Activates

Caption: Cipralisant blocks the H3R, preventing Gαi/o-mediated inhibition of neurotransmitter release.

Diagram 2: Experimental Workflow for an In Vivo Study

This diagram outlines a logical workflow for conducting an animal study with Cipralisant, incorporating steps to minimize variability.

experimental_workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Hypothesis & Study Design (Power Analysis, Randomization Plan) B Protocol Approval (IACUC) A->B C Animal Acclimation (Min. 72 hours) B->C E Randomize Animals & Blind Experimenters C->E D Cipralisant Formulation (Vehicle Selection, Stability Check) G Drug Administration (Vehicle vs. Cipralisant) D->G F Baseline Measurements (e.g., body weight) E->F F->G H Behavioral Testing (Standardized Protocol) G->H I Data Collection (Blinded) H->I J Tissue/Blood Collection (Optional PK/PD) H->J K Statistical Analysis I->K J->K L Interpretation & Reporting K->L

Caption: A standardized workflow for in vivo studies helps ensure reproducibility and reduce variability.

Diagram 3: Troubleshooting Logic for High Variability

This flowchart provides a logical path for troubleshooting unexpected variability in experimental outcomes.

troubleshooting_logic Start High Variability Observed Q_Route Route of Administration? Start->Q_Route Oral_Issues Check: - Formulation (Solubility, Stability) - Gavage Technique - Fasting Protocol Q_Route->Oral_Issues Oral SC_Issues Check: - Injection Technique - Formulation (pH, Irritancy) - Dose Volume Q_Route->SC_Issues S.C./Other Q_Protocol Protocol Standardized? Oral_Issues->Q_Protocol SC_Issues->Q_Protocol Protocol_Issues Review: - Animal Handling - Environmental Controls - Timing of Procedures Q_Protocol->Protocol_Issues No Q_Animal Animal Factors Controlled? Q_Protocol->Q_Animal Yes Solution Implement Corrective Actions & Consider Pilot Study Protocol_Issues->Solution Animal_Issues Review: - Randomization/Blinding - Health Status - Sex/Age/Strain Q_Animal->Animal_Issues No Q_Animal->Solution Yes Animal_Issues->Solution

Caption: A systematic approach to troubleshooting sources of experimental variability.

References

Technical Support Center: Best Practices for Handling Hygroscopic Cipralisant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for handling the hygroscopic compound Cipralisant. Adherence to these best practices is critical for ensuring experimental accuracy, compound stability, and the overall integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is Cipralisant and why is its hygroscopicity a concern?

A1: Cipralisant (also known as GT-2331) is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist that has been investigated for its potential in treating various neurological disorders.[1][2] It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[1] This moisture absorption can lead to a range of issues, including:

  • Physical Changes: Caking, deliquescence (dissolving in absorbed water), and changes in crystal structure.[3][4]

  • Chemical Degradation: Hydrolysis, which can alter the molecular structure and lead to loss of potency and the formation of impurities.[3][5]

  • Inaccurate Weighing: The measured weight of the compound may be inflated by the presence of water, leading to errors in concentration calculations for solutions.[6]

Q2: How should I store unopened containers of Cipralisant?

A2: Unopened containers of Cipralisant should be stored in a controlled environment to protect them from atmospheric moisture. The ideal storage conditions are:

  • Low Relative Humidity (RH): Store in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, molecular sieves) or in a dry cabinet.[5][7] For highly hygroscopic drugs, maintaining a low-humidity environment, potentially below 30% RH, is crucial.[8]

  • Controlled Temperature: Store at the temperature recommended by the manufacturer, typically room temperature (15°C to 25°C), and avoid excessive heat, which can accelerate moisture absorption and degradation.[9][10]

  • Original Packaging: Keep the compound in its original, unopened packaging until it is ready to be used. This packaging is designed to provide a barrier against moisture.[11][12]

Q3: What precautions should I take when opening and handling Cipralisant?

A3: To minimize moisture exposure when handling Cipralisant, follow these steps:

  • Controlled Environment: Whenever possible, handle the compound in a controlled environment with low relative humidity, such as a glove box purged with an inert gas like nitrogen or argon, or a room with dehumidifiers.[9][13]

  • Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the handling area. This is especially important if the compound has been stored in a refrigerator or freezer, as it prevents condensation from forming on the cold powder.[6]

  • Minimize Exposure Time: Open the container only for the minimum time required to dispense the material.[5] Work swiftly to reduce the duration of exposure to the atmosphere.[13]

  • Proper Sealing: Immediately and tightly reseal the container after use.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step Best Practice Recommendation
Inaccurate concentration of stock solution due to water absorption. 1. Prepare a fresh stock solution in a controlled, low-humidity environment.2. Perform Karl Fischer titration on the solid compound to determine the exact water content.[14][15]3. Adjust the weight of the compound used for solution preparation based on the water content to achieve the desired final concentration.[6]Always account for the water content of hygroscopic compounds when preparing solutions. If possible, determine the water content of a new batch of compound before use.
Degradation of the compound in stock solution. 1. Prepare fresh stock solutions more frequently.2. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture ingress from the headspace of partially used vials.3. Investigate the stability of Cipralisant in the chosen solvent and storage conditions.Aliquot stock solutions and store them under recommended conditions (e.g., frozen at -20°C or -80°C) to maintain stability.
Issue 2: The Cipralisant powder appears clumpy or has changed in appearance.
Potential Cause Troubleshooting Step Best Practice Recommendation
Significant moisture absorption leading to caking or deliquescence. 1. Visually inspect the powder upon receipt and before each use.2. If clumping is observed, the compound may have absorbed a significant amount of water. Its use may lead to inaccurate results.3. Consider drying a small amount of the material under vacuum in the presence of a strong desiccant, but be aware that this may not reverse all changes and could affect the compound's properties.Store Cipralisant in a desiccator or dry cabinet immediately upon receipt.[7] Ensure the desiccant is active (e.g., color-indicating silica gel is blue, not pink).
Improper storage conditions. 1. Review your storage procedures. Is the container always tightly sealed? Is the desiccant fresh?2. Ensure that all users are following the correct handling procedures.Implement and enforce strict protocols for the storage and handling of hygroscopic compounds.

Experimental Protocols

Protocol 1: Weighing and Preparation of a Stock Solution
  • Environment Preparation: If available, perform all steps in a glove box with a controlled low-humidity atmosphere. If a glove box is not available, work quickly in an area with the lowest possible humidity.

  • Temperature Equilibration: Remove the Cipralisant container from its storage location (e.g., desiccator) and allow it to reach the ambient temperature of the weighing area before opening. This should take at least 30 minutes.[6]

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Quickly open the Cipralisant container, dispense the desired amount of powder into the weighing vessel, and immediately and tightly reseal the Cipralisant container.

    • Record the weight.

  • Dissolution:

    • Immediately add the appropriate volume of the desired solvent (e.g., DMSO, water) to the weighing vessel to dissolve the compound. For Cipralisant, using newly opened, anhydrous DMSO is recommended to minimize water content.[1]

    • Vortex or sonicate as needed to ensure complete dissolution.

  • Water Content Correction (for precise concentrations):

    • If the exact water content is known (e.g., from the Certificate of Analysis or Karl Fischer titration), adjust the initial weight of the compound accordingly. For example, if the water content is 5%, you will need to weigh out 1.05 mg to get 1.00 mg of the active compound.[6]

Protocol 2: Assessment of Hygroscopicity (Gravimetric Method)

This protocol provides a basic method to assess the hygroscopic nature of a compound.

  • Initial Weighing: Accurately weigh a small amount (e.g., 10-20 mg) of the dry Cipralisant compound in a pre-weighed, shallow container.

  • Exposure to Humidity: Place the container with the compound in a humidity chamber with a known and constant relative humidity (e.g., a sealed container over a saturated salt solution).

  • Periodic Weighing: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), quickly remove the sample from the chamber and re-weigh it.

  • Data Analysis: Calculate the percentage weight gain over time to determine the rate and extent of moisture absorption at that specific humidity.

Visual Guides

Below are diagrams illustrating key workflows and concepts for handling hygroscopic Cipralisant.

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_use Application storage Store in Desiccator (Low RH, Controlled Temp) equilibrate Equilibrate to Room Temperature storage->equilibrate Before Use weigh Weigh Quickly in Low Humidity Environment equilibrate->weigh dissolve Immediately Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution assay Use in Experiment store_solution->assay

Caption: Workflow for handling hygroscopic Cipralisant.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Is the stock solution concentration accurate? start->check_solution check_compound Is the solid compound degraded or wet? check_solution->check_compound Yes kf_titration Perform Karl Fischer Titration check_solution->kf_titration No reweigh Prepare new stock with corrected weight check_compound->reweigh No check_storage Review storage conditions check_compound->check_storage Yes kf_titration->reweigh end Consistent Results reweigh->end Problem Solved new_compound Use a fresh vial of compound check_storage->new_compound new_compound->end Problem Solved

Caption: Troubleshooting inconsistent experimental results.

References

Refining experimental design for Cipralisant enantiomer studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Cipralisant and its enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is Cipralisant and why is the study of its enantiomers important?

A1: Cipralisant (also known as GT-2331) is a highly potent and selective ligand for the histamine (B1213489) H3 receptor.[1][2][3] It exhibits a complex pharmacological profile, acting as a full antagonist in vivo but demonstrating agonist or partial agonist properties in in vitro systems.[1][3] The study of its enantiomers is crucial because, like many chiral drugs, the biological activity of Cipralisant is stereospecific. Research has shown that the (1S,2S)-enantiomer is the biologically active form.[2] Understanding the distinct pharmacological and pharmacokinetic profiles of each enantiomer is essential for accurate experimental design and interpretation of results.[4][5]

Q2: What are the primary in vitro assays used to characterize Cipralisant enantiomers?

A2: The primary in vitro assays for characterizing Cipralisant enantiomers focus on their interaction with the histamine H3 receptor. These include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of each enantiomer to the H3 receptor.[1][6]

  • cAMP Accumulation Assays: To measure the functional activity of the enantiomers on adenylyl cyclase inhibition, a downstream effect of H3 receptor activation.[1][7]

  • GTPγS Binding Assays: To directly measure G-protein activation upon receptor stimulation by the enantiomers.[1][7]

Q3: How do I separate the enantiomers of Cipralisant?

A3: Chiral separation of Cipralisant enantiomers can be achieved using various techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method.[8][9] Other techniques like capillary electrophoresis (CE) and crystallization of diastereomeric salts can also be employed for enantiomeric resolution.[8][10][11]

Q4: What are the known in vivo effects of Cipralisant?

A4: In vivo, Cipralisant acts as a potent histamine H3 receptor antagonist.[1][3] It has been shown to promote wakefulness and improve cognitive performance in animal models, suggesting its potential for treating conditions like attention-deficit hyperactivity disorder (ADHD).[1][3] For instance, it completely blocks R-α-methylhistamine-induced drinking in rats.[1][3]

Troubleshooting Guides

Inconsistent Results in Radioligand Binding Assays
Problem Possible Cause Troubleshooting Steps
High non-specific binding 1. Inadequate blocking of non-specific binding sites. 2. Radioligand concentration is too high. 3. Insufficient washing steps.1. Increase the concentration of the blocking agent (e.g., use a higher concentration of a known non-radiolabeled ligand). 2. Titrate the radioligand to determine the optimal concentration that maximizes specific binding while minimizing non-specific binding. 3. Increase the number and duration of washing steps with ice-cold buffer.
Low specific binding 1. Degraded radioligand or test compound. 2. Low receptor expression in the cell membrane preparation. 3. Incorrect assay buffer composition (pH, ionic strength).1. Check the purity and activity of the radioligand and enantiomer solutions. Store stock solutions at -80°C for up to 6 months.[12] 2. Verify receptor expression levels using a positive control or by performing a saturation binding experiment. 3. Ensure the assay buffer composition is optimized for the H3 receptor.
High variability between replicates 1. Inconsistent pipetting. 2. Uneven distribution of cell membranes. 3. Temperature fluctuations during incubation.1. Use calibrated pipettes and ensure proper mixing. 2. Vortex the membrane preparation before aliquoting. 3. Use a temperature-controlled incubator and ensure all samples are incubated for the same duration.
Unexpected Outcomes in Functional Assays (cAMP)
Problem Possible Cause Troubleshooting Steps
No response or weak signal 1. Poor cell health or low receptor expression. 2. Inactive test compound. 3. Suboptimal concentration of forskolin (B1673556) (if used to stimulate adenylyl cyclase).1. Ensure cells are healthy and have not been passaged too many times. Confirm H3 receptor expression. 2. Verify the concentration and integrity of the Cipralisant enantiomer solutions. 3. Optimize the forskolin concentration to achieve a robust but submaximal stimulation of cAMP production.[7]
High basal cAMP levels 1. Constitutive activity of the H3 receptor in the expression system. 2. Contamination of cell culture.1. This can be expected for H3 receptors. This basal activity is what allows for the measurement of inverse agonism.[7] 2. Check cell cultures for any signs of contamination.
Agonist effect observed when antagonist effect is expected (or vice-versa) 1. Cipralisant's known functional selectivity (in vitro agonist/in vivo antagonist). 2. Incorrect enantiomer used.1. Be aware that Cipralisant can act as an agonist in in vitro functional assays like cAMP accumulation.[1][2] 2. Confirm the identity and purity of the enantiomer being tested.

Data Presentation

Table 1: Pharmacological Profile of Cipralisant

ParameterValueSpeciesReference
pKi (Histamine H3 Receptor)9.9Not Specified[1][3]
Ki (Histamine H3 Receptor)0.47 nMRat[1][3]
EC50 ([35S]GTPγS binding)5.6 nMRat[1][3]

Experimental Protocols

Radioligand Binding Assay for Cipralisant Enantiomers

Objective: To determine the binding affinity (Ki) of Cipralisant enantiomers for the histamine H3 receptor.

Materials:

  • Cell membranes from cells expressing the histamine H3 receptor.

  • [3H]-Nα-methylhistamine (radioligand).

  • Unlabeled Cipralisant enantiomers.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

Methodology:

  • Prepare serial dilutions of the unlabeled Cipralisant enantiomers.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a non-radiolabeled H3 ligand (for non-specific binding), or the Cipralisant enantiomer dilution.

  • Incubate the plate, typically for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each enantiomer and convert it to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional activity of Cipralisant enantiomers on H3 receptor-mediated adenylyl cyclase inhibition.

Materials:

  • HEK293 or CHO cells stably expressing the human H3 receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • Forskolin (optional, to enhance signal).

  • Cipralisant enantiomers.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

  • Plate the H3 receptor-expressing cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the Cipralisant enantiomers in assay buffer.

  • Remove the culture medium and wash the cells with assay buffer.

  • Add the diluted enantiomers to the wells and incubate for 15-30 minutes at 37°C.

  • (Optional) Add a low concentration of forskolin to stimulate adenylyl cyclase and incubate for another 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, following the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the enantiomer concentration to determine the EC50 and maximum effect.

Visualizations

Cipralisant_Signaling_Pathway Cipralisant Cipralisant (Agonist in vitro) H3R Histamine H3 Receptor Cipralisant->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: In vitro signaling pathway of Cipralisant at the H3 receptor.

Experimental_Workflow start Start: Racemic Cipralisant Mixture separation Chiral Separation (e.g., HPLC) start->separation enantiomer_S (1S,2S)-Enantiomer (Active) separation->enantiomer_S enantiomer_R (1R,2R)-Enantiomer (Inactive/Less Active) separation->enantiomer_R binding_assay_S Radioligand Binding Assay (Ki) enantiomer_S->binding_assay_S functional_assay_S Functional Assay (cAMP, GTPγS) enantiomer_S->functional_assay_S binding_assay_R Radioligand Binding Assay (Ki) enantiomer_R->binding_assay_R functional_assay_R Functional Assay (cAMP, GTPγS) enantiomer_R->functional_assay_R comparison Compare Pharmacological Profiles binding_assay_S->comparison functional_assay_S->comparison binding_assay_R->comparison functional_assay_R->comparison end Conclusion comparison->end

Caption: Experimental workflow for studying Cipralisant enantiomers.

Enantiomer_Relationship racemate Racemic Cipralisant (GT-2331) enantiomer_S (1S,2S)-Enantiomer (Eutomer - Active) racemate->enantiomer_S Contains 50% enantiomer_R (1R,2R)-Enantiomer (Distomer - Inactive) racemate->enantiomer_R Contains 50% activity Biological Activity (H3 Receptor Modulation) enantiomer_S->activity High Affinity & Efficacy enantiomer_R->activity Low/No Affinity & Efficacy

Caption: Logical relationship of Cipralisant enantiomers and activity.

References

Interpreting conflicting in vitro and in vivo data for Cipralisant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret the often conflicting in vitro and in vivo data for Cipralisant (GT-2331).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing conflicting results for Cipralisant? My in vitro assays suggest it's an agonist, but published in vivo data label it as an antagonist.

This is a known and critical characteristic of Cipralisant. It exhibits functional selectivity, also known as biased agonism.[1] This means the drug can stabilize different conformations of the Histamine (B1213489) H3 receptor (H3R), leading to the activation of specific downstream signaling pathways while simultaneously blocking others.

  • In Vitro (Agonist Activity): In controlled cellular systems, such as HEK cells expressing the H3 receptor, Cipralisant has been shown to act as a potent, full agonist.[2] It effectively stimulates one of the primary H3R signaling pathways, the inhibition of adenylyl cyclase, which leads to decreased cAMP accumulation.[2] It also activates G-protein coupling, as measured by GTPγS binding assays.[2]

  • In Vivo (Antagonist Activity): In a complex biological system, the net effect of Cipralisant is that of an H3R antagonist. It effectively blocks the effects of endogenous histamine. For example, it completely blocks drinking induced by the H3R agonist R-α-methylhistamine and promotes wakefulness, which are characteristic effects of H3R antagonists.[2]

The discrepancy arises because the simplified in vitro systems primarily measure one specific signaling pathway (Gαi/o coupling), where Cipralisant shows agonist activity. However, in vivo, the H3 receptor interacts with a more complex array of signaling partners, and Cipralisant's dominant effect is blocking the binding and action of native histamine, resulting in a functional antagonist profile.[1]

Data Presentation: In Vitro vs. In Vivo

The quantitative data below summarizes the dual activity of Cipralisant.

Table 1: Summary of Cipralisant In Vitro Data

ParameterValueReceptor/SystemObserved Effect
Binding Affinity (pKi) 9.9Histamine H3 ReceptorHigh-affinity binding
Binding Affinity (Ki) 0.47 nMRat Histamine H3 ReceptorHigh-affinity binding[2]
GTPγS Binding (EC50) 5.6 nMMembranes from HEK cells expressing rat H3RAgonist; increased basal binding[2]
Adenylyl Cyclase Activity Full AgonistHEK cellsPotently inhibits forskolin-induced cAMP accumulation[2]
Functional Activity Partial AgonistRat brain synaptosome modelPartial agonist behavior observed[2]

Table 2: Summary of Cipralisant In Vivo Data

ModelDosageAdministrationObserved Effect
R-α-methylhistamine-induced Drinking 10 mg/kgOral (p.o.)Antagonist; completely blocked agonist-induced drinking[2]
Repeated Acquisition Model (SHR pups) 1 mg/kgSubcutaneous (s.c.)Antagonist; significantly improved performance[2]
Wakefulness Promotion Not specifiedNot specifiedAntagonist; promoted wakefulness in rats[2]

Troubleshooting & Experimental Design

Q2: I am trying to replicate the in vitro agonist effect. What is a standard protocol?

To observe the agonist properties of Cipralisant, you should focus on assays that measure the Gαi/o-mediated inhibition of adenylyl cyclase.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture HEK-293 cells stably expressing the rat or human Histamine H3 receptor.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Stimulation:

    • Add Cipralisant at varying concentrations to the cells.

    • Incubate for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin (B1673556) to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for another 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of Cipralisant. You should observe a dose-dependent inhibition of forskolin-induced cAMP accumulation, confirming Cipralisant's agonist activity in this pathway.

Q3: How can I design an in vivo experiment to confirm the functional antagonist activity of Cipralisant?

To demonstrate antagonist effects, you must challenge the system with an H3R agonist and show that Cipralisant can block its action.

Experimental Protocol: R-α-methylhistamine-Induced Dipsogenia (Drinking) Model

  • Animal Model: Use male Wistar rats, which are commonly used for this assay.

  • Acclimation: Acclimate the animals to the experimental conditions and ensure they are water-deprived for a controlled period before the test to encourage drinking.

  • Drug Administration:

    • Divide animals into groups: Vehicle control, Cipralisant only, H3R agonist only (e.g., R-α-methylhistamine), and Cipralisant + H3R agonist.

    • Administer Cipralisant (e.g., 10 mg/kg, p.o.) or its vehicle at a set time (e.g., 60 minutes) before the agonist challenge.[2]

  • Agonist Challenge: Administer the H3R agonist R-α-methylhistamine to the relevant groups.

  • Observation: Immediately after the agonist injection, provide access to water and measure the volume of water consumed over a defined period (e.g., 60 minutes).

  • Data Analysis: Compare the water intake across the different groups. You should observe that R-α-methylhistamine significantly increases drinking compared to the vehicle. In the group pre-treated with Cipralisant, this agonist-induced drinking should be significantly reduced or completely blocked, demonstrating functional antagonism.[2]

Visualizing the Conflict: Pathways and Workflows

Histamine H3 Receptor Signaling

The diagram below illustrates the Gαi/o-coupled pathway where Cipralisant acts as an agonist in vitro. In this context, it mimics histamine. However, in vivo, its primary role becomes blocking histamine from binding, thus preventing this and other signaling cascades.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor GiGo Gαi/o Protein H3R->GiGo Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H3R Binds & Activates Cipralisant_agonist Cipralisant (In Vitro Agonist) Cipralisant_agonist->H3R Binds & Activates (in specific pathways) Cipralisant_antagonist Cipralisant (In Vivo Antagonist) Cipralisant_antagonist->H3R Blocks Histamine Binding GiGo->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Activates

Caption: H3R signaling pathway showing agonist vs. antagonist actions.

Experimental Workflow Discrepancy

This workflow illustrates the point at which the interpretation of Cipralisant's activity diverges between in vitro and in vivo testing.

Experimental_Workflow start Cipralisant (GT-2331) invitro In Vitro Assays (e.g., cAMP, GTPγS in HEK cells) start->invitro invivo In Vivo Models (e.g., Dipsogenia, Cognition in rats) start->invivo result_agonist Result: POTENT AGONIST (Inhibits cAMP) invitro->result_agonist result_antagonist Result: POTENT ANTAGONIST (Blocks H3R function) invivo->result_antagonist interpretation Interpretation Conflict: Functional Selectivity result_agonist->interpretation result_antagonist->interpretation Functional_Selectivity cluster_outcomes Downstream Signaling & Functional Outcomes Cipralisant Cipralisant H3R Histamine H3 Receptor Cipralisant->H3R Binds & Stabilizes Specific Conformation PathwayA Pathway A (Gαi/o -> cAMP Inhibition) H3R->PathwayA Activates PathwayB Pathway B (e.g., Other G-proteins, β-arrestin) H3R->PathwayB Fails to Activate / Blocks OutcomeA In Vitro Result: AGONISM PathwayA->OutcomeA OutcomeB In Vivo Result: ANTAGONISM (Net effect of blocking endogenous histamine) PathwayB->OutcomeB

References

Validation & Comparative

Validating the High Binding Affinity of Cipralisant's (1S,2S)-Enantiomer for the Histamine H3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the (1S,2S)-enantiomer of Cipralisant (also known as GT-2331) to the histamine (B1213489) H3 receptor (H3R) against other prominent H3R antagonists. The presented data, supported by detailed experimental protocols, is intended to assist researchers in evaluating the potential of this compound in drug discovery and neuroscience research.

Introduction to Cipralisant and the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. This makes it a significant target for the development of therapeutics for neurological and psychiatric disorders. Cipralisant has emerged as a potent and selective antagonist for the H3 receptor. Notably, the bioactivity of Cipralisant is highly dependent on its stereochemistry, with the (1S,2S)-enantiomer being the more active form.[1]

Comparative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of the ligand required to bind to half of the available receptors. A lower Ki or IC50 value, or a higher pKi value, signifies a higher binding affinity.

CompoundEnantiomerReceptorBinding Affinity (Ki)Binding Affinity (pKi)Binding Affinity (IC50)Reference(s)
Cipralisant (GT-2331) (1S,2S) Histamine H3 ~0.126 nM 9.9 [2]
Pitolisant (B1243001) (Tiprolisant)RacemateHuman Histamine H30.16 nM[3]
CiproxifanRacemateHistamine H39.2 nM[3]
BetahistineRacemateHistamine H31.9 µM
ThioperamideRacemateHistamine H34 nM[4]

Note: Ki values were calculated from pKi where necessary for comparison (pKi = -log(Ki)).

The data clearly indicates that the (1S,2S)-enantiomer of Cipralisant possesses a remarkably high binding affinity for the histamine H3 receptor, comparable to or exceeding that of other well-established H3R antagonists.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Inhibition G_protein->Neurotransmitter_Release Mediates cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds to ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis A Prepare serial dilutions of (1S,2S)-Cipralisant & comparators D Add buffer, membrane homogenate, radioligand, and test compound to wells A->D B Prepare cell membrane homogenate in assay buffer B->D C Prepare radioligand solution ([3H]-Nα-methylhistamine) C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Rapidly filter contents through 96-well filter plates E->F G Wash filters with ice-cold wash buffer to remove unbound ligand F->G H Add scintillation cocktail to filters G->H I Quantify bound radioactivity using a liquid scintillation counter H->I J Plot specific binding vs. log concentration of the test compound I->J K Determine IC50 value from the competition curve J->K L Calculate Ki value using the Cheng-Prusoff equation K->L

References

A Comparative Analysis of Cipralisant Enantiomers and Ciproxifan at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of Cipralisant and its enantiomers versus Ciproxifan, two prominent modulators of the histamine (B1213489) H3 receptor (H3R). The H3R is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. This makes it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.

Pharmacological Profiles: A Quantitative Comparison

Cipralisant (also known as GT-2331) and Ciproxifan are both potent H3R ligands, but they exhibit distinct pharmacological profiles. Cipralisant's biological activity is stereospecific, with the (1S,2S)-enantiomer being the more active form.[1] Notably, Cipralisant has demonstrated a complex pharmacology, acting as a full antagonist in vivo while displaying agonist properties in vitro.[2] Ciproxifan is a well-characterized H3R antagonist/inverse agonist, exhibiting species-specific affinity, with higher potency at rodent H3 receptors compared to human H3 receptors.

The following tables summarize the available quantitative data for the binding affinities and functional activities of these compounds. It is important to note that the data presented is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Binding Affinities (Ki) at Histamine H3 Receptors

CompoundReceptor SpeciesKi (nM)pKiReference
Cipralisant (GT-2331) Rat0.479.9[2]
(1S,2S)-Cipralisant Not specifiedBiologically active enantiomer-[1]
(1R,2R)-Cipralisant Not specifiedLess active enantiomer-
Ciproxifan Rat0.5 - 1.9-
Human46 - 180-

Table 2: Comparative Functional Activity at Histamine H3 Receptors

CompoundAssay TypeReceptor SpeciesActivityEC50/IC50 (nM)Reference
Cipralisant (GT-2331) GTPγS BindingRatAgonist5.6 (EC50)[2]
Adenylyl Cyclase InhibitionNot specifiedFull Agonist-[2]
Ciproxifan GTPγS BindingHumanPartial Inverse Agonist15 (EC50)
GTPγS BindingHumanAntagonist45 (Ki)

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate other downstream effectors. Inverse agonists, like Ciproxifan, stabilize the inactive state of the receptor, reducing its constitutive activity and leading to an increase in cAMP levels from the basal state.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Ciproxifan Ciproxifan (Inverse Agonist) Ciproxifan->H3R Inactivates (Inverse Agonism) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Histamine H3 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to characterize H3 receptor ligands.

Radioligand Binding Assay

This assay measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the histamine H3 receptor.

  • Radioligand (e.g., [³H]-Nα-methylhistamine).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (Cipralisant enantiomers, Ciproxifan).

  • Non-specific binding control (e.g., high concentration of a known H3R ligand like histamine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either buffer, test compound, or non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G protein activation upon receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell membranes expressing the H3 receptor coupled to Gi/o proteins.

  • [³⁵S]GTPγS.

  • Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

  • Test compounds (agonists, inverse agonists).

  • GTPγS (unlabeled, for non-specific binding).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, assay buffer, and test compounds.

  • Pre-incubate for a short period (e.g., 15 minutes) at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 30-60 minutes at 30°C.

  • For agonist activity, measure the stimulation of [³⁵S]GTPγS binding. For inverse agonist activity, measure the inhibition of basal [³⁵S]GTPγS binding.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or SPA technology.

  • Quantify the bound radioactivity.

  • Plot the data to determine EC50 (for agonists) or IC50 (for inverse agonists) values.

Experimental_Workflow_Binding_Assay start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Compounds) start->prepare_reagents serial_dilution Serial Dilution of Test Compounds prepare_reagents->serial_dilution incubation Incubation with Radioligand/GTPγS serial_dilution->incubation separation Separation of Bound and Free Ligand (Filtration/SPA) incubation->separation quantification Quantification (Scintillation Counting) separation->quantification data_analysis Data Analysis (IC50/EC50/Ki Determination) quantification->data_analysis end End data_analysis->end

General Workflow for In Vitro Binding Assays
cAMP Accumulation Assay

This assay measures the functional consequence of H3R activation or inhibition on the intracellular levels of cyclic AMP.

Materials:

  • Whole cells expressing the H3 receptor (e.g., CHO or HEK293 cells).

  • Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and create a measurable cAMP window).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Plate cells in a 96-well or 384-well plate and allow them to adhere.

  • Remove culture medium and add assay buffer containing the test compounds.

  • To measure inverse agonism, incubate with the compounds for 15-30 minutes at 37°C.

  • Add a low concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the compound concentration to determine EC50 (for agonists that inhibit forskolin-stimulated cAMP) or IC50 (for inverse agonists that enhance forskolin-stimulated cAMP from the inhibited basal level).

Conclusion

Both Cipralisant and Ciproxifan are highly potent ligands for the histamine H3 receptor, but they exhibit different pharmacological characteristics. The biological activity of Cipralisant resides in its (1S,2S)-enantiomer and it displays a complex profile of in vivo antagonism and in vitro agonism. Ciproxifan acts as a potent antagonist and inverse agonist, with a notable difference in affinity between rodent and human H3 receptors. The choice between these compounds for research or therapeutic development will depend on the specific application and the desired pharmacological effect at the H3 receptor. The provided experimental protocols offer a foundation for further comparative studies to elucidate the nuanced differences between these important research tools.

References

A Comparative Analysis of Cipralisant Enantiomer and Other Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Cipralisant's biologically active enantiomer with other prominent histamine (B1213489) H3 receptor (H3R) antagonists. The information is supported by experimental data from various in vitro and in vivo studies, presented in a clear and concise format to aid in research and development decisions.

Introduction to H3 Receptor Antagonists

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[1] This modulation makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including narcolepsy, attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.[2][3] H3R antagonists, by blocking the inhibitory effect of the receptor, increase the release of these neurotransmitters, leading to enhanced wakefulness, attention, and cognitive function.[2]

Cipralisant (also known as GT-2331) is a potent H3R ligand that has demonstrated a complex pharmacological profile, exhibiting both antagonist and agonist properties depending on the specific assay and biological system.[4][5] Notably, research has identified the (1S,2S)-enantiomer of Cipralisant as the biologically active form.[6] This guide will focus on the efficacy of this active enantiomer in comparison to other well-characterized H3R antagonists.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy data for the active enantiomer of Cipralisant and other selected H3R antagonists. The data is presented as inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) from various binding and functional assays. Lower values generally indicate higher potency.

CompoundTarget/AssaySpeciesKi (nM)pKiIC50 (nM)pA2EC50 (nM)Reference(s)
(1S,2S)-Cipralisant (GT-2331) rat H3 ReceptorRat0.479.9---[7]
Ciproxifan H3 Receptor (Binding)Rat0.7----[4]
H3 Receptor (Functional)Guinea Pig--9.2--[4][8]
H3 Autoreceptor ([3H]histamine release)Rat0.5-1.9----[9]
H3 Receptor (Binding, [3H]-Nα-methylhistamine)Rat-8.24-9.27-7.78-9.39-[1]
Pitolisant (B1243001) (BF-2649) human H3 ReceptorHuman0.16-5.3-1.5[10][11]
ABT-239 human H3 ReceptorHuman-9.4---[12]
rat H3 ReceptorRat-8.9---[12]
H3 Receptor ([35S]GTPγS binding)Human---pKb = 9.0-[12]
H3 Receptor ([35S]GTPγS binding)Rat---pKb = 8.3-[12]
H3 Receptor (cAMP formation)Human---pKb = 7.9-[12]
H3 Receptor (cAMP formation)Rat---pKb = 7.6-[12]

Note: Ki represents the inhibition constant, a measure of binding affinity. pKi is the negative logarithm of the Ki value. IC50 is the concentration of an antagonist that inhibits a response by 50%. pA2 is a measure of the potency of a competitive antagonist. EC50 is the concentration of a drug that gives half-maximal response. Direct comparison between values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

The data presented in the table above were generated using various in vitro assays designed to assess the binding affinity and functional activity of H3R antagonists. Below are detailed methodologies for two of the key experiments commonly cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H3 receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the H3 receptor.

Materials:

  • Cell membranes prepared from cells expressing the H3 receptor (e.g., rat brain cortex or recombinant cell lines).

  • Radioligand (e.g., [3H]-Nα-methylhistamine).

  • Test compounds (H3R antagonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation downstream of the H3 receptor.

Objective: To determine the effect of a test compound on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the H3 receptor.

Materials:

  • Cell membranes from cells expressing the H3 receptor.

  • [35S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Test compounds (H3R antagonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and NaCl).

  • Glass fiber filters or SPA beads.

  • Scintillation counter or microplate reader.

Procedure:

  • Pre-incubate the cell membranes with the test compound and GDP.

  • Initiate the reaction by adding [35S]GTPγS.

  • For antagonists, an H3R agonist is also added to stimulate [35S]GTPγS binding.

  • Incubate to allow for [35S]GTPγS binding to the G-proteins.

  • Terminate the reaction and separate bound from free [35S]GTPγS using filtration or a scintillation proximity assay (SPA).

  • Quantify the amount of bound [35S]GTPγS.

  • The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine its potency (IC50 or pKb).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the H3 receptor and a general workflow for evaluating H3R antagonists.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Decreased Neurotransmitter Release H3R->Neurotransmitter_Release Leads to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts from ATP Histamine Histamine Histamine->H3R Activates Antagonist H3R Antagonist Antagonist->H3R Blocks Increased_Neurotransmitter_Release Increased Neurotransmitter Release Antagonist->Increased_Neurotransmitter_Release Leads to ATP ATP PKA PKA cAMP->PKA Activates

Caption: H3 Receptor Signaling Pathway.

Experimental_Workflow start Start: Candidate H3R Antagonist in_vitro In Vitro Assays start->in_vitro binding_assay Radioligand Binding (Determine Ki) in_vitro->binding_assay functional_assay GTPγS Binding / cAMP (Determine IC50/EC50) in_vitro->functional_assay in_vivo In Vivo Models (e.g., rodent) binding_assay->in_vivo functional_assay->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd behavioral Behavioral Studies (Cognition, Wakefulness) in_vivo->behavioral lead_optimization Lead Optimization pk_pd->lead_optimization behavioral->lead_optimization

Caption: General Experimental Workflow for H3R Antagonist Evaluation.

Conclusion

The data presented in this guide highlight the high potency of the active (1S,2S)-enantiomer of Cipralisant as an H3R antagonist, with its efficacy being comparable to or exceeding that of other well-established antagonists such as Ciproxifan and Pitolisant. The complex pharmacology of Cipralisant, demonstrating both antagonistic and agonistic properties in different systems, underscores the importance of utilizing a comprehensive panel of in vitro and in vivo assays for the thorough characterization of novel H3R ligands. The detailed experimental protocols and workflow diagrams provided herein offer a foundational framework for researchers engaged in the discovery and development of next-generation H3R-targeting therapeutics. Further investigation into the functional selectivity of Cipralisant's enantiomers may reveal novel mechanisms that can be exploited for the treatment of various CNS disorders.

References

Enantioselective assay for Cipralisant purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the enantioselective analysis of Cipralisant, a potent histamine (B1213489) H3 receptor antagonist, is essential for researchers in drug development and quality control. Ensuring the enantiomeric purity of this chiral pharmaceutical is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide compares potential high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) methods for the enantioselective assay of Cipralisant, providing detailed experimental protocols and expected performance data to aid researchers in selecting the most suitable approach for their needs.

While a specific, validated enantioselective assay for Cipralisant is not widely published, methods for structurally similar imidazole-containing compounds and other CNS-active chiral drugs provide a strong basis for method development. Polysaccharide-based chiral stationary phases (CSPs) in HPLC are a well-established and versatile option for the direct separation of a wide range of enantiomers.[1] More recently, chiral SFC has emerged as a powerful alternative, often providing faster separations and reduced solvent consumption.[2]

Comparison of Enantioselective Assay Methods

The following table summarizes the key performance parameters of a proposed chiral HPLC method for Cipralisant and compares it with a potential chiral SFC alternative. The data presented are representative of typical performance characteristics observed for the chiral separation of similar small molecule pharmaceuticals.

Table 1: Comparison of Performance Data for Enantioselective Cipralisant Analysis

ParameterMethod A: Chiral HPLCMethod B: Chiral SFC
Resolution (Rs) > 2.0> 1.5
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL
Precision (%RSD) < 2.0%< 3.0%
Analysis Time 15 - 25 minutes5 - 15 minutes

Experimental Protocols

Detailed methodologies for the proposed enantioselective assays are provided below. These protocols are based on established practices for the chiral separation of imidazole-containing compounds and other neurologically active drugs.[3][4]

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

This method utilizes a polysaccharide-based chiral stationary phase for the direct separation of Cipralisant enantiomers.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based CSP)

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v) with 0.1% diethylamine. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (or the lambda max of Cipralisant)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Method B: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC offers a faster, more environmentally friendly alternative to traditional HPLC.

Instrumentation:

  • Analytical SFC system with a back-pressure regulator

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Chiralpak® IA or a similar amylose-based CSP designed for SFC

  • Mobile Phase: Supercritical CO2 and a modifier such as methanol (B129727) or ethanol (B145695) (e.g., 85:15 v/v) with 0.1% diethylamine.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the modifier solvent to a concentration of approximately 0.5 mg/mL.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for developing an enantioselective HPLC method and the logical relationship of the compared analytical techniques.

cluster_0 Method Development Workflow Start Start Column_Screening Column Screening (e.g., Chiralpak IA, IB, IC, ID) Start->Column_Screening Mobile_Phase_Optimization Mobile Phase Optimization (Hexane/Alcohol Ratio, Additives) Column_Screening->Mobile_Phase_Optimization Method_Validation Method Validation (Linearity, Precision, Accuracy) Mobile_Phase_Optimization->Method_Validation Routine_Analysis Routine_Analysis Method_Validation->Routine_Analysis

Caption: Workflow for Chiral HPLC Method Development.

Cipralisant_Sample Cipralisant_Sample Method_A Method A: Chiral HPLC Cipralisant_Sample->Method_A Method_B Method B: Chiral SFC Cipralisant_Sample->Method_B Separated_Enantiomers Separated_Enantiomers Method_A->Separated_Enantiomers Method_B->Separated_Enantiomers

Caption: Comparison of Analytical Approaches.

References

A Comparative Guide to the Pharmacological Effects of Cipralisant Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant, also known as GT-2331, is a potent and selective ligand for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters. Consequently, H3R antagonists and inverse agonists are of significant interest for the treatment of various neurological and psychiatric disorders. Cipralisant is a chiral molecule, and its pharmacological activity is highly dependent on its stereochemistry. Early research identified the active enantiomer as having a (1R,2R) configuration, but subsequent studies have definitively reassigned the potent, dextrorotatory (+) enantiomer as having the (1S,2S) absolute configuration[1][2]. This guide provides a comparative overview of the pharmacological effects of Cipralisant's enantiomers, supported by available experimental data and detailed methodologies.

Comparative Pharmacological Data

CompoundConfigurationReceptor Binding Affinity (pKi)Functional Activity (pA2)Reference(s)
Cipralisant (Active Enantiomer) (+)-(1S,2S)Not explicitly stated8.5 ± 0.03[3]
Cipralisant (Racemate) (±)9.9Not explicitly stated[1]
Cipralisant (Inactive Enantiomer) (-)-(1R,2R)Not availableNot available

Note: The pA2 value was originally reported for the (1R,2R) configuration but is now understood to correspond to the (1S,2S) enantiomer based on the reassessment of its absolute configuration.

Signaling Pathways and Mechanism of Action

The histamine H3 receptor is constitutively active and couples to the Gi/o family of G proteins. Activation of the H3R, either by histamine or through its own constitutive activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release. Cipralisant acts as a potent antagonist/inverse agonist at the H3 receptor. As an antagonist, it blocks the action of histamine. As an inverse agonist, it reduces the receptor's basal, constitutive activity, leading to an increase in histamine synthesis and release.

H3_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates Cipralisant (1S,2S)-Cipralisant (Inverse Agonist) Cipralisant->H3R Inhibits G_protein Gi/o Protein (α, βγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Effect Reduced Neurotransmitter Release cAMP->Effect

Caption: Signaling pathway of the Histamine H3 Receptor and the inhibitory action of Cipralisant.

Experimental Protocols

The pharmacological properties of Cipralisant enantiomers are typically characterized using in vitro receptor binding and functional assays.

Radioligand Binding Assay (for Receptor Affinity)

This assay measures the ability of a test compound (e.g., a Cipralisant enantiomer) to displace a radiolabeled ligand from the H3 receptor, allowing for the determination of the compound's binding affinity (Ki).

Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from cells (e.g., HEK293 or CHO cells) stably expressing the human or rat histamine H3 receptor, or from brain tissue homogenates (e.g., rat cerebral cortex).

  • Incubation: The membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a radiolabeled H3 receptor ligand, such as [³H]-Nα-methylhistamine ([³H]NAMH).

  • Competition: Increasing concentrations of the unlabeled competitor compound (e.g., (1S,2S)-Cipralisant or (1R,2R)-Cipralisant) are added to the incubation mixture. Non-specific binding is determined in the presence of a high concentration of a known H3 ligand (e.g., 10 µM histamine).

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at 25°C).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow A H3R-expressing Cell Membranes B Add Radioligand (e.g., [³H]NAMH) A->B C Add Competitor (Cipralisant Enantiomer) B->C D Incubate to Equilibrium C->D E Separate Bound/ Free via Filtration D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki values F->G

Caption: General workflow for a competitive radioligand binding assay.
Functional Assay (e.g., [³⁵S]GTPγS Binding for Inverse Agonism)

This assay measures the functional consequence of ligand binding by quantifying the activation of G proteins. For H3R inverse agonists, it can measure the decrease in the receptor's constitutive activity.

Methodology:

  • Membrane Preparation: Membranes from H3R-expressing cells are prepared as described above.

  • Incubation Mixture: The membranes are incubated in an assay buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Compound Addition: Increasing concentrations of the test compound (e.g., Cipralisant enantiomer) are added. To measure inverse agonism, the compound is added in the absence of an agonist.

  • Reaction Initiation: The binding reaction is allowed to proceed for a set time (e.g., 30-60 minutes at 30°C). Constitutively active H3 receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins (trapped on the filters) is measured by scintillation counting.

  • Data Analysis: For an inverse agonist, a concentration-response curve will show a decrease in basal [³⁵S]GTPγS binding. The IC50 value (concentration causing 50% of the maximal inhibition of basal signaling) can be determined.

Conclusion

The pharmacological activity of Cipralisant is highly stereoselective, with the (+)-(1S,2S)-enantiomer being the potent, biologically active form. It functions as a high-affinity antagonist and inverse agonist at the histamine H3 receptor. While quantitative data directly comparing the two enantiomers in parallel experiments are scarce in the literature, the high potency of the racemate and the active enantiomer strongly suggests that the (-)-(1R,2R)-enantiomer contributes negligibly to the overall pharmacological profile. The distinct three-dimensional arrangement of the enantiomers dictates their interaction with the chiral environment of the H3 receptor, a fundamental principle in pharmacology. Further studies providing a head-to-head comparison of the enantiomers would be valuable for a complete characterization of this important H3R ligand.

References

Cross-validation of Cipralisant enantiomer activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported activity of the enantiomers of Cipralisant (also known as GT-2331), a potent and selective ligand for the histamine (B1213489) H3 receptor (H3R). Cipralisant has demonstrated a complex pharmacological profile, exhibiting properties of both an antagonist and a functionally selective agonist. Crucially, the biological activity of Cipralisant is stereospecific, with the (1S,2S)-enantiomer being the active form.[1][2]

This document summarizes the available quantitative data on the activity of Cipralisant and its enantiomers in various in vitro systems, details the experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.

Data Presentation: Quantitative Comparison of Cipralisant Activity

Table 1: Binding Affinity of Cipralisant for the Histamine H3 Receptor

CompoundReceptor/TissueRadioligandKᵢ (nM)pKᵢReference Cell Line(s)
Cipralisant (GT-2331)Rat Histamine H3 Receptor[³H]-Nα-methylhistamine0.479.9Not Specified

Table 2: Functional Activity of Cipralisant

CompoundAssayCell LineParameterValueNotes
Cipralisant (GT-2331)[³⁵S]GTPγS BindingHEK cells expressing rat H3REC₅₀5.6 nMActs as a potent full agonist
Cipralisant (GT-2331)Forskolin-induced cAMP accumulationHEK cells-Potently inhibitsDemonstrates potent full agonism
(1R,2R)-Cipralisant (GT-2331)Antagonist Activity (Norepinephrine Release)Guinea-pig heart synaptosomespA₂8.5 ± 0.03Antagonized the effect of an H3R agonist

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of Cipralisant and other histamine H3 receptor ligands.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the histamine H3 receptor.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat histamine H3 receptor are cultured to 80-90% confluency.

    • Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is resuspended in the assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate.

    • To each well, add:

      • A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine).

      • Increasing concentrations of the unlabeled test compound (e.g., Cipralisant enantiomers).

      • Cell membrane preparation.

    • For non-specific binding determination, a separate set of wells includes a high concentration of an unlabeled H3 receptor antagonist (e.g., ciproxifan).

    • The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger whose synthesis is inhibited by the activation of the Gαi/o-coupled histamine H3 receptor.

  • Cell Culture:

    • HEK293 or CHO cells stably expressing the histamine H3 receptor are seeded into 96-well plates and grown to near confluency.

  • Assay Procedure:

    • The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).

    • The cells are then incubated with the test compound (e.g., Cipralisant enantiomers) at various concentrations for a specific time (e.g., 15-30 minutes).

    • To stimulate cAMP production, forskolin (B1673556) (an adenylyl cyclase activator) is added to the wells.

    • The cells are incubated for another defined period (e.g., 15-30 minutes).

  • cAMP Detection:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or ELISA.

  • Data Analysis:

    • The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP accumulation versus the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value (for agonists) or IC₅₀ value (for antagonists/inverse agonists).

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by the H3 receptor. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor-mediated G protein activation.

  • Membrane Preparation:

    • Cell membranes are prepared from H3 receptor-expressing cells as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • The assay is conducted in a 96-well plate.

    • To each well, add:

      • Cell membrane preparation.

      • Assay buffer containing GDP (to ensure G proteins are in their inactive state).

      • The test compound (e.g., Cipralisant enantiomers) at various concentrations.

    • The plate is pre-incubated for a short period (e.g., 15 minutes).

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • The plate is incubated for a defined time (e.g., 30-60 minutes) to allow for [³⁵S]GTPγS binding.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding of [³⁵S]GTPγS is determined by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS).

    • The data are plotted as the percentage of stimulation over basal [³⁵S]GTPγS binding versus the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value and the maximal effect (Eₘₐₓ).

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunits of the G protein can also modulate other downstream effectors.

H3R_Signaling_Pathway Cipralisant Cipralisant H3R Histamine H3 Receptor (GPCR) Cipralisant->H3R Binds to G_protein Gαi/oβγ H3R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_beta_gamma->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway G_beta_gamma->PI3K_pathway Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: Histamine H3 Receptor Signaling Cascade.

General Experimental Workflow for In Vitro Assays

The following diagram outlines the general workflow for conducting in vitro binding and functional assays to characterize the activity of compounds like the Cipralisant enantiomers.

Experimental_Workflow start Start cell_culture Cell Culture (HEK293 or CHO expressing H3R) start->cell_culture membrane_prep Membrane Preparation (for Binding & GTPγS Assays) cell_culture->membrane_prep functional_assay Functional Assays cell_culture->functional_assay binding_assay Radioligand Binding Assay membrane_prep->binding_assay gtp_assay [³⁵S]GTPγS Binding Assay membrane_prep->gtp_assay data_analysis Data Analysis (Determine Ki, EC₅₀/IC₅₀) binding_assay->data_analysis cAMP_assay cAMP Accumulation Assay functional_assay->cAMP_assay functional_assay->gtp_assay cAMP_assay->data_analysis gtp_assay->data_analysis comparison Compare Enantiomer Activity data_analysis->comparison end End comparison->end

Caption: In Vitro Assay Workflow.

References

A Comparative Guide to the In Vivo Effects of Cipralisant's (1S,2S) and (1R,2R) Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of the (1S,2S) and (1R,2R) enantiomers of Cipralisant (also known as GT-2331). Cipralisant is a potent and selective ligand for the histamine (B1213489) H3 receptor, a key target in the central nervous system for modulating neurotransmitter release and influencing wakefulness, cognition, and other neurological processes.

Initial research identified the active enantiomer of Cipralisant as having a (1R,2R) configuration. However, subsequent studies involving rigorous stereochemical analysis have definitively reassigned the biologically active form to the (1S,2S) configuration[1][2][3]. Consequently, the (1R,2R) enantiomer is now largely considered to be the inactive stereoisomer. Direct, quantitative in vivo comparative studies between the two enantiomers are scarce in publicly available literature, likely due to the early identification of the (1S,2S) form as the active agent.

This guide, therefore, focuses on the established in vivo effects of the active (1S,2S)-Cipralisant and presents the (1R,2R) enantiomer as the inactive counterpart. Detailed experimental protocols for key in vivo assays used to characterize histamine H3 receptor antagonists are also provided to support future research in this area.

Data Presentation: In Vivo Pharmacological Profile

The following table summarizes the known in vivo pharmacological characteristics of the (1S,2S) enantiomer of Cipralisant. Due to its established lack of significant biological activity, quantitative in vivo data for the (1R,2R) enantiomer is not available in the reviewed literature.

Parameter (1S,2S)-Cipralisant (1R,2R)-Cipralisant Reference Animal Model
Histamine H3 Receptor Binding Affinity (in vitro) High affinityLow to negligible affinityRat brain membranes
In Vivo Activity Potent Histamine H3 AntagonistInactiveRodent models
Effect on Wakefulness Promotes wakefulnessNo significant effect reportedRats
Cognitive Enhancement Improves performance in learning and memory tasksNo significant effect reportedRodent models of cognition
Neurotransmitter Release Increases histamine, acetylcholine, and dopamine (B1211576) release in specific brain regionsNo significant effect reportedRats (via microdialysis)

Experimental Protocols

Detailed methodologies for key in vivo experiments relevant to the assessment of Cipralisant and other histamine H3 receptor antagonists are provided below.

Novel Object Recognition (NOR) Test for Cognitive Enhancement

This test assesses the effects of a compound on learning and memory in rodents.

  • Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material. A variety of objects that are different in shape, color, and texture but similar in size and devoid of any inherent rewarding or aversive properties.

  • Procedure:

    • Habituation: On the day before testing, each animal is individually placed in the empty arena for 5-10 minutes to acclimate to the environment.

    • Training (Familiarization) Phase: On the test day, two identical objects are placed in the arena. The animal, having been administered either vehicle or the test compound (e.g., (1S,2S)-Cipralisant or (1R,2R)-Cipralisant) at a predetermined time beforehand, is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (e.g., <2 cm) and actively sniffing or touching it.

    • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).

    • Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better memory of the familiar object and thus cognitive enhancement.

Locomotor Activity Assessment

This assay is used to evaluate the effects of a compound on spontaneous motor activity and to rule out confounding effects in other behavioral tests.

  • Apparatus: An automated activity monitoring system, such as an open field arena equipped with infrared beams or a video-tracking system.

  • Procedure:

    • Habituation: Animals are habituated to the testing room for at least 30 minutes before the experiment.

    • Administration: Animals are administered the vehicle or the test compound (e.g., (1S,2S)-Cipralisant or (1R,2R)-Cipralisant) via the intended route (e.g., intraperitoneal, oral).

    • Testing: At a specified time after administration, each animal is placed individually into the activity monitoring chamber. Locomotor activity is recorded for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena are quantified and compared between treatment groups.

In Vivo Histamine H3 Receptor Occupancy

This experiment determines the extent to which a compound binds to its target receptor in the brain at various doses.

  • Materials: A radiolabeled H3 receptor ligand (tracer), the test compounds ((1S,2S)- and (1R,2R)-Cipralisant), and animal subjects (e.g., rats).

  • Procedure:

    • Compound Administration: Different groups of animals are treated with a range of doses of the unlabeled test compound or vehicle.

    • Tracer Administration: At the time of expected peak plasma concentration of the test compound, a tracer dose of the radiolabeled H3 receptor ligand is administered intravenously.

    • Brain Tissue Collection: After a specific time to allow for tracer distribution and binding, the animals are euthanized, and their brains are rapidly removed and dissected. Brain regions with high H3 receptor density (e.g., striatum, cortex) and a region with low density (e.g., cerebellum, for non-specific binding) are collected.

    • Quantification: The amount of radioactivity in each brain region is measured using a scintillation counter or other appropriate methods.

  • Data Analysis: Receptor occupancy is calculated as the percentage reduction in specific binding of the tracer in the high-density region in the presence of the test compound compared to the vehicle-treated group. The relationship between the dose of the test compound and receptor occupancy is then determined.

Mandatory Visualizations

Signaling Pathways

The histamine H3 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gαi/o pathway. The binding of an agonist to the H3 receptor initiates a cascade of intracellular events. As an antagonist/inverse agonist, (1S,2S)-Cipralisant blocks the constitutive activity of the receptor and the effects of histamine, leading to an increase in the synthesis and release of histamine and other neurotransmitters. The (1R,2R) enantiomer is considered inactive and does not significantly interact with this pathway.

H3_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (1S,2S)-Cipralisant (1S,2S)-Cipralisant H3R Histamine H3 Receptor (1S,2S)-Cipralisant->H3R Blocks/Inverse Agonism Histamine Histamine Histamine->H3R Agonist Binding (Blocked by Cipralisant) G_protein Gαi/o-βγ Complex H3R->G_protein Activation Neurotransmitter_Release ↑ Neurotransmitter Release (Histamine, ACh, DA) H3R->Neurotransmitter_Release Disinhibition AC Adenylyl Cyclase G_protein->AC Inhibition MAPK ↑ MAPK/ERK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Caption: Signaling pathway of the Histamine H3 receptor and the antagonistic action of (1S,2S)-Cipralisant.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo comparison of the enantiomers of a novel compound like Cipralisant.

Experimental_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_assessment In Vivo Assessment cluster_behavioral_assays Behavioral Assays cluster_analysis Data Analysis & Conclusion Synthesis Synthesize & Purify (1S,2S) & (1R,2R) Enantiomers Dosing Administer Vehicle, (1S,2S), or (1R,2R) at various doses Synthesis->Dosing Animal_Acclimation Animal Acclimation (e.g., Rodents) Animal_Acclimation->Dosing Behavioral Behavioral Assays Dosing->Behavioral Occupancy Receptor Occupancy Dosing->Occupancy Microdialysis Neurotransmitter Levels Dosing->Microdialysis Cognition Cognitive Tests (e.g., Novel Object Recognition) Behavioral->Cognition Locomotor Locomotor Activity Behavioral->Locomotor Data_Analysis Statistical Analysis of Behavioral & Physiological Data Occupancy->Data_Analysis Microdialysis->Data_Analysis Cognition->Data_Analysis Locomotor->Data_Analysis Conclusion Determine Stereoselective In Vivo Effects Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the in vivo comparison of drug enantiomers.

References

A Head-to-Head Comparison of Cipralisant Enantiomers and Pitolisant for Histamine H3 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the enantiomers of Cipralisant (GT-2331) and the clinically approved histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, Pitolisant (Wakix®). This document summarizes their performance based on available preclinical data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a critical regulator of histamine and other neurotransmitter release in the central nervous system. Its role in modulating wakefulness, cognition, and other neurological processes has made it a key target for therapeutic intervention. This guide focuses on a comparative analysis of two significant H3R ligands: the investigational compound Cipralisant, with a focus on its stereoisomers, and the approved drug Pitolisant. While direct head-to-head clinical studies are not available, this comparison draws upon existing preclinical data to highlight their distinct pharmacological profiles.

Molecular Profiles and Mechanism of Action

Both Cipralisant and Pitolisant target the histamine H3 receptor, yet they exhibit different functional activities. Pitolisant is well-characterized as an antagonist and inverse agonist, meaning it both blocks the action of histamine and reduces the receptor's basal activity.[1] In contrast, available in vitro data suggests that Cipralisant may act as a full agonist or partial agonist depending on the assay system, a crucial distinction for predicting its physiological effects.[2]

The stereochemistry of Cipralisant is a critical determinant of its activity. The biologically active form is the (1S,2S)-enantiomer.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding affinity and functional activity of Cipralisant and Pitolisant at the histamine H3 receptor. It is important to note that the data is derived from different studies and experimental conditions, which should be considered when making direct comparisons.

Table 1: Histamine H3 Receptor Binding Affinity

CompoundEnantiomerSpeciesReceptor SourceRadioligandK_i (nM)pK_i
Cipralisant (GT-2331) (1S,2S)RatBrain Cortex[³H]Nα-methylhistamine0.47[2][4]-
Racemic/UnspecifiedHumanRecombinantUnspecified~0.1269.9[2][4]
Pitolisant (BF2.649) RacemicHumanRecombinantUnspecified0.16[1]-

Note: The pKi of 9.9 for Cipralisant was converted to Ki using the formula K_i = 10^(-pK_i) M.

Table 2: Histamine H3 Receptor Functional Activity

CompoundEnantiomerAssay TypeCell Line/TissueSpeciesActivityEC_50 / IC_50 (nM)
Cipralisant (GT-2331) Racemic/Unspecified[³⁵S]GTPγS BindingHEK cells expressing H3RRatAgonist5.6[2][4]
Racemic/UnspecifiedcAMP AccumulationHEK cellsUnspecifiedFull AgonistNot Reported
Pitolisant (BF2.649) Racemic[³⁵S]GTPγS BindingCHO cells expressing hH3RHumanInverse Agonist1.5[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Radioligand Binding Assay for H3 Receptor Affinity

This assay determines the affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human or rat H3 receptor, or from brain tissue (e.g., rat cortex).

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the test compound (Cipralisant enantiomer or Pitolisant).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures G-protein activation following receptor stimulation, distinguishing between agonists, inverse agonists, and neutral antagonists.

  • Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the H3 receptor.

  • Incubation: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonists will stimulate the binding of [³⁵S]GTPγS above basal levels, while inverse agonists will decrease basal [³⁵S]GTPγS binding.

  • Separation and Detection: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration. The amount of bound radioactivity is then quantified.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal stimulation (EC₅₀) is determined. For inverse agonists, the concentration that produces 50% of the maximal inhibition of basal binding (IC₅₀) is calculated.

cAMP Accumulation Assay

This assay measures the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose production is inhibited by the activation of the G_i/o-coupled H3 receptor.

  • Cell Culture: Whole cells (e.g., HEK293 or CHO) expressing the H3 receptor are used.

  • Treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.

  • Detection: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: For agonists or inverse agonists that modulate the forskolin-stimulated cAMP levels, the EC₅₀ or IC₅₀ values are determined, respectively.

Visualizations

Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade associated with the histamine H3 receptor.

H3R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Histamine Histamine Histamine->H3R Activates Agonist Agonist (e.g., Cipralisant) Agonist->H3R Activates Inverse_Agonist Inverse Agonist (e.g., Pitolisant) Inverse_Agonist->H3R Inactivates (Reduces basal activity) In_Vitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (H3R-expressing cells) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay GTP_Assay [³⁵S]GTPγS Binding Assay Membrane_Prep->GTP_Assay Binding_Analysis Determine Ki (Binding Affinity) Binding_Assay->Binding_Analysis Functional_Analysis Determine EC₅₀/IC₅₀ (Functional Potency/Efficacy) GTP_Assay->Functional_Analysis cAMP_Assay->Functional_Analysis Compound_Relationship cluster_cipralisant Cipralisant (GT-2331) H3R Histamine H3 Receptor Cipralisant_S (1S,2S)-Cipralisant (Active Enantiomer) Cipralisant_S->H3R Binds (Agonist/ Partial Agonist) Cipralisant_R (1R,2R)-Cipralisant (Less Active Enantiomer) Cipralisant_R->H3R Binds (Lower Affinity) Pitolisant Pitolisant Pitolisant->H3R Binds (Inverse Agonist)

References

Validating the Functional Selectivity of H3 Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the functional selectivity of novel compounds targeting the histamine (B1213489) H3 receptor (H3R), using the enantiomers of Cipralisant as a case study. Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another at a single receptor. For the H3 receptor, a constitutively active G protein-coupled receptor (GPCR), understanding this bias is critical for developing therapeutics with improved efficacy and reduced side effects.

The histamine H3 receptor, a key presynaptic autoreceptor in the central nervous system, primarily couples to Gαi/o proteins.[1] This canonical pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[2] However, the H3R can also signal through other pathways, including the activation of mitogen-activated protein kinase (MAPK) cascades and potentially through β-arrestin recruitment.[3][4] An inverse agonist at the H3R, by stabilizing an inactive receptor state, can reduce this basal signaling, making it a promising target for treating neurological disorders.[1]

This guide outlines the essential in vitro assays required to build a "signaling signature" for a test compound and its enantiomers, comparing them against a known H3R inverse agonist, such as Pitolisant or Ciproxifan.

Comparative Data on H3 Receptor Ligands

Table 1: Receptor Binding Affinities

This table compares the binding affinity (Ki) of the compounds for the human H3 receptor. This is typically determined through competitive radioligand binding assays.

CompoundRadioligandCell Line/TissueKi (nM)Citation
(1S,2S)-Cipralisant [3H]Nα-methylhistamineHEK293-hH3RData not available
(1R,2R)-Cipralisant [3H]Nα-methylhistamineHEK293-hH3RData not available
Pitolisant [3H]Nα-methylhistamineCHO-hH3R0.16[5]
Ciproxifan [3H]Nα-methylhistamineRat Brain Cortex9.2 (IC50)[5]
Histamine (Agonist) [3H]Nα-methylhistamineHEK293T-hH3R-4458.0[6]

Table 2: Functional Potency and Efficacy in Gαi/o Pathway Assays

This table summarizes the functional activity of the compounds in assays that measure the canonical Gαi/o signaling pathway. The [35S]GTPγS binding assay directly measures G-protein activation, while the cAMP accumulation assay measures the downstream effect of adenylyl cyclase inhibition.[2][7] For inverse agonists, efficacy is represented as the percentage of inhibition of basal signaling.

CompoundAssayParameterValueEfficacy (% Inhibition)Citation
(1S,2S)-Cipralisant [35S]GTPγS BindingpIC50Data not availableData not available
cAMP AccumulationpIC50Data not availableData not available
(1R,2R)-Cipralisant [35S]GTPγS BindingpIC50Data not availableData not available
cAMP AccumulationpIC50Data not availableData not available
Pitolisant cAMP AccumulationpEC501.5 (nM)High[5]
Ciproxifan [35S]GTPγS BindingpIC50Data not available~20%[8]
Histamine (Agonist) cAMP AccumulationpEC50Data not availableStimulation

Table 3: Functional Potency and Efficacy in Alternative Signaling Pathways

This table is designed to capture data from pathways independent of or downstream from Gαi/o activation, such as β-arrestin recruitment or MAPK/ERK phosphorylation. A significant difference in potency or efficacy between these pathways and the G-protein pathway is indicative of functional selectivity.

CompoundAssayParameterValueEfficacy (% of Control)Citation
(1S,2S)-Cipralisant β-Arrestin RecruitmentpEC50Data not availableData not available
ERK1/2 PhosphorylationpEC50Data not availableData not available
(1R,2R)-Cipralisant β-Arrestin RecruitmentpEC50Data not availableData not available
ERK1/2 PhosphorylationpEC50Data not availableData not available
Reference Ligand β-Arrestin RecruitmentpEC50Example ValueExample Value
ERK1/2 PhosphorylationpEC50Example ValueExample Value

Signaling Pathways and Experimental Workflow

To understand and validate functional selectivity, it is crucial to visualize the underlying molecular mechanisms and the experimental process.

H3R_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activation BetaArrestin β-Arrestin H3R->BetaArrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Activation cAMP cAMP AC->cAMP Conversion BetaArrestin->MAPK_pathway Scaffolding ATP ATP ATP->AC Ligand Cipralisant Enantiomer Ligand->H3R Binding

Histamine H3 Receptor Signaling Pathways

The diagram above illustrates the primary signaling cascades initiated by H3 receptor activation. The canonical pathway involves Gαi/o-mediated inhibition of adenylyl cyclase, reducing cAMP levels. Alternative pathways can involve G-protein or β-arrestin-mediated activation of the MAPK/ERK cascade.

Functional_Selectivity_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Binding Radioligand Binding (Affinity - Ki) Potency Potency (pEC50/pIC50) & Efficacy (Emax) Binding->Potency GTP [35S]GTPγS Binding (G-Protein Activation) GTP->Potency cAMP cAMP Accumulation (Adenylyl Cyclase Activity) cAMP->Potency BetaArrestin β-Arrestin Recruitment (BRET/FRET or Enzyme Complementation) BetaArrestin->Potency Bias Quantify Bias (Bias Plots / Factors) Potency->Bias Conclusion Determine Signaling Signature & Functional Selectivity Bias->Conclusion Logical_Relationship cluster_data Experimental Evidence Hypothesis Hypothesis: Cipralisant enantiomers exhibit functional selectivity at the H3R Data1 Potency in G-Protein Pathway (GTPγS or cAMP assay) Hypothesis->Data1 Data2 Potency in β-Arrestin Pathway (Recruitment assay) Hypothesis->Data2 Comparison Comparison of Potencies (pEC50/pIC50 values) Data1->Comparison Data2->Comparison Conclusion_Biased Conclusion: Functionally Selective (Biased) Ligand Comparison->Conclusion_Biased Potencies are significantly different Conclusion_Unbiased Conclusion: Non-Selective (Unbiased) Ligand Comparison->Conclusion_Unbiased Potencies are similar

References

A Comparative Guide to Confirming the Absolute Stereochemistry of Synthesized Cipralisant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in ensuring safety, efficacy, and intellectual property protection. This guide provides a comprehensive comparison of modern analytical techniques to confirm the absolute stereochemistry of synthesized Cipralisant, a potent histamine (B1213489) H3 receptor antagonist with two defined stereocenters.

Quantitative Performance Comparison of Analytical Techniques

The selection of an appropriate method for determining the absolute stereochemistry of Cipralisant depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key quantitative and qualitative aspects of each technique.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.Differential interaction with a solid chiral stationary phase, leading to separation of enantiomers.Derivatization with a chiral reagent to form diastereomers with distinct NMR chemical shifts.
Sample Requirement A single, high-quality crystal (typically 0.1-0.3 mm).1-10 mg of purified sample in solution (e.g., CDCl₃).[1]~0.1-1 mg/mL solution; requires a chromophore near the stereocenter.Microgram to milligram quantities, depending on detector sensitivity.1-5 mg of purified sample.[2]
Analysis Time 6-24 hours for data collection and structure refinement.1-4 hours for data acquisition (excluding computational time).[3]1-2 hours for data acquisition (excluding computational time).10-60 minutes per sample, following method development.4-6 hours for derivatization and NMR analysis.[2]
Approximate Cost per Sample (USD) $250 - $2000+ (highly variable based on service provider and complexity).[4][5][6][7]~$200 - $500 (instrumentation is costly, but per-sample analysis can be moderate).~$100 - $400 (similar cost structure to VCD).$100 - $250 for routine analysis; method development can be more expensive.[8]$95 - $600 for NMR time, plus cost of derivatizing agents.[1]
Primary Output 3D molecular structure with atomic coordinates.VCD spectrum.ECD spectrum.Chromatogram showing separated enantiomers.¹H or ¹⁹F NMR spectrum of diastereomers.
Confidence Metric Flack parameter (a value close to 0 with a small standard uncertainty indicates the correct absolute configuration).[9][10]High similarity factor (>0.8) between experimental and calculated spectra.High similarity factor (>0.8) between experimental and calculated spectra.Comparison of retention time with a known standard.Consistent and predictable chemical shift differences (Δδ) between diastereomers.
Key Advantage Considered the "gold standard" for unambiguous determination of absolute stereochemistry.Applicable to a wide range of molecules in solution, does not require crystallization.High sensitivity for molecules with suitable chromophores.Excellent for determining enantiomeric purity and can be used for preparative separation.Widely accessible instrumentation (NMR).
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.Requires quantum chemical calculations for interpretation and can be sensitive to conformation.Requires a chromophore and quantum chemical calculations; less structural information than VCD.Does not directly provide absolute stereochemistry without a reference standard.[11]Requires chemical derivatization, which may not be straightforward and can have limitations in accuracy.[12]

Experimental Protocols

Single-Crystal X-ray Crystallography

This technique provides a definitive three-dimensional structure of a molecule, from which the absolute stereochemistry can be determined.

Methodology:

  • Crystallization: Grow a single, high-quality crystal of the synthesized Cipralisant. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates.

  • Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty (e.g., < 0.1) indicates that the determined absolute stereochemistry is correct.[9][10]

xray_workflow cluster_sample_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis Synthesized_Cipralisant Synthesized Cipralisant Crystallization Crystallization Synthesized_Cipralisant->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Data_Collection Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Stereochemistry Absolute Stereochemistry Determination Structure_Solution->Absolute_Stereochemistry vcd_workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison & Assignment Cipralisant_Solution Cipralisant in Solution VCD_Spectrometer VCD Spectrometer Cipralisant_Solution->VCD_Spectrometer Experimental_VCD Experimental VCD Spectrum VCD_Spectrometer->Experimental_VCD Comparison Compare Spectra Experimental_VCD->Comparison Cipralisant_Structure (1S,2S)-Cipralisant Structure DFT_Calculation DFT Calculation Cipralisant_Structure->DFT_Calculation Calculated_VCD Calculated VCD Spectrum DFT_Calculation->Calculated_VCD Calculated_VCD->Comparison Assignment Assign Absolute Stereochemistry Comparison->Assignment hplc_workflow cluster_inputs Inputs cluster_analysis Chiral HPLC Analysis cluster_output Output & Comparison Synthesized_Cipralisant Synthesized Cipralisant HPLC_System Chiral HPLC System Synthesized_Cipralisant->HPLC_System Reference_Standard Reference Standard ((1S,2S)-Cipralisant) Reference_Standard->HPLC_System Chromatograms Chromatograms HPLC_System->Chromatograms Comparison Compare Retention Times Chromatograms->Comparison Assignment Assign Absolute Stereochemistry Comparison->Assignment

References

A Comparative Guide to the Pharmacokinetics of Cipralisant Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of the enantiomers of Cipralisant (GT-2331), a potent histamine (B1213489) H3 receptor ligand. While the development of Cipralisant was suspended, its unique properties as a selective H3 receptor modulator continue to be of interest in neuroscience research. It is understood that the biological activity of Cipralisant resides primarily in the (1S,2S)-enantiomer.[1] This document presents a hypothetical comparative pharmacokinetic profile of the (1S,2S)- and (1R,2R)-enantiomers to illustrate the principles of stereoselective pharmacokinetics and to provide a framework for potential future research.

Comparative Pharmacokinetic Data

Due to the limited availability of public data on the comparative pharmacokinetics of Cipralisant enantiomers, the following table presents a representative, hypothetical dataset. These values are based on typical pharmacokinetic properties observed for chiral small molecules and are intended for illustrative purposes to highlight potential stereoselective differences.

Pharmacokinetic Parameter(1S,2S)-Cipralisant (Active Enantiomer)(1R,2R)-Cipralisant (Inactive Enantiomer)
Peak Plasma Concentration (Cmax) ~ 150 ng/mL~ 95 ng/mL
Time to Peak Concentration (Tmax) ~ 1.5 hours~ 1.2 hours
Area Under the Curve (AUC) ~ 900 ng·h/mL~ 450 ng·h/mL
Elimination Half-Life (t½) ~ 6 hours~ 4 hours
Clearance (CL/F) ~ 1.5 L/h/kg~ 3.0 L/h/kg

Note: This data is hypothetical and intended for illustrative purposes only. Actual values would need to be determined through dedicated in vivo pharmacokinetic studies.

Experimental Protocols

A detailed experimental protocol is crucial for accurately determining the pharmacokinetic profiles of chiral compounds. The following outlines a comprehensive methodology for a comparative in vivo pharmacokinetic study of Cipralisant enantiomers in a preclinical model, such as rats.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (n=5 per group).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Group 1: Administration of (1S,2S)-Cipralisant.

    • Group 2: Administration of (1R,2R)-Cipralisant.

    • Group 3: Administration of racemic Cipralisant.

  • Dose and Administration: A single oral dose of 10 mg/kg administered via gavage.

Blood Sampling
  • Time Points: Blood samples (approximately 0.25 mL) to be collected from the tail vein at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Processing: Blood samples to be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma supernatant should be stored at -80°C until analysis.

Bioanalytical Method: Chiral LC-MS/MS
  • Objective: To develop and validate a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (1S,2S)-Cipralisant and (1R,2R)-Cipralisant in rat plasma.

  • Chromatographic Separation:

    • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak IA or AD-H), is essential for the separation of the enantiomers.

    • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and a buffer, optimized for resolution and peak shape.

    • Flow Rate: A constant flow rate to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) to be used for sensitive and selective detection of each enantiomer and an internal standard. Specific precursor-to-product ion transitions for each analyte will need to be determined.

  • Sample Preparation: A protein precipitation or solid-phase extraction method to be used to extract the analytes from the plasma matrix.

  • Validation: The method must be validated according to regulatory guidelines for bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis
  • The plasma concentration-time data for each enantiomer will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

  • The following pharmacokinetic parameters will be calculated: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination half-life (t½), and apparent total clearance (CL/F).

Signaling Pathway

Cipralisant acts as a ligand for the histamine H3 receptor, a G-protein coupled receptor (GPCR). The H3 receptor is primarily coupled to the Gi/o family of G-proteins. Upon activation by an agonist, the receptor stimulates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Cipralisant has been described as having functional selectivity, meaning it can act as an agonist for one pathway while being an antagonist for another.[1] The diagram below illustrates a simplified signaling pathway for the H3 receptor.

H3_Receptor_Signaling cluster_membrane Cell Membrane H3_Receptor Histamine H3 Receptor G_Protein Gi/o Protein H3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Cipralisant Cipralisant (Agonist) Cipralisant->H3_Receptor Binds to cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Modulation of Neurotransmitter Release cAMP->Downstream_Effects Leads to

Caption: Simplified signaling pathway of the Histamine H3 receptor.

References

A Comparative Guide to Assessing the Enantiomeric Excess of a Cipralisant Sample

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the enantiomeric excess (ee) of Cipralisant, a potent and selective histamine (B1213489) H3 receptor antagonist. As the biological activity of Cipralisant resides in the (1S,2S)-enantiomer, robust and efficient analytical methods are crucial for quality control and regulatory compliance in drug development.[1] This document details established chromatographic techniques, offering experimental protocols and comparative data to aid in method selection and implementation.

Introduction to Cipralisant and the Importance of Chirality

Cipralisant, chemically known as 5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole, is a chiral molecule containing two stereocenters.[1] The spatial arrangement of substituents around these chiral centers gives rise to a pair of non-superimposable mirror images called enantiomers. In the case of Cipralisant, the desired pharmacological activity is attributed to the (1S,2S)-enantiomer. Therefore, it is imperative to quantify the presence of the other, potentially less active or inactive, enantiomer in any given sample. The enantiomeric excess is a measure of the purity of the desired enantiomer and is a critical quality attribute for chiral drug substances.

Core Analytical Techniques for Enantiomeric Excess Determination

The primary methods for determining the enantiomeric excess of chiral pharmaceuticals are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), both utilizing a Chiral Stationary Phase (CSP). These techniques separate enantiomers based on their differential interactions with the chiral selector immobilized on the stationary phase.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a widely adopted and versatile technique. The separation is achieved by forming transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase, leading to different retention times. A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., derivatives of cellulose (B213188) and amylose) being particularly successful for a broad range of chiral compounds, including those with imidazole (B134444) moieties.

Supercritical Fluid Chromatography (SFC) with CSPs has emerged as a powerful alternative to HPLC. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations, reduced analysis times, and lower consumption of organic solvents, making it a "greener" technique.

Experimental Methodologies

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This hypothetical protocol is designed based on common practices for separating chiral molecules similar to Cipralisant.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Cipralisant sample.

    • Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (B46881) (e.g., 0.1%) to improve peak shape for the basic imidazole moiety.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

This protocol outlines a potential SFC method for the rapid and efficient enantiomeric separation of Cipralisant.

Experimental Protocol:

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, using methanol (B129727) as the solvent for the final dilution.

  • SFC System and Conditions:

    • SFC System: An analytical SFC system with a back-pressure regulator and a UV detector.

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: A mixture of supercritical CO₂ and a polar organic modifier, such as methanol. A typical starting point would be an isocratic elution with 20% methanol. An amine additive like isopropylamine (B41738) (e.g., 0.2%) may be added to the modifier to improve peak shape.

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Calculate the enantiomeric excess as described in the HPLC protocol.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the described HPLC and SFC methods for the analysis of a Cipralisant sample. The values are illustrative and would require experimental verification.

ParameterChiral HPLCChiral SFC
Analysis Time 10 - 20 minutes2 - 5 minutes
Resolution (Rs) > 1.5> 1.5
Mobile Phase n-Hexane/IsopropanolSupercritical CO₂/Methanol
Solvent Consumption HighLow
Environmental Impact HigherLower ("Greener")
Throughput LowerHigher

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for assessing the enantiomeric excess of a pharmaceutical sample like Cipralisant.

G Workflow for Enantiomeric Excess Assessment cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Cipralisant Sample dissolve Dissolve in Appropriate Solvent start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample into Chromatograph (HPLC or SFC) dilute->inject separate Enantiomeric Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate report Report Result calculate->report

A generalized workflow for determining the enantiomeric excess of a pharmaceutical sample.

References

Safety Operating Guide

Navigating the Disposal of Cipralisant Enantiomers: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for Cipralisant enantiomers are not publicly available. The primary and most authoritative source of information for handling and disposal is the Safety Data Sheet (SDS) provided by the chemical manufacturer.[1][2][3] This guide provides essential, general operational procedures for the safe disposal of research-grade pharmaceutical compounds like Cipralisant, based on established laboratory safety protocols and hazardous waste management principles.

The proper disposal of pharmaceutical waste, including investigational compounds like Cipralisant enantiomers, is critical to protect human health, the environment, and to maintain compliance with federal, state, and local regulations.[4] Research laboratories are responsible for the waste they generate from its creation to its final disposal.[5]

General Operational Plan for Disposal of Research-Grade Pharmaceutical Compounds

This step-by-step plan outlines the necessary procedures for safely managing and disposing of a research chemical such as a Cipralisant enantiomer.

Step 1: Hazard Assessment and Information Gathering

Before beginning any work that will generate waste, it is crucial to understand the hazards associated with the chemical.

  • Consult the Safety Data Sheet (SDS): The SDS is the most important document for safety and disposal information.[1][2] It will provide specific guidance in sections such as "Handling and Storage," "Toxicological Information," "Ecological Information," and, most importantly, "Disposal Considerations."[1][3]

  • Identify Hazards: Determine the specific hazards of the Cipralisant enantiomer. Based on general pharmaceutical compound characteristics, it should be handled as a potentially hazardous material. The EPA defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[6]

  • Develop a Waste Management Plan: No laboratory activity should begin without a clear plan for the disposal of all potential waste streams.[7]

Step 2: Waste Characterization and Segregation

Properly identifying and separating waste is a fundamental principle of safe laboratory practice.

  • Treat as Hazardous Waste: Unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional, all waste chemicals, including solids, liquids, and contaminated labware, should be treated as hazardous waste.[8][9]

  • Segregate Waste Streams: Never mix different types of chemical waste.[10][11] Incompatible chemicals can react dangerously.[12] Keep Cipralisant waste separate from other waste streams such as:

    • Solvents (flammable, halogenated)

    • Acids and bases

    • Oxidizers

    • Acutely toxic materials

  • Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, rinsate).[4]

Step 3: Proper Containment and Labeling

Regulatory compliance and safety depend on correct containment and labeling.

  • Use Compatible Containers: Waste containers must be made of a material that is compatible with the chemical waste they hold.[11][13] For example, do not store acidic waste in metal containers.[4] Containers must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[11][13]

  • Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste."[11] The label must also include:

    • The full chemical name(s) of the contents (no abbreviations or formulas).[11]

    • The approximate percentages of each component.

    • The date when waste was first added to the container.

    • The specific hazard(s) (e.g., flammable, toxic).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area before pickup.

  • Satellite Accumulation Area (SAA): Hazardous waste must be stored at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[10][13][14]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[11][13]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to prevent spills from spreading.[8][11]

  • Accumulation Limits: Be aware of the volume limits for SAAs (typically 55 gallons for hazardous waste or 1 quart for acutely toxic "P-listed" waste).[14]

Step 5: Arrange for Professional Disposal

Final disposal of hazardous chemical waste must be handled by licensed professionals.

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is responsible for coordinating the pickup and disposal of hazardous waste.[14] Contact them to schedule a waste pickup.[14]

  • Use a Licensed Disposal Service: The EHS department will work with a licensed hazardous waste management company for transportation and final disposal.[15] These companies use approved methods like incineration to safely destroy the chemical waste.[16]

Step 6: Documentation

Maintain accurate records of all hazardous waste generated and disposed of. This is a regulatory requirement and a key component of a safe laboratory environment.

Comparison of Pharmaceutical Waste Disposal Methods

While the specific method for Cipralisant will be determined by a licensed disposal facility, it is useful to understand the common technologies used for pharmaceutical waste.

Disposal MethodDescriptionSuitability for Research ChemicalsKey Considerations
High-Temperature Incineration The process of burning waste at extremely high temperatures to completely destroy active pharmaceutical ingredients.[8]Highly Recommended. This is the preferred method for hazardous and non-hazardous pharmaceutical waste to ensure complete destruction.[8]Must be performed in a licensed facility that complies with air pollution control standards.[6]
Secure Chemical Landfill Disposal in specially designed and monitored landfills that have protective liners and containment systems to prevent groundwater contamination.[6]Limited Use. Only suitable for certain non-hazardous solid chemical wastes as determined by regulations and facility permits.[6]Not appropriate for liquid, reactive, or untreated hazardous pharmaceuticals.
Chemical Deactivation Using chemical processes to neutralize the active components of a drug.Potentially Applicable. May be used as a pre-treatment step, but the resulting mixture must still be disposed of as hazardous waste.The effectiveness for a specific research compound like Cipralisant would need to be validated. Not a standalone disposal method.

Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like a Cipralisant enantiomer.

G Workflow for Laboratory Chemical Waste Disposal cluster_prep 1. Preparation & Assessment cluster_generation 2. Waste Generation & Segregation cluster_accumulation 3. Accumulation & Storage cluster_disposal 4. Final Disposal start Start: New Experiment with Cipralisant Enantiomer sds Consult Safety Data Sheet (SDS) for Disposal Information start->sds plan Formulate Waste Disposal Plan sds->plan generate Generate Waste (Solid & Liquid) plan->generate characterize Characterize Waste: Treat as Hazardous generate->characterize segregate Segregate Waste: Cipralisant waste ONLY (No mixing) characterize->segregate contain Use Compatible, Sealed Waste Container segregate->contain label_waste Label with 'Hazardous Waste' & Full Chemical Name contain->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Licensed Contractor Transports & Disposes (e.g., Incineration) contact_ehs->disposal document Maintain Disposal Records disposal->document end End: Compliant Disposal document->end

Caption: Decision workflow for safe and compliant disposal of laboratory chemicals.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cipralisant (enantiomer)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Cipralisant (enantiomer) is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural, step-by-step guidance is designed to directly address specific operational questions, building a foundation of trust in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling Cipralisant (enantiomer).

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves to provide a barrier against skin contact. Change gloves immediately if contaminated, torn, or after extended use.
Body Protection Disposable Lab Coat with Knit CuffsA disposable, long-sleeved lab coat with tight-fitting cuffs prevents skin exposure. The lab coat should be changed regularly and immediately if contaminated.
Full Body Protection Suit (Bunny Suit)For procedures with a high risk of aerosolization or spillage, a "bunny suit" offers head-to-toe protection.
Respiratory Protection N95 Respirator or HigherA respirator is crucial when handling the solid form of the compound to prevent inhalation of airborne particles. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary.
Foot Protection Closed-toe Shoes and Shoe CoversImpervious, closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area to prevent the spread of contamination.
Experimental Protocols: Safe Handling Procedures

Adherence to a strict, step-by-step protocol is critical when working with Cipralisant (enantiomer).

1. Preparation and Engineering Controls:

  • Designated Area: All handling of Cipralisant (enantiomer) should occur in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.

  • Ventilation: Ensure adequate ventilation. A certified chemical fume hood is the minimum requirement for handling the solid compound.

  • Decontamination: Have a decontamination solution (e.g., 10% bleach solution, followed by a rinse with a mild detergent and water) readily available.

2. Weighing and Aliquoting:

  • Containment: Whenever possible, weigh and aliquot the compound within a containment device like a glove box or a ventilated balance enclosure.

  • Minimize Dust: Handle the solid material carefully to minimize the generation of dust.

  • Wetting: If appropriate for the experimental procedure, wet the solid with a suitable solvent to reduce the risk of aerosolization.

3. Solution Preparation and Use:

  • Closed Systems: Utilize closed systems for reactions and transfers to minimize the risk of exposure.

  • Spill Containment: Work within a secondary containment tray to contain any potential spills.

4. Personal Hygiene:

  • Hand Washing: Wash hands thoroughly with soap and water before leaving the laboratory, even after removing gloves.

  • No Food or Drink: Do not eat, drink, or apply cosmetics in the laboratory.

Disposal Plan

Proper disposal of Cipralisant (enantiomer) waste is crucial to protect human health and the environment.[2][3]

1. Waste Segregation:

  • Hazardous Waste: All materials contaminated with Cipralisant (enantiomer), including disposable PPE, weighing papers, and pipette tips, must be treated as hazardous waste.

  • Separate Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.

2. Solid Waste Disposal:

  • Collection: Place all contaminated solid waste (gloves, lab coats, etc.) into a designated, sealed hazardous waste bag or container.

  • Labeling: Label the container with "Hazardous Waste," the name of the chemical, and the date.

3. Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing Cipralisant (enantiomer) in a dedicated, sealed, and compatible hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and any other components in the solution.

4. Institutional Procedures:

  • Follow Guidelines: Adhere to your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures.

  • Do Not Drain Dispose: Never dispose of Cipralisant (enantiomer) waste down the drain.[3]

Visualizing Safety Workflows

To further clarify the procedural steps for handling and disposing of Cipralisant (enantiomer), the following diagrams illustrate the key workflows and logical relationships.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area verify_vent Verify Ventilation (Fume Hood) prep_area->verify_vent gather_ppe Gather Appropriate PPE verify_vent->gather_ppe don_ppe Don Full PPE gather_ppe->don_ppe weigh Weigh/Aliquot in Containment don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate_area Decontaminate Work Area prepare_solution->decontaminate_area doff_ppe Doff PPE Correctly decontaminate_area->doff_ppe segregate_waste Segregate Solid & Liquid Waste doff_ppe->segregate_waste label_waste Label Hazardous Waste segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of Cipralisant.

PPE_Selection_Logic cluster_assessment Hazard Assessment cluster_routes Potential Routes of Exposure cluster_ppe Required Personal Protective Equipment hazard Potent Compound: Cipralisant (enantiomer) inhalation Inhalation (Solid/Aerosol) hazard->inhalation ingestion Ingestion hazard->ingestion skin_contact Skin Contact hazard->skin_contact eye_contact Eye Contact hazard->eye_contact respirator Respirator (N95 or PAPR) inhalation->respirator gloves_coat Double Gloves & Lab Coat ingestion->gloves_coat skin_contact->gloves_coat goggles Safety Goggles/Glasses eye_contact->goggles

Caption: PPE selection based on potential exposure routes for Cipralisant.

References

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